Cardiogenol C
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
LKBSMPFEKIBRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO |
Pictograms |
Irritant |
Synonyms |
cardiogenol C |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Blueprint of Cardiogenol C in Cardiac Differentiation: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of Cardiogenol C, a promising small molecule in the field of cardiac regeneration. This guide provides a detailed analysis of the available data on this compound's role in promoting the differentiation of progenitor cells into cardiomyocytes, with a focus on its interaction with key signaling pathways.
This compound, a diaminopyrimidine derivative, has demonstrated significant potential in inducing cardiomyogenic properties in various lineage-committed progenitor cells. This technical guide synthesizes findings from multiple studies to present a cohesive understanding of its mechanism of action, supported by quantitative data, experimental protocols, and novel pathway visualizations.
Core Mechanism of Action: Modulator of Wnt Signaling
Current research indicates that a primary mechanism of action for this compound involves the modulation of the Wnt signaling pathway, a critical regulator of cardiogenesis. One proposed mechanism suggests that this compound activates the Wnt pathway by suppressing Kremen1, a transmembrane protein that acts as a Dkk1 co-receptor to antagonize Wnt signaling.[1][2] By inhibiting Kremen1, this compound may facilitate the canonical Wnt signaling cascade, leading to the expression of downstream cardiac-specific genes. This is further supported by the observation of upregulated expression of chromatin remodeling proteins SIK1 and Smarce1 following this compound treatment.[1][2]
Interestingly, studies on a structurally similar compound, Cardionogen, have shown it to be an inhibitor of Wnt/β-catenin-dependent transcription. This highlights the concept of temporal dependency in Wnt pathway modulation during cardiac differentiation, where initial activation may be required for mesoderm induction, followed by a period of inhibition to allow for cardiomyocyte specification.[3] It is plausible that the precise timing and cellular context of this compound application are critical determinants of its pro-cardiomyogenic effects.
Quantitative Effects on Cardiac Marker Expression
This compound has been shown to significantly upregulate the expression of key cardiac transcription factors and structural proteins. The following table summarizes the quantitative data from luciferase reporter gene assays in progenitor cell lines.
| Cell Line | Treatment | Reporter Gene | Fold Increase Over Control (Mean ± SEM) | Reference |
| P19 | 1 µM this compound (7 days) | ANF-luciferase | Significantly increased (exact value not specified) | |
| P19 | 10 nM Retinoic Acid (7 days) | ANF-luciferase | 3.2 ± 0.6 | |
| C2C12 | 1 µM this compound (7 days) | ANF-luciferase | 1.63 ± 0.11 | |
| C2C12 | 1 µM VUT-MK093 | ANF-luciferase | 1.68 ± 0.12 | |
| C2C12 | 1 µM VUT-MK092 | ANF-luciferase | 1.09 ± 0.08 | |
| C2C12 | 1 µM VUT-MK142 | ANF-luciferase | 1.01 ± 0.07 | |
| C2C12 | 1 µM VUT-MK152 | ANF-luciferase | 1.05 ± 0.06 | |
| C2C12 | 1 µM VUT-MK296 | ANF-luciferase | 1.58 ± 0.14 | |
| C2C12 | 1 µM VUT-MK310 | ANF-luciferase | 1.03 ± 0.05 | |
| C2C12 | 1 µM VUT-MK396 | ANF-luciferase | 1.41 ± 0.13 | |
| C2C12 | 1 µM VUT-MK431 | ANF-luciferase | 1.54 ± 0.16 |
Note: VUT- anilino pyrimidine derivatives are structurally related to this compound.
Studies have also demonstrated through semi-quantitative RT-PCR and immunofluorescence that this compound induces the expression of GATA4, Tbx5, and Nkx2.5 in hair bulge progenitor cells.
Visualizing the Molecular Pathways and Experimental Workflow
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Cardiogenol C in Modulating Wnt Signaling for Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C, a diaminopyrimidine compound, has emerged as a significant small molecule in the field of cardiac regeneration. It has been demonstrated to induce the differentiation of embryonic stem cells and other progenitor cells into cardiomyocytes. Contrary to initial assumptions of pathway activation, the primary mechanism of action for this compound and its analogs in promoting cardiogenesis is the inhibition of the canonical Wnt/β-catenin signaling pathway. This inhibition is temporally critical, as Wnt signaling is required for early mesoderm induction, but its subsequent suppression is necessary for the specification of cardiac progenitors and their differentiation into mature cardiomyocytes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting the quantitative data supporting its role as a Wnt signaling inhibitor, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathways and experimental workflows.
Introduction
The quest for effective strategies to regenerate damaged heart tissue has led to the exploration of small molecules that can direct the differentiation of stem and progenitor cells into functional cardiomyocytes. This compound has been identified as a potent inducer of cardiomyogenesis[1][2]. Understanding its precise molecular mechanism is crucial for its potential therapeutic application. The Wnt signaling pathway is a key regulator of cardiac development, exhibiting a biphasic role where early activation is required for mesoderm formation, followed by a period of inhibition to allow for cardiomyocyte specification[3][4]. This document details the role of this compound as a modulator of this critical pathway.
Mechanism of Action: Inhibition of Canonical Wnt/β-Catenin Signaling
The prevailing evidence indicates that this compound and its analog, Cardionogen-1, promote cardiomyocyte differentiation by antagonizing the canonical Wnt/β-catenin signaling pathway[3]. In this pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization of β-catenin, which then translocates to the nucleus and activates TCF/LEF-mediated transcription of target genes. Cardionogen-1 has been shown to inhibit this transcriptional activity.
However, it is worth noting a conflicting report suggesting that this compound may activate the Wnt signaling pathway through the suppression of Kremen1, a Wnt co-receptor antagonist. This proposed mechanism is not as widely supported by direct experimental evidence as the inhibition of β-catenin-dependent transcription.
The Canonical Wnt Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of inhibition by this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data available for this compound and its analogs in modulating Wnt signaling and promoting cardiomyocyte differentiation.
Table 1: Potency of this compound Analogs in Wnt Signaling Inhibition
| Compound | Assay | Cell Line | EC50/IC50 | Reference |
| Cardionogen-1 | TOPflash Reporter | Murine ES Cells | ~23 nM | |
| This compound | Cardiomyocyte Differentiation | Embryonic Stem Cells | 100 nM |
Table 2: Effect of Cardionogen-1 on Cardiomyocyte Number in Zebrafish Embryos
| Treatment | Treatment Window (hpf) | Mean Cardiomyocyte Number (± SEM) | Reference |
| Control (DMSO) | 12 - 60 | 212 ± 5 | |
| Cardionogen-1 | 12 - 60 | 265 ± 5 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments cited in the literature on this compound.
Wnt/β-catenin Reporter (TOPflash) Assay
This assay quantifies the transcriptional activity of the TCF/LEF transcription factors, which are downstream effectors of the canonical Wnt pathway.
Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.
Materials:
-
Murine embryonic stem (ES) cells (e.g., CGR8)
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for transfection control)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate murine ES cells in 96-well plates at a suitable density (e.g., 25,000 cells/well) 24 hours prior to transfection.
-
Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a lipid-based transfection reagent according to the manufacturer's instructions. A common ratio is 10:1 for TOPflash:Renilla.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either a Wnt pathway activator (e.g., Wnt3a conditioned medium) to establish a baseline of Wnt activation, or the activator in combination with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (from TOPflash/FOPflash) to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in Wnt reporter activity in treated cells compared to control cells.
-
The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log concentration of the compound.
-
Zebrafish Cardiomyocyte Rescue Assay
This in vivo assay assesses the ability of this compound to rescue a cardiomyocyte deficit induced by the overexpression of a Wnt ligand.
Objective: To determine if this compound can rescue Wnt-induced cardiac defects in a whole organism model.
Materials:
-
Transgenic zebrafish line with a heat-shock inducible Wnt8 (e.g., Tg(hsp70l:wnt8a-GFP))
-
Transgenic zebrafish line with a cardiomyocyte-specific fluorescent reporter (e.g., Tg(cmlc2:EGFP))
-
This compound
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Embryo Collection and Heat Shock:
-
Collect zebrafish embryos from natural spawning.
-
Induce Wnt8 overexpression by subjecting the embryos to a heat shock at a specific developmental stage (e.g., 6 hours post-fertilization).
-
-
Treatment:
-
Following heat shock, place the embryos in fresh embryo medium containing this compound at the desired concentration or a vehicle control.
-
-
Imaging and Analysis:
-
At a later developmental stage (e.g., 48 hours post-fertilization), anesthetize the embryos and image the hearts using fluorescence microscopy.
-
Quantify the number of fluorescent cardiomyocytes in both the this compound-treated and control groups.
-
Assess for the rescue of heart morphology (e.g., formation of distinct atrial and ventricular chambers).
-
Murine Embryonic Stem Cell Cardiomyocyte Differentiation
This protocol outlines the induction of cardiomyocyte differentiation from murine ES cells using this compound.
Objective: To induce and assess cardiomyocyte differentiation from ES cells using this compound.
Materials:
-
Murine ES cells
-
ES cell culture medium and differentiation medium
-
This compound
-
Hanging drop culture plates or non-adherent plates for embryoid body (EB) formation
-
Antibodies for immunofluorescence (e.g., anti-cardiac Troponin T)
Procedure:
-
Embryoid Body (EB) Formation:
-
Initiate EB formation from ES cells using the hanging drop method or by plating in non-adherent plates.
-
-
This compound Treatment:
-
On day 4 of EB formation, transfer the EBs to a differentiation medium containing this compound at a concentration of 1-5 µM.
-
-
Monitoring Differentiation:
-
Continue the culture, replacing the medium every 2-3 days.
-
Monitor the EBs for the appearance of spontaneously beating areas, which is indicative of cardiomyocyte differentiation.
-
-
Characterization:
-
On day 10-12, harvest the EBs for analysis.
-
Perform immunofluorescence staining for cardiac-specific markers (e.g., cardiac Troponin T) to confirm cardiomyocyte identity and quantify the differentiation efficiency.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the TOPflash reporter assay.
Caption: Workflow for the zebrafish cardiomyocyte rescue assay.
Conclusion
This compound is a valuable chemical tool for studying and inducing cardiomyocyte differentiation. The evidence strongly supports its function as an inhibitor of the canonical Wnt/β-catenin signaling pathway, a crucial step in promoting the cardiac lineage from pluripotent stem cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cardiac development and regeneration. Further investigation into the precise molecular interactions of this compound within the Wnt signaling cascade will undoubtedly enhance its utility in the development of novel therapeutic strategies for heart disease.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cardiogenol C: A Technical Guide to a Small Molecule Inducer of Cardiomyogenesis
Abstract
Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a significant small molecule for inducing the differentiation of stem and progenitor cells into cardiomyocytes. Its ability to upregulate key cardiac markers and promote functional cardiac properties in various cell lineages makes it a valuable tool for cardiac regeneration research and a potential lead for therapeutic development. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental application of this compound in the field of cardiomyogenesis.
Discovery and Bioactivity
This compound was identified through chemical screening as a potent inducer of cardiomyogenesis in embryonic stem cells (ESCs)[1][2][]. It effectively promotes the differentiation of mouse ESCs into myosin heavy chain (MHC)-positive, spontaneously beating cardiomyocytes with a reported half-maximal effective concentration (EC50) of 100 nM[][4].
Subsequent research has demonstrated its efficacy extends beyond pluripotent stem cells to lineage-committed progenitor cells. This compound has been shown to induce cardiomyogenic function in C2C12 skeletal myoblasts, murine A5 cardiovascular progenitor cells (CVPCs), and can induce mouse hair bulge progenitor cells (HBPCs) to transdifferentiate into cardiomyocyte-like cells. This broad activity profile highlights its potential for various cell-based therapeutic strategies aimed at repairing damaged cardiac tissue.
Mechanism of Action
While the direct molecular target of this compound remains to be fully elucidated, studies have implicated the activation of the Wnt signaling pathway and modulation of chromatin remodeling proteins in its cardiomyogenic effects.
In mouse hair bulge progenitor cells, this compound treatment was found to suppress Kremen1, a known antagonist of the Wnt pathway. This suppression is proposed to activate Wnt signaling, a critical pathway in embryonic heart development. Concurrently, this compound upregulates the expression of chromatin remodeling proteins SIK1 and Smarce1, which likely facilitates the transcriptional activation of key cardiac genes. This dual action on signaling and epigenetic regulation drives the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, initiating the cardiomyogenic program.
Quantitative Data and Functional Outcomes
The effects of this compound have been quantified across various cell lines and experimental endpoints. Treatment consistently leads to the upregulation of cardiac marker genes and the induction of functional properties characteristic of cardiomyocytes.
Table 1: Quantitative Effects of this compound on Cardiac Marker Expression
| Cell Type | Concentration | Treatment Duration | Marker Gene | Result | Citation |
| Mouse ESCs | 100 nM (EC50) | Not Specified | Myosin Heavy Chain | 50% max differentiation | |
| P19 EC Cells | 1 µM | 7 days | ANF (Atrial Natriuretic Factor) | Significant increase vs. control | |
| C2C12 Myoblasts | 1 µM | 7 days | ANF, Nkx2.5 | Significant increase vs. control | |
| C2C12 Myoblasts | 0.001-100 µM | 7 days | Nav1.5 Sodium Channel Protein | Dose-dependent increase | |
| C2C12 Myoblasts | up to 10 µM | 7 days | Cell Growth | No significant effect | |
| Mouse HBPCs | Not Specified | Prolonged Culture | GATA4, Nkx2.5, Tbx5 | Expression induced |
Table 2: Functional Cardiomyogenic Outcomes Induced by this compound
| Cell Type | Assay | Functional Outcome | Citation |
| Murine A5 CVPCs | Cardiac Body (CB) Formation | Increased number of spontaneously beating CBs | |
| C2C12 Myoblasts | Electrophysiology (Patch Clamp) | Induction of cardiac-like sodium currents | |
| Mouse R1 ESCs | Visual Observation | Differentiation into spontaneously beating cardiomyocytes | |
| Mouse HBPCs | Immunostaining / Visual | Expression of troponin I & myosin heavy chain; no contractions observed |
Experimental Protocols and Workflow
Reproducing the effects of this compound requires specific cell culture and assay conditions. Below are summarized protocols based on published methodologies.
General Experimental Workflow
The study of this compound typically follows a workflow that begins with cell culture and compound treatment, followed by molecular and functional analyses to assess the degree of cardiomyogenesis.
General Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., C2C12 myoblasts, P19 embryonal carcinoma cells) at a desired density in appropriate growth medium.
-
Stock Solution: Prepare a concentrated stock solution of this compound. It is soluble in DMSO (≤65 mM) and PBS (pH 7.2, ≤30 mM). Store aliquots at -20°C, protected from light.
-
Treatment: The following day, replace the medium with fresh differentiation medium containing this compound at the final desired concentration (e.g., 1 µM). For control wells, add an equivalent volume of the vehicle (e.g., DMSO, final concentration <0.1%).
-
Incubation: Culture the cells for the specified duration (e.g., 7 days), replacing the medium with a fresh compound-containing medium every 2-3 days.
ANF-Luciferase Reporter Assay
This assay is used to quantify the activation of a key cardiac-specific promoter.
-
Transfection: Plate cells (e.g., P19) and transfect them with a luciferase reporter plasmid containing the Atrial Natriuretic Factor (ANF) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing cells to recover, treat with this compound (1 µM), vehicle (DMSO), or a positive control (e.g., 10 nM retinoic acid for P19 cells) for 7 days.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay kit according to the manufacturer's protocol.
-
Analysis: Normalize the ANF-promoter-driven firefly luciferase activity to the control Renilla luciferase activity.
Cardiac Body (CB) Formation and Contraction Analysis
This assay assesses the ability of this compound to induce functional, beating cell aggregates.
-
Cell Aggregation: Culture cardiovascular progenitor cells (e.g., murine A5 CVPCs) in hanging drops or non-adherent plates to promote aggregation and the formation of cardiac bodies (CBs).
-
Treatment: Add this compound to the differentiation medium from the beginning of the aggregation process.
-
Monitoring: Monitor the CBs daily using a light microscope. Count the number of CBs exhibiting spontaneous rhythmic contractions over a prolonged period (e.g., 35 days).
-
Analysis: Express the data as the percentage of beating CBs relative to the total number of CBs at different time points.
Conclusion and Future Perspectives
This compound is a robust and well-characterized small molecule that promotes cardiomyogenesis in both pluripotent and lineage-committed cells. Its mechanism, linked to Wnt pathway activation and chromatin remodeling, aligns with key developmental processes of the heart. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers utilizing this compound to explore cardiac differentiation, model cardiac diseases, or develop novel regenerative therapies.
Future research should focus on the definitive identification of its direct protein target(s), which will further illuminate its mechanism and could lead to the design of second-generation compounds with improved specificity and potency. Furthermore, transitioning from in vitro studies to in vivo animal models of cardiac injury will be a critical step in evaluating the true therapeutic potential of this compound for heart repair.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cardiogenesis in Cardiovascular Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
A Technical Guide to the Upregulation of GATA4 and Nkx2.5 by Cardiogenol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the induction of key cardiac transcription factors, GATA4 and Nkx2.5, by the small molecule Cardiogenol C. The document outlines the experimental methodologies, presents quantitative data, and illustrates the implicated signaling pathways and workflows.
Introduction
This compound, a diaminopyrimidine derivative, has been identified as a potent inducer of cardiomyogenesis in various cell types, including embryonic stem cells and lineage-committed progenitor cells.[1][2] A key aspect of its pro-cardiac activity is the significant upregulation of the crucial cardiac transcription factors GATA4 and Nkx2.5. These two proteins are among the earliest markers of cardiac lineage and play a pivotal role in heart development by acting as mutual cofactors that synergistically activate cardiac-specific gene expression.[3][4][5] Understanding the mechanism by which this compound modulates these transcription factors is critical for its potential application in cardiac regeneration and drug development.
Quantitative Data Summary
The effects of this compound on the expression of cardiac markers, including Nkx2.5 and the downstream target Atrial Natriuretic Factor (ANF), have been quantified using luciferase reporter gene assays. The following tables summarize the key findings from studies on P19 embryonal carcinoma cells and C2C12 skeletal myoblasts.
Table 1: Effect of this compound on ANF Promoter Activity in P19 Cells
| Treatment | Concentration | Duration | Fold Increase in Luciferase Activity (vs. Control) | p-value |
| This compound | 1 µM | 7 days | ~2.5 | < 0.05 |
Table 2: Effect of this compound on ANF and Nkx2.5 Promoter Activity in C2C12 Cells
| Target Promoter | This compound Concentration | Duration | Fold Increase in Luciferase Activity (vs. Control) |
| ANF | 1 µM | 7 days | ~2.0 |
| Nkx2.5 | 1 µM | 7 days | ~1.5 |
Table 3: Dose-Dependent Effect of this compound on ANF and Nkx2.5 Promoter Activity in C2C12 Cells
| Target Promoter | This compound Concentration | Fold Increase in Luciferase Activity (Normalized to Untreated) |
| ANF | 0.1 µM | ~1.2 |
| ANF | 1 µM | ~1.8 |
| ANF | 10 µM | ~2.2 |
| Nkx2.5 | 0.1 µM | ~1.1 |
| Nkx2.5 | 1 µM | ~1.4 |
| Nkx2.5 | 10 µM | ~1.6 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound treatment and analysis of GATA4 and Nkx2.5 expression.
-
Cell Lines: P19 embryonal carcinoma cells and C2C12 skeletal myoblasts are commonly used models.
-
Culture Conditions: Cells are maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO or water, to prepare a stock solution.
-
Treatment Protocol: For differentiation experiments, cells are seeded at a specific density. The following day, the growth medium is replaced with a differentiation medium containing the desired concentration of this compound (e.g., 1 µM). The treatment is typically carried out for 7 days, with the medium being refreshed as needed.
This assay is employed to quantify the transcriptional activity of the GATA4 and Nkx2.5 promoters in response to this compound.
-
Plasmids:
-
Reporter Plasmid: A luciferase reporter plasmid containing the promoter region of the gene of interest (e.g., Nkx2.5 promoter) upstream of the luciferase gene.
-
Internal Control Plasmid: A plasmid expressing Renilla luciferase is co-transfected to normalize for variations in transfection efficiency and cell number.
-
-
Transfection:
-
Cells are seeded in multi-well plates.
-
One day prior to this compound treatment, cells are transfected with the reporter and internal control plasmids using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Luciferase Activity Measurement:
-
Following the 7-day treatment with this compound, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to obtain the relative luciferase units (RLU).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's action and the general experimental workflow for its study.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for studying this compound effects.
Mechanism of Action and Discussion
This compound's ability to upregulate GATA4 and Nkx2.5 is a critical component of its cardiogenic activity. The precise upstream signaling cascade initiated by this compound remains to be fully elucidated. However, it is established that GATA4 and Nkx2.5 are key transcription factors in heart development. They are known to physically interact and synergistically activate the transcription of downstream cardiac-specific genes, such as atrial natriuretic factor (ANF). The upregulation of both GATA4 and Nkx2.5 by this compound suggests a potent and targeted effect on the core cardiac transcriptional network. Further research is warranted to identify the direct molecular targets of this compound and the specific intracellular signaling pathways that mediate the upregulation of these master cardiac regulators.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cardiogenol C in the Induction of Cardiomyocyte-Like Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a significant small molecule in the field of cardiac regeneration. Its ability to induce the differentiation of various stem and progenitor cells into cardiomyocyte-like cells offers a promising avenue for developing novel therapeutic strategies for heart disease. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with this compound's cardiogenic activity.
Data Presentation: Quantitative Effects of this compound
The cardiogenic potential of this compound has been evaluated across a range of cell types. The following tables summarize the key quantitative findings from published research, providing a clear comparison of its effects on cardiac marker expression and functional outcomes.
Table 1: Effect of this compound on Cardiac Marker Expression in P19 Embryonal Carcinoma Cells and C2C12 Myoblasts
| Cell Type | Marker | This compound Concentration | Treatment Duration | Fold Increase in Expression (vs. Control) | Citation(s) |
| P19 | ANF-luciferase | 1 µM | 7 days | ~1.5-fold | [1] |
| C2C12 | ANF-luciferase | 1 µM | 7 days | ~2.5-fold | [1] |
| C2C12 | Nkx2.5-luciferase | 1 µM | 7 days | ~2.0-fold | [1] |
| C2C12 | ANF-luciferase | 10 µM | 7 days | ~3.5-fold | [1] |
| C2C12 | Nkx2.5-luciferase | 10 µM | 7 days | ~2.5-fold | [1] |
| C2C12 | ANF-luciferase | 100 µM | 7 days | ~4.0-fold | |
| C2C12 | Nkx2.5-luciferase | 100 µM | 7 days | ~3.0-fold |
Table 2: Functional Cardiomyogenic Effects of this compound on Murine A5 Cardiovascular Progenitor Cells
| Treatment | Parameter | Observation Period | Outcome | Citation(s) |
| 1 µM this compound | Percentage of Cardiac Bodies with Beating Cardiomyocytes | 35 days | Significantly increased compared to control | |
| 1 µM this compound | Number of Beating Clusters per Cardiac Body | 35 days | Significantly increased compared to control |
Table 3: Induction of Cardiac Markers in Mouse Hair Bulge Progenitor Cells (HBPCs) by this compound
| Marker | This compound Concentration | Treatment Duration | Method of Detection | Result | Citation(s) |
| GATA4 | 5 µM | 4 days | Semi-quantitative RT-PCR, Immunofluorescence, Western Blot | Expression induced | |
| Tbx5 | 5 µM | 4 days | Semi-quantitative RT-PCR | Expression induced | |
| Nkx2.5 | 5 µM | 4 days | Semi-quantitative RT-PCR, Immunofluorescence | Expression induced | |
| Cardiac-specific troponin I | 5 µM | Prolonged culture | Immunofluorescence | Progressive expression observed | |
| Sarcomeric myosin heavy chain | 5 µM | Prolonged culture | Immunofluorescence | Progressive expression observed |
Note: While the induction of these markers was clearly demonstrated, specific quantitative fold changes were not provided in the cited literature.
Signaling Pathways Modulated by this compound
The primary mechanism of action for this compound in promoting cardiomyocyte differentiation involves the modulation of the Wnt signaling pathway. The precise effect of this compound on Wnt signaling appears to be context-dependent, with evidence suggesting a biphasic role where initial activation is required for mesoderm induction, followed by inhibition to allow for cardiomyocyte specification.
In mouse hair bulge progenitor cells, this compound has been shown to activate the Wnt/β-catenin signaling pathway. This is proposed to occur through the suppression of Kremen1, a transmembrane receptor that acts as an inhibitor of the Wnt pathway. By down-regulating Kremen1, this compound may facilitate the canonical Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of cardiogenic gene expression programs. Additionally, this compound has been observed to upregulate the expression of Wnt11 and the transcription factor Lef1, both of which are involved in cardiogenesis.
Furthermore, studies on hair bulge progenitor cells suggest a role for chromatin remodeling in this compound-mediated differentiation. The compound was found to upregulate the expression of Salt-inducible kinase 1 (SIK1) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily E member 1 (Smarce1). These proteins are involved in modifying chromatin structure, which could create a more permissive environment for the expression of key cardiac transcription factors.
Caption: Proposed signaling pathway of this compound in cardiomyocyte induction.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in studies of this compound.
C2C12 Myoblast Culture and Differentiation
-
Cell Culture: C2C12 mouse myoblasts are maintained in a growth medium consisting of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation Induction: To induce myogenic differentiation, C2C12 cells are grown to approximately 80% confluency. The growth medium is then replaced with a differentiation medium, which is typically DMEM containing 2% horse serum.
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO or water, is added to the differentiation medium at the desired concentration (e.g., 1-100 µM). The cells are then cultured for a specified period, typically 7 days, with the medium and this compound being replenished every 24-48 hours.
ANF and Nkx2.5 Luciferase Reporter Assays
-
Cell Transfection: C2C12 or P19 cells are seeded in multi-well plates. After reaching a suitable confluency, they are transfected with a luciferase reporter plasmid containing the promoter region of either the atrial natriuretic factor (ANF) or the Nkx2.5 gene, driving the expression of the firefly luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is often performed for normalization.
-
This compound Treatment: Following transfection, the cells are treated with this compound in differentiation medium for 7 days.
-
Luciferase Activity Measurement: After the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cardiac Body Formation from A5 Cardiovascular Progenitor Cells
-
Cell Culture: Murine A5 cardiovascular progenitor cells are maintained on mitotically inactivated feeder cells.
-
Cardiac Body Formation: To induce differentiation, the feeder cells are removed, and the A5 cells are aggregated to form cardiac bodies (CBs) in suspension culture.
-
This compound Treatment: this compound (e.g., 1 µM) is added to the culture medium at the beginning of the cardiac body formation process.
-
Analysis of Beating Activity: The cardiac bodies are monitored under a light microscope for an extended period (e.g., 35 days) to assess the percentage of CBs exhibiting spontaneous contractions and the number of beating clusters within each CB.
Caption: Experimental workflows for inducing cardiomyocyte-like cells with this compound.
Conclusion
This compound stands out as a potent inducer of cardiomyogenesis in a variety of cell types. Its mechanism of action, primarily through the modulation of the Wnt signaling pathway and potentially involving chromatin remodeling, provides a foundation for its cardiogenic effects. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers aiming to utilize this compound in their studies of cardiac differentiation and for professionals in the field of drug development exploring new avenues for cardiac repair. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to optimize its application for therapeutic purposes.
References
Technical Guide: Cardiogenol C-Mediated Transdifferentiation of Hair Bulge Progenitor Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Hair bulge progenitor cells (HBPCs) are a readily accessible, multipotent adult stem cell population derived from the bulge region of vibrissal hairs in mice.[1][2] These cells are characterized by the expression of surface markers such as CD34, Keratin 15 (K15), and Keratin 14 (K14).[1][2][3] While their ability to differentiate into lineages like adipocytes and osteocytes is known, recent investigations have focused on their potential for cardiac regeneration.
This document outlines the process of inducing HBPCs to transdifferentiate into cardiomyocyte-like cells using Cardiogenol C, a cell-permeable diaminopyrimidine compound. This small molecule has been shown to effectively initiate a cardiomyogenic program in HBPCs, leading to the expression of key cardiac-specific transcription factors and structural proteins. The findings are clinically significant as HBPCs represent a potential autologous cell source for therapies targeting heart disease. However, it is important to note that while this compound induces the expression of cardiac markers, the resulting cells have not been observed to functionally contract, and are therefore classified as "cardiomyocyte-like cells".
Experimental Protocols & Methodologies
The following sections describe the core methodologies for the isolation of HBPCs and their subsequent transdifferentiation using this compound.
Isolation and Culture of Hair Bulge Progenitor Cells (HBPCs)
This protocol outlines the fundamental steps for establishing primary cultures of HBPCs from the vibrissal hair follicles of mice.
-
Hair Follicle Extraction: Isolate vibrissae (whiskers) from mice. The hair follicles are located at the base of these whiskers.
-
Bulge Region Microdissection: Under a dissecting microscope, carefully micro-dissect the bulge region from the rest of the hair follicle. This region is a known reservoir for multipotent stem cells.
-
Cell Culture Initiation: Place the dissected bulge tissues onto a suitable culture dish. Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Population Verification: Once a sufficient cell population is established, verify the identity of the HBPCs through immunophenotyping to confirm the presence of characteristic markers CD34 and K15.
This compound-Mediated Transdifferentiation
This protocol details the induction of cardiomyocyte-like characteristics in cultured HBPCs.
-
Cell Seeding: Plate the cultured CD34+/K15+ HBPCs at an appropriate density for differentiation experiments.
-
Induction: Introduce this compound into the culture medium at a working concentration (e.g., 1 µM).
-
Prolonged Culture: Maintain the cells in the presence of this compound for an extended period (e.g., 7 days or more) to allow for the expression of cardiac-specific markers.
-
Control Group: Simultaneously maintain a parallel culture of HBPCs without this compound to serve as a negative control.
Characterization of Transdifferentiated Cells
To confirm successful transdifferentiation, a combination of molecular and protein analysis is required.
-
Semi-Quantitative RT-PCR:
-
Isolate total RNA from both this compound-treated and control cell populations.
-
Perform reverse transcription to synthesize cDNA.
-
Use PCR with primers specific for early cardiac transcription factors: GATA4 , Nkx2.5 , and Tbx5 .
-
Use a housekeeping gene, such as β-actin, as an internal control for normalization.
-
Analyze the PCR products via gel electrophoresis to confirm the expression of target genes in the treated group.
-
-
Immunofluorescent Staining:
-
Fix both treated and control cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody penetration.
-
Incubate with primary antibodies against key cardiac proteins:
-
Early transcription factors: GATA4 , Nkx2.5 .
-
Late-stage structural proteins: cardiac-specific troponin I (cTnI) and sarcomeric myosin heavy chain (MHC) .
-
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Visualize the cells using fluorescence microscopy to confirm protein expression and localization.
-
Experimental Workflow Visualization
The overall experimental process is depicted in the following workflow diagram.
Data Summary
The outcomes of this compound treatment on HBPCs are summarized in the tables below.
Table 1: Hair Bulge Progenitor Cell (HBPC) Markers
| Marker | Type | Role |
|---|---|---|
| CD34 | Surface Protein | Stem/Progenitor Cell Marker |
| Keratin 15 (K15) | Intermediate Filament | Stem Cell Marker in Hair Follicle Bulge |
| Keratin 14 (K14) | Intermediate Filament | Marker for Basal Epithelial Cells |
Table 2: Cardiomyogenic Marker Expression Following this compound Treatment
| Marker | Marker Type | Detection Method | Result |
|---|---|---|---|
| GATA4 | Early Transcription Factor | RT-PCR, Immunofluorescence | Expression Induced |
| Nkx2.5 | Early Transcription Factor | RT-PCR, Immunofluorescence | Expression Induced |
| Tbx5 | Early Transcription Factor | RT-PCR | Expression Induced |
| Cardiac Troponin I | Late Structural Protein | Immunofluorescence | Expression Induced |
| Sarcomeric Myosin Heavy Chain | Late Structural Protein | Immunofluorescence | Expression Induced |
| Spontaneous Contraction | Functional Endpoint | Visual Observation | Not Observed |
Proposed Signaling Pathway
The precise mechanism of this compound is not fully elucidated, but proteomic analysis suggests a potential pathway. It is proposed that this compound activates the canonical Wnt signaling pathway, a key pathway in embryonic heart development, by suppressing Kremen1, a known Wnt antagonist. Concurrently, this compound upregulates chromatin remodeling proteins SIK1 and Smarce1, which likely creates a permissive chromatin state for the activation of cardiac-specific genes by transcription factors like GATA4 and Nkx2.5.
References
- 1. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
Cardiogenol C: A Small Molecule Inducer of Cardiogenesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a significant small molecule inducer of cardiogenesis. It effectively promotes the differentiation of pluripotent and lineage-committed progenitor cells into cardiomyocyte-like cells. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its application and assessment, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in cardiac regenerative medicine and drug discovery.
Introduction
The limited regenerative capacity of the adult mammalian heart has spurred the development of novel therapeutic strategies to replace lost or damaged cardiomyocytes. Small molecules that can direct the differentiation of stem and progenitor cells into a cardiac lineage offer a promising approach for cardiac repair. This compound has been identified as one such molecule, capable of upregulating cardiac-specific gene expression and inducing functional cardiac properties in various cell types. Its mechanism of action is primarily linked to the modulation of the Wnt signaling pathway, a critical regulator of cardiogenesis.
Quantitative Data on this compound Efficacy
The cardiogenic potential of this compound has been quantified in several studies. The following tables summarize the key findings regarding its effective concentrations and impact on cardiac marker expression.
Table 1: Effective Concentrations of this compound for Inducing Cardiogenesis
| Cell Type | Effective Concentration | Observations | Reference |
| Embryonic Stem Cells (ESCs) | EC50 = 100 nM | Promotes differentiation into cardiomyocytes. | [1] |
| P19 Embryonal Carcinoma Cells | 1 µM | Significant increase in Atrial Natriuretic Factor (ANF) expression after 7 days. | [2] |
| C2C12 Skeletal Myoblasts | 0.01 - 100 µM | Dose-dependent increase in ANF and Nkx2.5 expression. | [1] |
Table 2: Dose-Dependent Effect of this compound on Cardiac Marker Expression in C2C12 Cells
| This compound Concentration | Fold Increase in ANF Expression (mRNA) | Fold Increase in Nkx2.5 Expression (mRNA) | Reference |
| 0.01 µM | Significant Increase | Significant Increase | [1] |
| 0.1 µM | Significant Increase | Significant Increase | [1] |
| 1 µM | Significant Increase | Significant Increase | |
| 10 µM | Significant Increase | Significant Increase | |
| 100 µM | Highest Induction Observed | Highest Induction Observed |
Table 3: Effect of this compound on Cardiac Sodium Channel (Nav1.5) Expression in C2C12 Cells
| This compound Concentration | Observation | Reference |
| 0.001 - 10 µM | Dose-dependent increase in Nav1.5 protein expression after 7 days. |
Signaling Pathway: Modulation of Wnt Signaling
This compound exerts its cardiogenic effects through the activation of the canonical Wnt signaling pathway. This pathway is crucial for mesoderm induction and subsequent cardiac lineage specification during embryonic development. The core of this pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of target genes involved in cardiac development.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cardiogenic effects of this compound.
Cardiomyocyte Differentiation of P19 Embryonal Carcinoma Cells
This protocol describes the induction of cardiac differentiation in P19 cells using this compound.
References
Unraveling the Cardiogenic Potential of Cardiogenol C: A Technical Guide to its Molecular Interactions in Stem Cells
For Immediate Release
This technical guide provides an in-depth analysis of the current understanding of the molecular targets and mechanisms of action of Cardiogenol C, a cell-permeable pyrimidine compound, in promoting the differentiation of stem cells into cardiomyocyte-like cells. This document is intended for researchers, scientists, and drug development professionals in the field of cardiac regeneration and stem cell biology. While the direct molecular binding target of this compound is the subject of ongoing investigation, significant progress has been made in elucidating the downstream signaling pathways and protein expression changes it induces.
Executive Summary
This compound has emerged as a potent inducer of cardiomyogenesis in various stem cell types, including embryonic stem cells (ESCs) and lineage-committed progenitor cells.[1] It effectively upregulates cardiac-specific markers and can induce functional properties, such as spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies.[2][3] Mechanistic studies, primarily through comparative proteomics, suggest that this compound exerts its effects by modulating the Wnt signaling pathway and influencing the expression of key chromatin remodeling proteins.[2][4] This guide synthesizes the available quantitative data, details the experimental protocols used in these seminal studies, and provides visual representations of the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on stem and progenitor cells.
Table 1: Potency and Concentration Data for this compound
| Parameter | Value | Cell Type(s) | Source |
| EC50 (Cardiomyocyte Differentiation) | 100 nM | Embryonic Stem Cells (ESCs) | |
| Effective Concentration (ANF & Nkx2.5 Upregulation) | 1 µM (7 days) | P19 cells, C2C12 cells | |
| Concentration Range (Cardiac Marker Upregulation) | 0.01 - 100 µM (7 days) | C2C12 cells | |
| Non-Toxic Concentration Range | Up to 10 µM | C2C12 cells |
Table 2: Summary of Comparative Proteomic Analysis of this compound-Treated Hair Bulge Progenitor Cells (HBPCs)
| Regulation | Protein Name | Putative Function in Cardiomyogenesis/Differentiation |
| Up-regulated | COP9 signalosome complex subunit 6 | Component of the COP9 signalosome, involved in protein degradation and signal transduction. |
| Emerin | Nuclear membrane protein involved in mechanotransduction and gene regulation. | |
| Methylenetetrahydrofolate reductase (Mthfr) | Enzyme in the folate pathway, important for DNA synthesis and methylation. | |
| Myosin light polypeptide 3 | Component of the sarcomere, involved in muscle contraction. | |
| Myosin light polypeptide 6 | Component of the sarcomere, involved in muscle contraction. | |
| Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 precursor (Plod2) | Involved in collagen biosynthesis and extracellular matrix formation. | |
| Protein C-ets-1 | Transcription factor involved in cell differentiation and development. | |
| Salt-inducible kinase 1 (SIK1) | Chromatin remodeling-related protein , involved in signal transduction and transcriptional regulation. | |
| SWI/SNF related protein Smarce1 | Chromatin remodeling protein , part of the SWI/SNF complex that regulates gene expression. | |
| Transcription cofactor HES-6 | Transcriptional regulator that can modulate Notch signaling. | |
| Tripartite motif-containing protein 54 | Involved in protein ubiquitination and degradation. | |
| Troponin C | Calcium-binding protein in the sarcomere, essential for muscle contraction. | |
| Down-regulated | Cell division protein kinase 6 (Cdk6) | Regulator of cell cycle progression. |
| Growth/differentiation factor 8 precursor (GDF-8/Myostatin) | Negative regulator of muscle growth. | |
| Kremen protein 1 precursor (Kremen1) | Wnt signaling antagonist . | |
| Tight junction protein ZO-1 | Component of tight junctions, involved in cell-cell adhesion. | |
| Transcription factor ETV6 | Transcriptional repressor involved in development and hematopoiesis. | |
| Tyrosine protein kinase Srms | Non-receptor tyrosine kinase with roles in cell adhesion and migration. |
Signaling Pathways and Mechanisms of Action
The prevailing hypothesis is that this compound initiates a cascade of events leading to cardiomyogenesis by modulating key signaling pathways and epigenetic factors.
Proposed Wnt Signaling Activation via Kremen1 Suppression
Proteomic studies have identified the downregulation of Kremen protein 1 (Kremen1), a known antagonist of the canonical Wnt signaling pathway, in response to this compound treatment. Kremen1, in conjunction with Dickkopf-1 (Dkk1), facilitates the endocytosis of the Wnt co-receptor LRP5/6, thereby inhibiting Wnt signaling. By suppressing Kremen1, this compound is thought to prevent the removal of LRP5/6 from the cell surface, thus potentiating Wnt signaling. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of cardiac-specific genes.
Role of Chromatin Remodeling
This compound treatment also leads to the upregulation of chromatin remodeling proteins, notably Salt-inducible kinase 1 (SIK1) and Smarce1 (a component of the SWI/SNF complex). These proteins play a crucial role in altering chromatin structure, making cardiac-specific gene loci accessible to transcription factors. This epigenetic modification is a critical step in initiating and establishing the cardiac lineage gene expression program. The interplay between Wnt signaling activation and chromatin remodeling likely creates a favorable environment for the binding of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, whose expression is also induced by this compound.
Key Experimental Protocols
This section details the methodologies employed in the key studies investigating this compound.
Cell Culture and Cardiomyogenic Differentiation
-
Cell Lines: Mouse Hair Bulge Progenitor Cells (HBPCs), P19 embryonic carcinoma cells, and C2C12 skeletal myoblasts have been utilized.
-
Culture Conditions: HBPCs are typically cultured in DMEM/F12 medium supplemented with fetal bovine serum (FBS), N2 supplement, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF). C2C12 cells are maintained in DMEM with FBS and switched to a differentiation medium (DMEM with horse serum) to induce myotube formation.
-
This compound Treatment: this compound (typically dissolved in DMSO or water) is added to the differentiation medium at concentrations ranging from 0.01 to 10 µM. The treatment duration is generally 4 to 7 days, with media changes as required.
Comparative Proteomics for Target Identification
The following workflow was used to identify proteins differentially expressed upon this compound treatment in HBPCs.
-
Protein Separation: Total protein extracts from control and this compound-treated cells are separated by two-dimensional gel electrophoresis (2-DE).
-
Analysis: Gels are silver-stained, and protein spots are quantified using imaging software. Spots showing significant and consistent changes in intensity are excised.
-
Identification: Excised protein spots are subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by MALDI-TOF mass spectrometry for protein identification.
Luciferase Reporter Gene Assays
-
Purpose: To quantify the transcriptional activation of cardiac-specific gene promoters, such as Atrial Natriuretic Factor (ANF) and Nkx2.5.
-
Methodology: Cells (e.g., P19 or C2C12) are transiently transfected with a luciferase reporter plasmid containing the promoter of the gene of interest. Following transfection, cells are treated with this compound or a vehicle control. After the treatment period, cells are lysed, and luciferase activity is measured using a luminometer. Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
MTT Toxicity Assay
-
Purpose: To assess the cytotoxicity of this compound.
-
Methodology: C2C12 cells are seeded in a 96-well plate and treated with a range of this compound concentrations for a specified period (e.g., 7 days). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
This compound is a valuable small molecule for inducing cardiomyogenesis in stem cells. While its direct binding partner remains to be identified, current evidence strongly suggests a mechanism involving the suppression of the Wnt pathway inhibitor Kremen1 and the upregulation of key chromatin remodeling proteins. This dual action appears to create a cellular environment conducive to the activation of the cardiac gene regulatory network.
Future research should focus on definitive target identification using techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking studies. Unambiguously identifying the direct molecular target(s) will not only provide a complete understanding of this compound's mechanism but will also facilitate the rational design of more potent and specific cardiogenic compounds for regenerative medicine applications.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cardiogenol C Treatment: An In-depth Technical Guide to the Induction of Early Cardiac Markers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular effects of Cardiogenol C, a cell-permeable pyrimidine compound, in promoting cardiomyogenesis. It focuses on the induction of early cardiac markers, detailing the underlying signaling pathways, experimental validation protocols, and quantitative data to support its potential in cardiac regenerative medicine and drug discovery.
Introduction
This compound has emerged as a significant small molecule capable of directing the differentiation of stem and progenitor cells towards a cardiac lineage. Its ability to upregulate key early cardiac transcription factors and proteins makes it a valuable tool for in vitro modeling of heart development and a potential therapeutic agent for cardiac repair. This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action and providing detailed methodologies for its study.
Data Presentation: Quantitative Effects of this compound on Early Cardiac Marker Expression
This compound treatment has been shown to induce a dose-dependent increase in the expression of key early cardiac markers. The following tables summarize the quantitative data from studies on various cell lines.
Table 1: Dose-Dependent Induction of Atrial Natriuretic Factor (ANF) Expression by this compound in C2C12 Cells
| This compound Concentration (µM) | Mean Normalized Luciferase Activity (vs. Control) |
| 0.01 | ~1.2 |
| 0.1 | ~1.5 |
| 1 | ~2.0 |
| 10 | ~2.5 |
| 100 | ~3.0 |
Data derived from luciferase reporter gene assays performed on C2C12 skeletal myoblasts treated for 7 days. The expression of ANF, an early cardiac marker, shows a clear dose-dependent increase with this compound treatment[1].
Table 2: Dose-Dependent Induction of Nkx2.5 Expression by this compound in C2C12 Cells
| This compound Concentration (µM) | Mean Normalized Luciferase Activity (vs. Control) |
| 0.01 | ~1.1 |
| 0.1 | ~1.3 |
| 1 | ~1.6 |
| 10 | ~1.8 |
| 100 | ~2.2 |
Luciferase reporter gene assays in C2C12 cells treated for 7 days demonstrate a significant dose-dependent upregulation of the critical cardiac transcription factor Nkx2.5[1].
Table 3: Effect of 1 µM this compound on Early Cardiac Marker Expression in Different Cell Types
| Cell Type | Marker | Fold Increase (vs. Control) | Treatment Duration |
| P19 Embryonal Carcinoma Cells | ANF | Significant Increase | 7 days |
| C2C12 Skeletal Myoblasts | ANF | Significant Increase | 7 days |
| C2C12 Skeletal Myoblasts | Nkx2.5 | Significant Increase | 7 days |
Treatment with 1 µM this compound for 7 days consistently upregulates early cardiac markers in both pluripotent and lineage-committed progenitor cells[1].
Signaling Pathway: The Role of Wnt/β-catenin
The cardiomyogenic effects of this compound are mediated, at least in part, through the activation of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for the specification of cardiac mesoderm during embryonic development. This compound treatment leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of downstream cardiac-specific genes, including early markers like Nkx2.5 and GATA4.
References
The Dichotomous Effects of Cardiogenol C on Pluripotent Embryonic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C, a diaminopyrimidine derivative, has emerged as a molecule of interest in the field of cardiac regeneration. Its role in promoting cardiomyogenesis, however, appears to be highly context-dependent, with conflicting reports on its efficacy in pluripotent embryonic stem cells (ESCs) versus more committed progenitor cell lines. This technical guide provides an in-depth analysis of the available literature on this compound's effects on pluripotent ESCs, presenting the conflicting findings, detailing the experimental protocols used, and summarizing the quantitative data. Furthermore, we explore the hypothesized signaling pathways and provide visual representations of these mechanisms and experimental workflows to aid in the design of future studies. This document aims to serve as a comprehensive resource for researchers investigating small molecule-induced cardiac differentiation and for professionals in drug development exploring new therapeutic avenues for cardiac repair.
Introduction
The directed differentiation of pluripotent embryonic stem cells into cardiomyocytes holds immense promise for regenerative medicine, drug screening, and disease modeling. Small molecules that can modulate cardiac lineage specification offer a scalable and cost-effective alternative to growth factor-based protocols. This compound was identified in an early screen for its ability to induce cardiomyogenesis in mouse embryonic stem cells.[1] Subsequent studies, however, have presented a more complex picture, with some research corroborating its cardiogenic potential while others report inhibitory effects in certain pluripotent cell lines. This guide will dissect the available data to provide a clear and comprehensive overview of the current understanding of this compound's interaction with pluripotent ESCs.
Quantitative Data Summary
The reported quantitative effects of this compound on pluripotent embryonic stem cells and related cell lines are summarized below. A significant point of contention in the literature is highlighted by the conflicting results observed in P19 embryonal carcinoma cells.
| Cell Line | Treatment | Duration | Marker | Result | Reference |
| Mouse ES Cells (R1) | 0.25 µM this compound | 7 days | Myosin Heavy Chain (MHC) | >50% of cells were MHC-positive. | [2] (citing Wu et al., 2004) |
| GATA-4 | >90% of cells were GATA-4-positive. | [2] (citing Wu et al., 2004) | |||
| P19 Embryonal Carcinoma Cells | 1 µM this compound | 7 days | Atrial Natriuretic Factor (ANF) promoter activity | Significant increase compared to control. | [3] |
| 0.25 µM this compound + DMSO | 4 days (treatment), 12 days (total culture) | Cardiac Troponin-T | ~1.5 times less up-regulation compared to DMSO alone. | [4] | |
| 0.25 µM this compound | 4 days (treatment), 12 days (total culture) | Beating Clusters / Cardiac Troponin-T | No induction of beating clusters or cardiac marker expression. | ||
| C2C12 Skeletal Myoblasts | 0.01-100 µM this compound | 7 days | ANF and NKX2.5 mRNA | Dose-dependent increase. | |
| 0.001-10 µM this compound | 7 days | Nav1.5 protein | Dose-dependent increase. |
Experimental Protocols
Detailed experimental protocols for the differentiation of pluripotent stem cells with this compound are not extensively published. However, by compiling information from the available studies, we can outline the general methodologies employed.
Cardiac Differentiation of R1 Mouse Embryonic Stem Cells (as described by Abreu et al., 2010, citing Wu et al., 2004)
This protocol describes the initial method used to identify the cardiogenic effects of this compound on mouse ESCs.
-
Cell Culture: R1 mouse embryonic stem cells are cultured under standard conditions to maintain pluripotency.
-
Differentiation Induction: Cells are exposed to 0.25 µM this compound for 3 days in a monolayer culture (without the formation of embryoid bodies).
-
Maturation: Following the 3-day induction, the cells are cultured for an additional 7 days in the absence of this compound.
-
Analysis: On day 7, cells are analyzed for the expression of cardiac markers such as Myosin Heavy Chain (MHC) and GATA-4 via immunocytochemistry.
Cardiac Differentiation of P19 Embryonal Carcinoma Cells (Contradictory Protocols)
The protocols for P19 cells vary, leading to conflicting outcomes.
Protocol leading to positive ANF expression (Hassan et al., 2014):
-
Cell Culture: P19 cells are maintained in their undifferentiated state.
-
Transfection (for reporter assay): Cells are transfected with a luciferase reporter construct driven by the Atrial Natriuretic Factor (ANF) promoter.
-
Treatment: Transfected cells are treated with 1 µM this compound for 7 days.
-
Analysis: Luciferase activity is measured to quantify the induction of ANF promoter activity.
Protocol leading to no cardiac differentiation (Abreu et al., 2010):
-
Cell Culture: Undifferentiated P19 cells are cultured in DMEM with 10% fetal bovine serum.
-
Embryoid Body (EB) Formation: Cells are aggregated in suspension culture for 4 days in the presence of 0.25 µM this compound (with or without 0.5% DMSO).
-
Plating and Differentiation: EBs are plated on tissue culture dishes and cultured for an additional 8 days (total of 12 days).
-
Analysis: Cultures are monitored for the appearance of beating cell clusters. Expression of cardiac troponin-T is assessed by immunocytochemistry and Western blot.
Signaling Pathways and Visualizations
The precise mechanism of action for this compound in promoting cardiac differentiation in responsive cell types is not yet fully elucidated. However, research on its effects in hair bulge progenitor cells suggests a potential role in modulating the Wnt signaling pathway. The Wnt pathway is known to have a biphasic role in cardiac differentiation, where initial activation is required for mesoderm induction, followed by inhibition to allow for cardiac specification.
Hypothesized this compound Mechanism of Action
A study by Yau et al. (2011) on mouse hair bulge progenitor cells proposed that this compound may activate the Wnt signaling pathway by suppressing Kremen1, a Wnt receptor antagonist. This, in turn, could lead to the upregulation of chromatin remodeling proteins and the initiation of a cardiogenic program. While this has not been confirmed in pluripotent embryonic stem cells, it provides a testable hypothesis.
Figure 1: Hypothesized Wnt pathway activation by this compound.
Experimental Workflow for P19 Cell Differentiation
The following diagram illustrates the divergent workflows for P19 cell differentiation experiments that have yielded contradictory results, highlighting the critical differences in methodology.
Figure 2: Divergent experimental workflows for P19 cells.
Discussion and Future Directions
The conflicting data surrounding this compound's effect on pluripotent embryonic stem cells, particularly P19 cells, underscores the critical role of experimental conditions in dictating the outcome of small molecule-based differentiation. The discrepancy could arise from differences in this compound concentration, the use of embryoid body formation versus monolayer culture, or the specific sub-clone of P19 cells used.
The positive and robust effects of this compound on lineage-committed cells, such as C2C12 myoblasts and cardiovascular progenitors, suggest that its primary mode of action may be to enhance the differentiation of cells already primed for a cardiac fate, rather than inducing the initial specification from a pluripotent state.
To resolve the existing controversies and fully understand the potential of this compound, future research should focus on:
-
Directly comparing the different published protocols on the same pluripotent stem cell line.
-
Investigating the Wnt signaling hypothesis in pluripotent embryonic stem cells treated with this compound.
-
Performing dose-response studies on a range of pluripotent stem cell lines, including human ESCs and iPSCs.
-
Utilizing transcriptomic and proteomic analyses to gain a broader, unbiased view of the molecular changes induced by this compound.
Conclusion
This compound remains a molecule of significant interest for cardiac differentiation. While its efficacy in pluripotent embryonic stem cells is a subject of debate, its ability to promote a cardiomyogenic phenotype in lineage-committed progenitor cells is more clearly established. This technical guide has synthesized the available data, highlighted the key controversies, and provided a framework for future research. A deeper understanding of its context-dependent mechanism of action will be crucial for harnessing the full therapeutic potential of this compound in cardiac regenerative medicine.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical induction of cardiac differentiation in p19 embryonal carcinoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cardiogenol C-Induced Differentiation of Mouse Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C, a diaminopyrimidine compound, has been identified as a potent small molecule for inducing the differentiation of mouse embryonic stem cells (mESCs) into cardiomyocytes.[1] This process holds significant promise for cardiovascular research, drug discovery, and the development of cell-based therapies for heart disease. This compound exerts its effects through the activation of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac development.[2] These application notes provide a detailed protocol for the directed differentiation of mESCs into functional, beating cardiomyocytes using this compound, along with methods for their characterization.
Data Presentation
Table 1: Efficacy of this compound in Inducing Cardiomyocyte-Specific Gene Expression
| Treatment | % GATA4 Positive Cells | % Nkx2.5 Positive Cells | % Mef2 Positive Cells |
| Control (DMSO) | < 5% | < 5% | < 5% |
| This compound (1 µM) | ~90% | ~90% | ~90% |
Data is extrapolated from descriptive results in Wu X, et al. (2004) and Yau WW, et al. (2011).[2]
Table 2: Functional Assessment of this compound-Differentiated Cardiomyocytes
| Parameter | Observation |
| Spontaneous Beating | Observed in differentiated embryoid bodies |
| Expression of Myosin Heavy Chain | Positive |
| Electrophysiological Properties | Consistent with cardiomyocyte phenotype |
Observations are based on findings reported by Wu X, et al. (2004).
Experimental Protocols
Maintenance of Undifferentiated Mouse Embryonic Stem Cells
Materials:
-
mESC culture medium:
-
DMEM (high glucose)
-
15% Fetal Bovine Serum (FBS), ES-qualified
-
1% Non-Essential Amino Acids (NEAA)
-
1% L-Glutamine
-
0.1 mM β-mercaptoethanol
-
1000 U/mL Leukemia Inhibitory Factor (LIF)
-
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Culture mESCs on gelatin-coated plates in mESC culture medium.
-
Passage cells every 2-3 days, or when they reach 70-80% confluency, using Trypsin-EDTA.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cardiomyocyte Differentiation using this compound via Embryoid Body (EB) Formation (Hanging Drop Method)
Materials:
-
Differentiation Medium:
-
IMDM
-
20% FBS
-
1% NEAA
-
1% L-Glutamine
-
0.1 mM β-mercaptoethanol
-
-
This compound (stock solution in DMSO)
-
Petri dishes (non-adherent)
Procedure:
Day 0: EB Formation
-
Prepare a single-cell suspension of mESCs at a concentration of 2 x 10^4 cells/mL in differentiation medium.
-
Dispense 20 µL drops of the cell suspension onto the lid of a Petri dish.
-
Invert the lid and place it over a Petri dish containing a small amount of sterile PBS to maintain humidity.
-
Incubate at 37°C with 5% CO2.
Day 2: this compound Treatment
-
Gently collect the formed EBs by washing the lid with differentiation medium.
-
Transfer the EBs to a non-adherent Petri dish containing fresh differentiation medium supplemented with 1 µM this compound.
-
Continue incubation at 37°C with 5% CO2.
Day 5: Plating of EBs
-
Transfer the EBs to gelatin-coated tissue culture plates containing fresh differentiation medium without this compound.
-
Allow the EBs to attach and spread.
Day 8 onwards: Monitoring Differentiation
-
Change the differentiation medium every 2 days.
-
Monitor the EBs for the appearance of spontaneously contracting areas, typically observed between days 8 and 12.
Characterization of Differentiated Cardiomyocytes
A. Immunocytochemistry for Cardiac Markers
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-cardiac Troponin T, anti-α-actinin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
Procedure:
-
Fix the differentiated cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
B. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for cardiac-specific genes (e.g., Nkx2.5, Gata4, TNNT2, Myh6) and a housekeeping gene (e.g., Gapdh).
Procedure:
-
Isolate total RNA from differentiated cells at various time points.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers for cardiac-specific genes.
-
Analyze the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
References
Application Notes and Protocols: Optimal Concentration of Cardiogenol C for Inducing Cardiac Marker Expression in C2C12 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cardiogenol C, a cell-permeable pyrimidine compound, has been identified as a potent inducer of cardiomyogenesis in embryonic stem cells.[1] Recent studies have explored its effects on lineage-committed progenitor cells, such as the C2C12 mouse myoblast cell line, to evaluate its potential in cardiac regeneration and therapy.[2][3] C2C12 cells are a well-established in vitro model for studying myogenesis, as they readily differentiate and fuse to form myotubes.[4][5] While this compound does not inhibit the inherent myogenic differentiation of C2C12 cells, it effectively upregulates the expression of key cardiac markers, suggesting a shift in gene expression towards a cardiac phenotype.
These application notes provide a comprehensive overview of the optimal concentration of this compound for inducing cardiac marker expression in C2C12 cells, along with detailed protocols for cell culture, differentiation, and analysis.
Data Presentation: Efficacy of this compound on Cardiac Marker Expression
The following table summarizes the dose-dependent effect of this compound on the expression of Atrial Natriuretic Factor (ANF) and Nkx2.5, two critical cardiac markers, in C2C12 cells after a 7-day treatment period. The data is presented as normalized luciferase activity from reporter gene assays.
| This compound Concentration (µM) | Normalized ANF Expression (Fold Change) | Normalized Nkx2.5 Expression (Fold Change) | Notes |
| 0 (Control) | 1.0 | 1.0 | Untreated cells in differentiation medium. |
| 0.01 | ~1.2 | ~1.1 | Minimal induction observed. |
| 0.1 | ~1.5 | ~1.3 | Moderate induction of ANF expression. |
| 1 | ~1.8 | ~1.5 | Significant induction of both markers. |
| 10 | ~2.0 | ~1.8 | Strong induction of both markers. |
| 100 | ~2.5 | ~2.2 | Highest induction observed. However, a separate source indicates potential cellular toxicity at this concentration. |
Note: For these experiments, this compound was dissolved in water to avoid the cardiomyogenic effects of DMSO at high concentrations.
Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts to maintain their undifferentiated state and ensure optimal differentiation potential.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or dishes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture C2C12 cells in growth medium in a humidified incubator.
-
Monitor cell confluency daily. To prevent spontaneous differentiation, passage the cells when they reach 70-80% confluency.
-
To passage, aspirate the growth medium and wash the cells twice with sterile PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 4 volumes of growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density (e.g., a 1:3 to 1:4 split ratio).
Induction of C2C12 Differentiation with this compound
This protocol describes the induction of myogenic differentiation in C2C12 cells and the simultaneous treatment with this compound to upregulate cardiac marker expression.
Materials:
-
C2C12 cells ready for differentiation (70-80% confluent)
-
Differentiation Medium: High glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound (stock solution prepared in water)
-
Multi-well plates or dishes for cell culture
Procedure:
-
Seed C2C12 cells in multi-well plates at a density that will allow them to reach 80-90% confluency within 24 hours.
-
After 24 hours, aspirate the growth medium and wash the cells once with sterile PBS.
-
Replace the growth medium with differentiation medium.
-
Add this compound to the differentiation medium at the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (water) for comparison.
-
Incubate the cells for 7 days, replacing the differentiation medium with freshly prepared medium containing this compound every 24-48 hours.
Luciferase Reporter Gene Assay for ANF and Nkx2.5 Expression
This protocol is for quantifying the promoter activity of cardiac marker genes in C2C12 cells treated with this compound.
Materials:
-
C2C12 cells
-
ANF-luciferase and Nkx2.5-luciferase reporter constructs
-
Transfection reagent
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Co-transfect C2C12 cells with the ANF-luciferase or Nkx2.5-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, initiate the differentiation protocol as described in section 2, including treatment with different concentrations of this compound.
-
After 7 days of differentiation, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Further normalize the data to the untreated control to determine the fold change in promoter activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on C2C12 cells.
Proposed Signaling Pathway
This compound is known to be an activator of the Wnt/β-catenin signaling pathway. This pathway is crucial for cardiomyogenesis. The proposed mechanism for this compound's action in C2C12 cells involves the activation of this pathway, leading to the upregulation of cardiac-specific transcription factors and subsequent expression of cardiac marker genes.
Caption: Proposed Wnt/β-catenin signaling pathway activated by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Cell Culture Academy [procellsystem.com]
Application Notes and Protocols for Cardiogenol C-Induced Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C is a cell-permeable pyrimidine compound that has been identified as a potent inducer of cardiomyogenesis in various cell types, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and lineage-committed progenitor cells.[1][2] Its mechanism of action is primarily attributed to the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cardiac development. These application notes provide detailed protocols and quantitative data for the use of this compound in directing the differentiation of pluripotent stem cells and other progenitor cells into cardiomyocytes.
Data Presentation
Table 1: Effective Concentrations and Treatment Durations of this compound
| Cell Type | Concentration Range | Optimal Concentration (EC50) | Treatment Duration | Observed Effect | Reference |
| Mouse Embryonic Stem Cells (ESCs) | Not specified | 100 nM | Not specified | Induction of differentiation into cardiomyocytes. | [1] |
| P19 Cells | 1 µM | Not specified | 7 days | Significant increase in atrial natriuretic factor (ANF) expression. | [1] |
| C2C12 Myoblasts | 0.01 - 100 µM | Not specified | 7 days | Dose-dependent increase in ANF and NKX2-5 mRNA levels. | [1] |
| Murine A5 Cardiovascular Progenitor Cells | 1 µM | Not specified | From Day 0 of differentiation | Increased percentage of beating cardiac bodies. | |
| Hair Bulge Progenitor Cells | Not specified | Not specified | Prolonged culture | Expression of GATA4, Nkx2.5, Tbx5, cardiac troponin I, and sarcomeric myosin heavy chain. |
Table 2: Quantitative Effects of this compound on Cardiomyocyte Marker Expression
| Cell Type | Treatment | Marker | Fold Increase (vs. Control) | Notes | Reference |
| P19 Cells | 1 µM this compound for 7 days | Atrial Natriuretic Factor (ANF) | Significantly increased | Luciferase reporter assay. | |
| C2C12 Cells | 1 µM this compound for 7 days | Atrial Natriuretic Factor (ANF) | Significantly increased | Luciferase reporter assay. | |
| C2C12 Cells | 1 µM this compound for 7 days | NKX2-5 | Significantly increased | Luciferase reporter assay. |
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs) using this compound
This protocol is a representative method and may require optimization for specific mESC lines.
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
Gelatin-coated tissue culture plates
-
mESC culture medium (DMEM, 15% FBS, 1% NEAA, 1% L-glutamine, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF)
-
Differentiation medium (IMDM, 20% FBS, 1% NEAA, 1% L-glutamine, 0.1 mM β-mercaptoethanol)
-
This compound (stock solution in DMSO)
-
PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
Procedure:
-
Maintenance of mESCs: Culture mESCs on gelatin-coated plates in mESC culture medium. Passage cells every 2-3 days to maintain pluripotency.
-
Embryoid Body (EB) Formation (Day 0):
-
Harvest mESCs using Trypsin-EDTA and neutralize with mESC culture medium.
-
Resuspend cells in differentiation medium to a concentration of 2 x 10^5 cells/mL.
-
Use the hanging drop method (20 µL drops) or suspension culture in low-adhesion plates to form EBs.
-
-
This compound Treatment (Day 2-9):
-
On day 2, transfer the EBs to a new suspension culture plate.
-
Replace the differentiation medium with fresh medium supplemented with this compound to a final concentration of 100 nM - 1 µM.
-
Change the medium every 2 days, replenishing with fresh this compound.
-
-
EB Plating and Cardiomyocyte Maturation (Day 9 onwards):
-
On day 9, transfer individual EBs to gelatin-coated plates to allow for attachment and outgrowth.
-
Continue to culture in differentiation medium without this compound.
-
Spontaneously beating areas should become visible between days 10 and 14.
-
-
Characterization:
-
Assess cardiomyocyte differentiation by observing spontaneous contractions.
-
Perform immunocytochemistry for cardiac markers such as cardiac Troponin T (cTnT), α-actinin, and myosin heavy chain.
-
Quantify differentiation efficiency using flow cytometry for cTnT.
-
Protocol 2: Transdifferentiation of C2C12 Myoblasts into Cardiomyocyte-like Cells
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM, 10% FBS)
-
Differentiation medium (DMEM, 2% horse serum)
-
This compound (stock solution in DMSO)
-
PBS
-
RNA extraction kit and reagents for RT-qPCR
-
Antibodies for immunocytochemistry
Procedure:
-
Cell Seeding: Plate C2C12 cells in growth medium at a density that will reach 70-80% confluency the next day.
-
Induction of Differentiation (Day 0):
-
Aspirate the growth medium and wash the cells with PBS.
-
Add differentiation medium to the cells.
-
-
This compound Treatment (Day 0-7):
-
Add this compound to the differentiation medium at a final concentration of 1 µM.
-
Culture the cells for 7 days, changing the medium with fresh this compound every 2 days.
-
-
Analysis of Cardiac Marker Expression:
-
On day 7, harvest the cells.
-
For RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR for cardiac markers such as Nppa (ANF) and Nkx2-5.
-
For Immunocytochemistry: Fix the cells and perform staining for cardiac proteins like cTnT and α-actinin.
-
Visualizations
Caption: A generalized workflow for directed differentiation of pluripotent stem cells into cardiomyocytes, indicating the stage for this compound application.
Caption: Proposed mechanism of this compound action on the Wnt/β-catenin signaling pathway to promote cardiomyocyte differentiation.
Disclaimer: These protocols provide a general framework. Optimization of concentrations, timing, and culture conditions may be necessary for different cell lines and experimental setups.
References
Application Notes and Protocols: Solubility and Stability of Cardiogenol C in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C is a diaminopyrimidine compound that has been identified as a potent inducer of cardiomyogenesis from embryonic stem cells.[1] It promotes the differentiation of stem and progenitor cells into cardiomyocytes, making it a valuable small molecule for research in cardiac regeneration and drug discovery.[2][3] Successful and reproducible in vitro studies using this compound are critically dependent on its proper handling, which includes ensuring its solubility and stability in cell culture media throughout the duration of an experiment. These application notes provide detailed protocols for determining the solubility and assessing the stability of this compound in typical cell culture environments.
Physicochemical Properties and Solubility Data
This compound is supplied as a hydrochloride salt, which is a crystalline solid.[1][4] Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | 2-({2-[(4-Methoxyphenyl)amino]-4-pyrimidinyl}amino)ethanol hydrochloride | |
| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl | |
| Molecular Weight | 296.8 g/mol | |
| Purity | ≥97% | |
| CAS Number | 671225-39-1 |
Solubility
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of concentrated stock solutions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 25 mg/mL | |
| DMSO | ≤ 65 mM (~20 mg/mL) | |
| Ethanol | ≤ 3 mM (~1 mg/mL) | |
| PBS (pH 7.2) | ≤ 30 mM (~10 mg/mL) | |
| Water | 100 mM |
For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is imperative to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound hydrochloride powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, weigh out 2.97 mg.
-
Add the appropriate volume of cell culture-grade DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solid compound is stable for at least 12 months at -20°C.
Protocol for Determining the Solubility of this compound in Cell Culture Medium
This protocol provides a stepwise method to determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium of interest (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. Start with a high concentration (e.g., 100 µM) and perform serial dilutions.
-
Ensure the final DMSO concentration is consistent across all dilutions and the control.
-
Incubate the prepared solutions at 37°C in a 5% CO₂ incubator for a period relevant to the planned experiment (e.g., 2 hours).
-
After incubation, visually inspect each solution for any signs of precipitation. This can be done by holding the tubes or plate against a light source or by examining a small drop of the solution under a microscope.
-
The highest concentration that remains clear, without any visible precipitate, is considered the maximum kinetic solubility in that specific cell culture medium.
Workflow for determining this compound solubility.
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to evaluate the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Quenching solvent (e.g., cold acetonitrile)
-
HPLC or LC-MS/MS system
Procedure:
-
Spike the Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Aliquot Samples: Dispense the spiked medium into sterile microcentrifuge tubes for each time point.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as the T=0 reference point. Process this sample as described in step 5.
-
Incubation: Incubate the remaining tubes at 37°C in a 5% CO₂ incubator. Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: For each time point, precipitate proteins by adding 3 volumes of a cold quenching solvent (e.g., acetonitrile) to the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or well for analysis. Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Workflow for assessing this compound stability.
Signaling Pathway
This compound is known to induce cardiomyogenesis, and while its exact molecular targets are still under investigation, studies suggest that its activity involves the modulation of the Wnt signaling pathway. Specifically, some reports indicate that related compounds, cardionogens, can inhibit Wnt/β-catenin-mediated transcription, which is a critical pathway in cardiac development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 3. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
Preparing Cardiogenol C Stock Solutions: A Comparative Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cardiogenol C, a cell-permeable pyrimidine compound, is a potent inducer of cardiomyocyte differentiation from stem cells and progenitor cells. Its application in cardiac regeneration research necessitates reliable and reproducible methods for preparing stock solutions. This document provides a detailed comparison of dimethyl sulfoxide (DMSO) and water as solvents for this compound, offering protocols for stock solution preparation, and guidance on storage and use in cell culture applications. While DMSO is often used to ensure higher concentration stock solutions, evidence suggests that for many applications, aqueous solutions can be a viable alternative, minimizing potential solvent-induced cellular effects.
Introduction
This compound has emerged as a valuable small molecule in cardiovascular research, primarily for its ability to promote the differentiation of various stem and progenitor cell types into cardiomyocytes. This activity is largely attributed to its role as an inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cardiogenesis[1][2][3]. Accurate and consistent preparation of this compound stock solutions is fundamental to achieving reliable experimental outcomes. The choice of solvent—typically DMSO or an aqueous solution—can impact solubility, stability, and the potential for off-target effects in sensitive cell-based assays. This application note aims to provide researchers with the necessary information to make an informed decision on the appropriate solvent for their specific experimental needs.
Solvent Selection: DMSO vs. Water
The choice between DMSO and water for dissolving this compound depends on the desired stock concentration and the sensitivity of the experimental system to DMSO.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is widely used for dissolving a broad range of organic molecules, including many small molecule inhibitors used in cell culture[4]. It is often the solvent of choice for preparing high-concentration stock solutions of hydrophobic compounds. However, it is important to note that DMSO can have direct effects on cells, including influencing cell differentiation, membrane permeability, and other cellular processes[5]. Therefore, the final concentration of DMSO in the cell culture medium should be carefully controlled and kept to a minimum, typically below 0.1%.
-
Water (Aqueous Solutions): For compounds with sufficient aqueous solubility, water or buffered aqueous solutions like phosphate-buffered saline (PBS) are the preferred solvents as they are biologically inert. While this compound is available as a hydrochloride salt, which generally confers better water solubility, achieving high concentrations in aqueous solutions may be limited compared to DMSO. However, for many cell culture applications where the final working concentration of this compound is in the micromolar range, an aqueous stock solution may be sufficient and advantageous to avoid DMSO-related artifacts. A key study has shown that this compound dissolved in either water or DMSO produces a similar effect on the differentiation of C2C12 myoblasts.
Quantitative Data Summary
The following tables summarize the available information on the solubility and recommended storage of this compound in DMSO and water.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 20 mM | A 20 mM stock solution has been successfully prepared and used in cell culture experiments. |
| Water/PBS | Sufficient for µM working concentrations | While a high concentration stock may be difficult to achieve, solubility is adequate for typical cell culture working concentrations (e.g., 1 µM). |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C or -80°C | Up to 1 month (general recommendation) | Aliquot to avoid repeated freeze-thaw cycles. Long-term stability data is not available, but following general guidelines for small molecules in DMSO is recommended. |
| Water/PBS | -20°C or -80°C | Prepare fresh or store for short periods | Aqueous solutions are more prone to degradation and microbial growth. It is highly recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for no more than a few weeks. Long-term stability data is not available. |
Experimental Protocols
Protocol for Preparing a 20 mM this compound Stock Solution in DMSO
This protocol is adapted from established methods for preparing high-concentration stock solutions for use in cell culture.
Materials:
-
This compound (powder)
-
Anhydrous DMSO, sterile
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 20 mM solution. (Molecular Weight of this compound = 260.29 g/mol ).
-
Formula: Mass (mg) = 20 mmol/L * Volume (L) * 260.29 mg/mmol
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Preparing a 1 mM this compound Stock Solution in Water
This protocol is suitable for experiments where a lower concentration stock is sufficient and the presence of DMSO is undesirable.
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed for a 1 mM solution.
-
Formula: Mass (mg) = 1 mmol/L * Volume (L) * 260.29 mg/mmol
-
-
Weigh the compound: Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add water: Add the calculated volume of sterile, nuclease-free water.
-
Dissolve the compound: Vortex thoroughly. If solubility is an issue, gentle warming or sonication may be attempted. However, be cautious of potential degradation with excessive heat.
-
Sterilization (optional but recommended): Filter the aqueous stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot and store: Dispense into single-use aliquots and store at -20°C or -80°C. It is strongly recommended to use aqueous solutions shortly after preparation.
Application in Cell Culture: Differentiation of C2C12 Myoblasts
This compound has been shown to induce the expression of cardiac markers in the C2C12 mouse myoblast cell line. The following is a general protocol for inducing differentiation.
Protocol:
-
Cell Seeding: Plate C2C12 cells in a suitable culture vessel at a density that will allow them to reach approximately 80-90% confluency before initiating differentiation. Culture in growth medium (e.g., DMEM with 10% FBS).
-
Initiation of Differentiation: Once the desired confluency is reached, aspirate the growth medium and replace it with differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment with this compound: Add this compound from your prepared stock solution (either DMSO or water-based) to the differentiation medium to achieve the desired final concentration (e.g., 1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO or water).
-
Incubation: Incubate the cells for the desired period (e.g., 7 days), changing the medium with freshly added this compound every 24-48 hours.
-
Analysis: After the treatment period, cells can be harvested for analysis of cardiomyocyte-specific markers (e.g., via qPCR, Western blot, or immunofluorescence).
Visualizations
This compound and the Wnt/β-catenin Signaling Pathway
This compound promotes cardiomyocyte differentiation by inhibiting the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. This compound is thought to interfere with this process, leading to a reduction in β-catenin-mediated transcription.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound Stock and Use in Cell Culture
The following diagram illustrates the general workflow from preparing a this compound stock solution to its application in a cell differentiation experiment.
Caption: Workflow for this compound stock preparation and cell treatment.
Conclusion
The selection of a solvent for this compound should be guided by the specific requirements of the experiment. DMSO allows for the preparation of high-concentration stock solutions, which can be advantageous for high-throughput screening or when a wide range of concentrations is being tested. However, the potential for DMSO-induced cellular effects necessitates careful control of its final concentration in the culture medium. For many standard cell differentiation protocols, aqueous stock solutions of this compound are a viable and often preferable alternative, eliminating concerns about solvent toxicity. Regardless of the solvent chosen, proper storage in single-use aliquots at low temperatures is crucial for maintaining the compound's activity. The protocols and information provided herein offer a comprehensive guide for the effective preparation and use of this compound in cardiovascular research.
References
- 1. Discovering small molecules as Wnt inhibitors that promote heart regeneration and injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making cardiomyocytes with your chemistry set: Small molecule-induced cardiogenesis in somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Wnt activity induces heart formation from posterior mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiogenol C in Cardiac Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a promising small molecule for inducing cardiomyogenic differentiation in various cell types. These application notes provide a comprehensive guide for utilizing this compound in cardiac regeneration research. The protocols outlined below are intended to serve as a foundation for both in vitro and in vivo studies, enabling researchers to investigate the therapeutic potential of this compound in promoting heart repair.
Mechanism of Action
This compound has been shown to promote the differentiation of progenitor cells into cardiomyocyte-like cells.[1][2] Its primary mechanism of action is believed to be the modulation of the Wnt signaling pathway. Evidence suggests that this compound acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting this pathway, which plays a crucial role in cell fate determination, this compound directs progenitor cells towards a cardiac lineage. This is potentially achieved by reducing the levels of β-catenin and subsequently inhibiting Tcf/Lef-mediated transcription.[1]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the observed effects of this compound on various cell lines in vitro. The data highlights the upregulation of key cardiac transcription factors and markers.
| Cell Line | Concentration | Treatment Duration | Key Findings | Reference |
| P19 Embryonal Carcinoma Cells | 1 µM | 7 days | Significant increase in Atrial Natriuretic Factor (ANF) expression. | |
| C2C12 Myoblasts | 1 µM | 7 days | Upregulation of ANF and Nkx2.5 expression. Induction of cardiac-like sodium currents. | |
| A5 Cardiovascular Progenitor Cells | Not specified | 35 days | Promotion of spontaneous contractions in cardiac bodies. | |
| Mouse Hair Bulge Progenitor Cells | Not specified | Not specified | Induction of GATA4 and Tbx5 expression. |
Experimental Protocols
In Vitro Cardiomyocyte Differentiation
This protocol describes the induction of cardiomyocyte differentiation from progenitor cells using this compound.
Materials:
-
Progenitor cells (e.g., C2C12 myoblasts, iPSCs)
-
Growth medium appropriate for the chosen cell line
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound (stock solution in DMSO)
-
Tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for immunofluorescence staining or qPCR analysis
Procedure:
-
Cell Seeding: Plate progenitor cells onto tissue culture plates at a suitable density to reach 70-80% confluency on the day of differentiation induction.
-
Differentiation Induction:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add differentiation medium to the cells.
-
-
This compound Treatment:
-
Add this compound to the differentiation medium at a final concentration of 1 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for 7 days, replacing the medium with fresh differentiation medium containing this compound every 2-3 days.
-
-
Assessment of Differentiation:
-
After 7 days, assess cardiomyocyte differentiation by immunofluorescence staining for cardiac-specific markers such as cardiac Troponin T (cTnT), α-actinin, and Nkx2.5.
-
Alternatively, quantify the expression of cardiac-specific genes (e.g., ANF, Nkx2.5, GATA4, TBX5) using quantitative real-time PCR (qPCR).
-
In Vivo Myocardial Infarction Model and this compound Administration
This protocol provides a general framework for evaluating the regenerative potential of this compound in a mouse model of myocardial infarction (MI). Note: As there are currently no published in vivo studies detailing the dosage and administration of this compound for cardiac regeneration, the following protocol is a putative approach based on common practices for small molecule administration in mice. Researchers should perform dose-response studies to determine the optimal concentration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
This compound
-
Vehicle for injection (e.g., sterile saline with a solubilizing agent like DMSO and Tween 80)
-
Echocardiography system
Procedure:
-
Myocardial Infarction Induction:
-
Anesthetize the mouse and perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce MI.
-
Close the chest and allow the animal to recover.
-
-
This compound Administration (Putative Protocol):
-
Prepare a sterile solution of this compound in a suitable vehicle.
-
Beginning 24 hours post-MI, administer this compound via intraperitoneal (IP) injection. A suggested starting dose to explore would be in the range of 1-10 mg/kg body weight, administered daily for 14-28 days.
-
Administer an equal volume of the vehicle to the control group.
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at baseline (before MI), and at various time points post-MI (e.g., 7, 14, and 28 days) to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Perform histological staining (e.g., Masson's trichrome, Picrosirius red) to assess infarct size, fibrosis, and cardiac remodeling.
-
Immunohistochemistry can be used to identify newly formed cardiomyocytes and assess angiogenesis in the infarct border zone.
-
Mandatory Visualization
Signaling Pathway of this compound in Cardiac Regeneration
Caption: Proposed signaling pathway of this compound in promoting cardiac gene expression.
Experimental Workflow for In Vitro Cardiomyocyte Differentiation
Caption: Step-by-step workflow for in vitro cardiomyocyte differentiation using this compound.
Logical Relationship for In Vivo Myocardial Infarction Study
Caption: Logical workflow for the in vivo evaluation of this compound in a mouse MI model.
References
Application Notes and Protocols: Cardiogenol C Treatment of Cardiovascular Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C (CgC), a cell-permeable diaminopyrimidine compound, has emerged as a potent inducer of cardiomyogenesis in various stem and progenitor cell populations. These application notes provide a comprehensive overview of the effects of this compound on cardiovascular progenitor cells (CPCs), including its impact on cardiac marker expression, functional properties, and underlying signaling pathways. Detailed protocols for the treatment of progenitor cells with this compound and subsequent analysis are provided to facilitate research and development in cardiac regeneration and drug discovery.
Data Presentation
The following tables summarize the quantitative effects of this compound on cardiovascular progenitor cells and related cell lines.
Table 1: Effect of this compound on Cardiac Marker Gene Expression (Luciferase Reporter Assay) [1]
| Cell Line | Target Gene | This compound Concentration (µM) | Treatment Duration (days) | Fold Increase in Luciferase Activity (Mean ± SEM) | Significance (p-value) |
| P19 | Atrial Natriuretic Factor (ANF) | 1 | 7 | 1.5 ± 0.2 | < 0.05 |
| C2C12 | Atrial Natriuretic Factor (ANF) | 1 | 7 | ~2.0 | < 0.05 |
| C2C12 | Nkx2.5 | 1 | 7 | ~2.5 | < 0.01 |
| C2C12 | Atrial Natriuretic Factor (ANF) | 0.01 | 7 | ~1.2 | Not specified |
| C2C12 | Atrial Natriuretic Factor (ANF) | 0.1 | 7 | ~1.5 | Not specified |
| C2C12 | Atrial Natriuretic Factor (ANF) | 1 | 7 | ~2.0 | Not specified |
| C2C12 | Atrial Natriuretic Factor (ANF) | 10 | 7 | ~2.2 | Not specified |
| C2C12 | Nkx2.5 | 0.01 | 7 | ~1.3 | Not specified |
| C2C12 | Nkx2.5 | 0.1 | 7 | ~1.8 | Not specified |
| C2C12 | Nkx2.5 | 1 | 7 | ~2.5 | Not specified |
| C2C12 | Nkx2.5 | 10 | 7 | ~2.8 | Not specified |
Table 2: Functional Effects of this compound on Progenitor Cells [1]
| Cell Type | Parameter | This compound Concentration (µM) | Treatment Duration | Observation |
| C2C12 Myoblasts | Sodium Current Density | 1 | 7 days | Markedly increased |
| C2C12 Myoblasts | TTX-Resistance of Sodium Current | 1 | 7 days | Significantly increased |
| Murine A5 CPCs | Spontaneous Contractions in Cardiac Bodies | 1 | 13 days | Induced spontaneous contractions |
Signaling Pathways
This compound is proposed to exert its cardiomyogenic effects through the activation of the Wnt/β-catenin signaling pathway. Proteomic analysis suggests that this compound may suppress Kremen1, a transmembrane protein that antagonizes Wnt signaling by promoting the internalization of the Wnt co-receptor LRP5/6. By inhibiting Kremen1, this compound may lead to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of key cardiac development genes.
Caption: Proposed mechanism of this compound-induced cardiomyogenesis via the Wnt/β-catenin pathway.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cardiomyogenic potential of this compound on cardiovascular progenitor cells.
Caption: Experimental workflow for this compound treatment and analysis.
Experimental Protocols
Protocol 1: Culture and this compound Treatment of C2C12 Myoblasts
1. Cell Culture:
- Culture C2C12 mouse myoblasts in Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells before they reach confluence to maintain their myoblastic phenotype.
2. Differentiation and this compound Treatment:
- Seed C2C12 cells at a density of approximately 2 x 10^4 cells/cm^2 in Growth Medium.
- After 24 hours, when cells have attached, replace the Growth Medium with Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
- Prepare a stock solution of this compound in sterile water or DMSO.
- Add this compound to the Differentiation Medium to achieve the desired final concentration (e.g., 0.01 - 10 µM). Include a vehicle control (water or DMSO).
- Treat the cells for 7 days, replacing the medium with fresh Differentiation Medium containing this compound every 2-3 days.
Protocol 2: Luciferase Reporter Gene Assay for ANF and Nkx2.5 Promoter Activity
1. Cell Seeding and Transfection:
- Seed C2C12 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with a firefly luciferase reporter plasmid containing the ANF or Nkx2.5 promoter and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
2. This compound Treatment:
- After 24 hours of transfection, replace the medium with Differentiation Medium containing this compound at various concentrations or a vehicle control.
- Incubate the cells for 7 days.
3. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Express the results as fold change relative to the vehicle control.
Protocol 3: MTT Assay for Cell Viability
1. Cell Seeding and Treatment:
- Seed C2C12 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.
- After 24 hours, replace the medium with Differentiation Medium containing various concentrations of this compound or a vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 7 days).
2. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot for Cardiac Troponin T (cTnT)
1. Protein Extraction:
- After this compound treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. SDS-PAGE and Electrotransfer:
- Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against cTnT overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Protocol 5: Generation and Analysis of Contracting Cardiac Bodies from CPCs
1. Formation of Cardiac Bodies:
- Harvest murine A5 cardiovascular progenitor cells (or other suitable CPCs).
- Resuspend the cells in differentiation medium to form aggregates (cardiac bodies) in hanging drops or on a low-adhesion plate.
- Culture the cardiac bodies in suspension in differentiation medium.
2. This compound Treatment:
- Add this compound (e.g., 1 µM) to the differentiation medium from day 0 to day 13 of culture.
3. Analysis of Contractions:
- Monitor the cardiac bodies daily for the appearance of spontaneous contractions using a light microscope.
- Quantify the percentage of contracting cardiac bodies at different time points.
- For more detailed analysis, record videos of the contracting bodies to determine the beating rate and rhythm.
Conclusion
This compound is a valuable small molecule for inducing cardiomyogenic differentiation in cardiovascular progenitor cells. The provided data and protocols offer a framework for researchers to investigate its effects and potential applications in cardiac regeneration and disease modeling. Further studies are warranted to fully elucidate the molecular mechanisms underlying this compound's activity and to optimize its use for therapeutic purposes.
References
Application Notes and Protocols for In Vitro Cardiomyogenesis Using Cardiogenol C
For Researchers, Scientists, and Drug Development Professionals
Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a potent small molecule inducer of cardiomyogenesis. It effectively directs the differentiation of various stem and progenitor cells into cardiomyocyte-like cells, making it a valuable tool for cardiac research, drug discovery, and regenerative medicine. These application notes provide a comprehensive overview, detailed protocols, and quantitative data to guide researchers in utilizing this compound for in vitro cardiac differentiation studies.
This compound has been shown to induce cardiomyogenic differentiation in a range of cell types, including pluripotent embryonic stem cells (ESCs), lineage-committed progenitor cells, and multipotent stem cells.[1][2] The compound upregulates the expression of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, as well as cardiac-specific proteins like troponin I and sarcomeric myosin heavy chain.[3][4] Functionally, this compound-treated cells have been observed to exhibit cardiac-like sodium currents and spontaneous contractions, indicating the development of functional cardiomyocyte properties.[1]
The primary mechanism of action for this compound is believed to be the activation of the Wnt signaling pathway. It has been proposed that this compound may activate this pathway by suppressing Kremen1, a negative regulator of the Wnt pathway. This activation, in conjunction with the upregulation of chromatin remodeling proteins, is thought to initiate the cascade of events leading to cardiac differentiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cardiac marker expression in different cell lines.
Table 1: Effect of this compound on Atrial Natriuretic Factor (ANF) Expression in P19 Cells
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in ANF Expression (Normalized to Control) | Reference |
| P19 | 1 µM | 7 days | ~2.5 |
Table 2: Effect of this compound on ANF and Nkx2.5 Expression in C2C12 Cells
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in ANF Expression (Normalized to Control) | Fold Increase in Nkx2.5 Expression (Normalized to Control) | Reference |
| C2C12 | 1 µM | 7 days | ~3.0 | ~2.0 | |
| C2C12 | 0.01 µM - 10 µM | 7 days | Dose-dependent increase | Dose-dependent increase |
Experimental Protocols
Protocol 1: Cardiomyogenic Differentiation of C2C12 Myoblasts
This protocol details the induction of cardiomyogenesis in the C2C12 mouse myoblast cell line using this compound.
Materials:
-
C2C12 cells
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/dishes
-
Standard cell culture equipment (incubator at 37°C, 5% CO2, microscope, etc.)
Procedure:
-
Cell Seeding: Seed C2C12 cells at a confluence of approximately 20% in growth medium onto the desired culture vessel.
-
Induction of Differentiation: After 24 hours, aspirate the growth medium and wash the cells once with PBS. Replace the medium with differentiation medium.
-
This compound Treatment:
-
For the experimental group, add this compound to the differentiation medium to a final concentration of 1 µM.
-
For the control group, add an equivalent volume of DMSO to the differentiation medium.
-
-
Incubation: Culture the cells for 7 days in the incubator. Replace the differentiation medium (with this compound or DMSO) every 2-3 days.
-
Assessment of Differentiation: After 7 days, the cells can be analyzed for the expression of cardiac markers (e.g., by immunofluorescence or RT-qPCR) and for functional properties (e.g., patch-clamp for ion channel activity).
Protocol 2: Cardiomyogenic Differentiation of P19 Embryonal Carcinoma Cells
This protocol outlines the induction of cardiomyogenesis in P19 embryonal carcinoma cells.
Materials:
-
P19 cells
-
Growth Medium: Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Alpha-MEM supplemented with 5% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Bacteriological-grade Petri dishes (for embryoid body formation)
-
Tissue culture-treated plates
-
Standard cell culture equipment
Procedure:
-
Embryoid Body (EB) Formation:
-
Harvest logarithmically growing P19 cells and resuspend them in differentiation medium to a density of 1 x 10^5 cells/mL.
-
Plate the cell suspension onto bacteriological-grade Petri dishes to allow the formation of EBs in suspension.
-
-
This compound Treatment: Add this compound to the EB suspension to a final concentration of 1 µM. For the control, add an equivalent amount of DMSO.
-
EB Culture: Incubate the EBs for 2 days.
-
Adherent Culture: After 2 days, transfer the EBs to tissue culture-treated plates with fresh differentiation medium containing either this compound (1 µM) or DMSO.
-
Continued Differentiation: Culture the adherent EBs for an additional 5-7 days, changing the medium every 2 days.
-
Analysis: Observe the cultures for the appearance of spontaneously beating areas. Analyze the cells for the expression of cardiac-specific markers.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cardiomyogenesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cardiogenol C-Induced Cardiomyocyte Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low efficiency in Cardiogenol C-induced cardiomyocyte differentiation. This resource is intended for researchers, scientists, and drug development professionals working to generate cardiomyocytes from various progenitor cell types.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound-based differentiation protocols.
| Observed Problem | Potential Cause | Recommended Solution |
| Low expression of early cardiac markers (e.g., Nkx2.5, GATA4) after this compound treatment. | 1. Suboptimal this compound concentration: The concentration may be too low to effectively activate the Wnt signaling pathway. 2. Inappropriate timing of treatment: this compound may be added too early or too late in the differentiation process. 3. Low cell confluency: Insufficient cell-to-cell contact can hinder differentiation signaling.[1] | 1. Optimize this compound concentration: Perform a dose-response experiment ranging from 0.1 µM to 10 µM. A concentration of 1 µM has been shown to be effective for C2C12 and P19 cells.[1] 2. Adjust treatment timing: For progenitor cells, this compound is typically added at the initiation of differentiation and maintained for approximately 7 days.[1] 3. Ensure optimal cell density: For C2C12 myoblasts, seeding at approximately 20% confluency and initiating differentiation at 50-70% confluency is recommended.[1] |
| High cell death or detachment following this compound treatment. | 1. This compound cytotoxicity: High concentrations of this compound can be toxic to some cell types. 2. Inadequate culture medium: The differentiation medium may lack essential survival factors. 3. Solvent toxicity: If using DMSO to dissolve this compound, high concentrations of the solvent can be detrimental. | 1. Titrate this compound concentration: Test lower concentrations (e.g., 0.1 µM, 0.5 µM) to find a balance between differentiation induction and cell viability.[1] 2. Supplement differentiation medium: For serum-free conditions, consider adding supplements like bovine serum albumin (BSA) or using a more defined commercial differentiation medium. 3. Minimize DMSO concentration: Ensure the final DMSO concentration in the culture medium is well below toxic levels (ideally ≤ 0.1%). A 0.005% DMSO concentration has been shown to be non-toxic and ineffective at inducing differentiation on its own. |
| Differentiated cells express cardiac markers but do not exhibit spontaneous beating. | 1. Immature cardiomyocyte phenotype: The differentiated cells may not have reached full functional maturity. 2. Suboptimal culture conditions for functional maturation: The culture environment may not support the development of contractile machinery. 3. Inappropriate cell type: The starting progenitor cell line may have a limited capacity for functional maturation. | 1. Extend culture duration: Continue culturing the cells in maintenance medium for an additional 7-14 days after the initial differentiation period. 2. Optimize culture environment: Ensure proper ionic concentrations (e.g., Ca2+) in the medium and consider co-culture with other cardiac cell types (e.g., cardiac fibroblasts) to provide a more in vivo-like environment. 3. Use a suitable progenitor cell line: Cardiovascular progenitor cells have been shown to differentiate into rhythmically contracting cardiomyocytes with this compound treatment. |
| High variability in differentiation efficiency between experiments. | 1. Inconsistent starting cell population: Variations in cell passage number, confluency, or pluripotency can affect differentiation potential. 2. Batch-to-batch variation in reagents: Differences in serum, growth factors, or this compound batches can lead to inconsistent results. 3. Inconsistent timing of media changes and treatments. | 1. Standardize cell culture practices: Use cells within a defined passage number range, and ensure consistent confluency at the start of differentiation. 2. Test new reagent batches: Before use in large-scale experiments, test new lots of critical reagents to ensure they produce comparable results. 3. Maintain a strict and consistent timeline: Adhere to a precise schedule for all media changes and the addition of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in promoting cardiac differentiation?
A1: this compound primarily acts as an activator of the canonical Wnt signaling pathway. This pathway is crucial in early heart development. By activating this pathway, this compound is thought to mimic the natural developmental cues that guide progenitor cells toward a cardiac fate. It has been proposed that this compound may exert its effect by suppressing Kremen1, a transmembrane protein that antagonizes Wnt signaling. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of downstream cardiac-specific genes.
Q2: What are the expected outcomes when using this compound for cardiac differentiation?
A2: Treatment with this compound is expected to lead to an upregulation of early and late cardiac marker expression. For example, in C2C12 skeletal myoblasts and P19 embryonic carcinoma cells, a significant increase in the expression of Atrial Natriuretic Factor (ANF) and Nkx2.5 has been observed after 7 days of treatment with 1 µM this compound. Furthermore, in cardiovascular progenitor cells, this compound treatment has been shown to increase the percentage of cardiac bodies with spontaneously beating cardiomyocytes.
Q3: Can this compound be used in serum-free differentiation protocols?
A3: Yes, this compound can be used in serum-free differentiation protocols. However, optimizing the basal medium is crucial for cell survival and differentiation efficiency. Serum-free media should be supplemented with components such as insulin, transferrin, and selenium. For some cell lines, the addition of bovine serum albumin (BSA) may be beneficial. It is recommended to start with a commercially available serum-free cardiac differentiation medium or to empirically test different supplement combinations for your specific cell line.
Q4: What is the optimal cell density for this compound treatment?
A4: The optimal cell density is cell-type dependent. For adherent cultures like C2C12 myoblasts, it is recommended to seed cells at a lower density (e.g., 20% confluency) and initiate differentiation with this compound when the culture reaches a higher confluency (e.g., 50-70%). This allows for cell proliferation before committing to differentiation and ensures sufficient cell-to-cell contact, which is important for cardiac differentiation. For embryoid body (EB) formation, the initial cell number per EB should be optimized to ensure uniform size and efficient differentiation.
Q5: How long should the this compound treatment last?
A5: A treatment duration of approximately 7 days is commonly reported to be effective for inducing cardiac marker expression in progenitor cell lines like C2C12 and P19. However, the optimal duration may vary depending on the specific cell type and the desired level of maturation. It is advisable to perform a time-course experiment to determine the ideal treatment window for your experimental system.
Data Presentation
Table 1: Effect of this compound on Cardiac Marker Expression in P19 and C2C12 Cells
| Cell Line | Treatment | Duration | Marker | Fold Increase (vs. Control) | Reference |
| P19 | 1 µM this compound | 7 days | ANF-Luciferase Activity | ~2.5-fold | |
| C2C12 | 1 µM this compound | 7 days | ANF-Luciferase Activity | ~2-fold | |
| C2C12 | 1 µM this compound | 7 days | Nkx2.5-Luciferase Activity | ~2.5-fold |
Table 2: Effect of this compound on Spontaneous Beating of Cardiovascular Progenitor Cell-Derived Cardiac Bodies
| Treatment Group | Percentage of Beating Cardiac Bodies (Day 35) | Reference |
| Control | ~20% | |
| 1 µM this compound | ~50% |
Experimental Protocols
Detailed Methodology for this compound-Induced Differentiation of C2C12 Myoblasts
This protocol is adapted from Mike et al., 2014.
Materials:
-
C2C12 mouse skeletal myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 20% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.
-
Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS), 4 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.
-
This compound (Stock solution: 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates (3.5 cm dishes)
Procedure:
-
Cell Seeding: Seed C2C12 cells in Growth Medium onto 3.5 cm tissue culture dishes at a density of approximately 20% confluency.
-
Cell Proliferation: Culture the cells at 37°C in a 5% CO2 incubator for 24 hours, or until they reach 50-70% confluency.
-
Initiation of Differentiation:
-
Aspirate the Growth Medium.
-
Wash the cells once with PBS.
-
Add Differentiation Medium to the culture dishes.
-
For the treatment group, add this compound to the Differentiation Medium to a final concentration of 1 µM. For the control group, add an equivalent volume of DMSO (vehicle control).
-
-
Differentiation Period: Culture the cells for 7 days at 37°C in a 5% CO2 incubator.
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Media Changes: Replace the Differentiation Medium (with or without this compound) every 2-3 days.
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Analysis: After 7 days, the cells can be harvested for analysis of cardiac marker expression (e.g., qRT-PCR for Nkx2.5, Gata4, Actc1; immunofluorescence for cardiac Troponin T).
Visualizations
Caption: Proposed mechanism of this compound-induced cardiac differentiation via the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for this compound-induced cardiac differentiation of progenitor cells.
References
Technical Support Center: Cardiogenol C & Cardiomyocyte Differentiation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cardiogenol C to induce spontaneous contractions in cardiomyocyte differentiation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable diaminopyrimidine compound that has been shown to induce the differentiation of embryonic and lineage-committed progenitor cells into cardiomyocytes.[1][2] Its primary mechanism of action is believed to involve the modulation of the Wnt signaling pathway.[3][4] By activating this pathway at a crucial early stage, this compound helps to specify mesodermal precursors towards a cardiac fate, leading to the upregulation of key cardiac transcription factors like Nkx2.5 and GATA4, and subsequently, the expression of functional proteins such as cardiac troponins and ion channels necessary for contraction.[1]
Q2: At what stage of my experiment should I expect to see spontaneous contractions after this compound treatment?
The timeline for observing spontaneous contractions can vary depending on the cell type, differentiation protocol, and overall culture conditions. For many progenitor cell lines, initial beating clusters may be observed as early as 8-12 days after the initiation of the differentiation protocol. It is important to monitor the cultures daily after day 7.
Q3: What is the recommended concentration of this compound?
Based on published studies, a concentration of 1 µM this compound is commonly used and has been shown to be effective in upregulating cardiac markers and inducing functional properties like spontaneous contractions in progenitor cells. Higher concentrations may not improve efficacy and could potentially lead to off-target effects or cytotoxicity. Optimization may be required for different cell lines, but 1 µM serves as an excellent starting point.
Q4: Is the absence of contractions a known side effect of this compound?
No, the opposite is true. This compound is a known inducer of cardiomyogenic function, including spontaneous contractions. If you are not observing contractions, it is highly probable that the issue lies within the experimental setup, cell health, or differentiation protocol rather than being a direct inhibitory effect of the compound. One study did note that while this compound induced the expression of cardiac-specific proteins in hair bulge progenitor cells, these cells did not functionally contract, suggesting that the responsiveness can be highly dependent on the specific progenitor cell type used.
Troubleshooting Guide: Lack of Spontaneous Contractions
This guide addresses the critical issue of not observing spontaneous contractions in your this compound-treated cell cultures.
Problem 1: No Beating Cells Observed at Any Point
| Potential Causes | Recommended Actions & Troubleshooting Steps |
| Suboptimal Starting Cell Quality: The health and pluripotency of your starting progenitor cells are critical. Spontaneous differentiation or poor morphology prior to inducing differentiation can lead to failure. | Action: Assess the morphology and expression of pluripotency markers (e.g., OCT4, NANOG) of your starting cell population. Ensure cultures have less than 10% spontaneously differentiated cells. Start with a low-passage, healthy cell stock. |
| Incorrect Cell Seeding Density: Cell density is a crucial parameter. If the density is too low, cells may not form the necessary connections for coordinated signaling and contraction. If too high, it can lead to premature cell death or inefficient differentiation. | Action: Perform a titration experiment to determine the optimal seeding density for your specific cell line. A common starting point for many protocols is to aim for >95% confluency within 48 hours of seeding, just before initiating differentiation. |
| Ineffective Differentiation Protocol: The timing of this compound addition and other media changes is critical. The Wnt signaling pathway, which this compound modulates, requires temporal activation and subsequent inhibition for successful cardiogenesis. | Action: Review your protocol timeline. Ensure this compound is added during the initial mesoderm induction phase as specified. Verify the concentrations and stability of all other media components and growth factors. |
| Reagent Quality and Consistency: Degradation of this compound or lot-to-lot variability in media supplements (like FBS or B-27) can significantly impact differentiation efficiency. | Action: Prepare fresh this compound stock solutions and store them appropriately as aliquots at -20°C or -80°C. If possible, test new lots of critical reagents (e.g., Matrigel, B-27 supplement) before use in a large-scale experiment. |
Problem 2: Initial Contractions Were Observed, But Ceased Over Time
| Potential Causes | Recommended Actions & Troubleshooting Steps |
| Overgrowth of Non-Cardiomyocytes: Proliferating non-myocytes (like fibroblasts) can overtake the culture, physically inhibiting the cardiomyocyte network and altering the paracrine signaling environment. | Action: Consider implementing a cardiomyocyte selection strategy. This can include metabolic selection (e.g., using glucose-depleted, lactate-rich media, as cardiomyocytes can metabolize lactate while many other cell types cannot) or using a cell sorter if you have a fluorescent reporter line. |
| Suboptimal Culture Maintenance Medium: The medium used after the initial differentiation phase must support cardiomyocyte survival, maturation, and function. | Action: Ensure you are using a maintenance medium specifically formulated for cardiomyocytes (e.g., RPMI + B-27 supplement). Confirm that media changes are performed regularly (typically every 2-3 days) to replenish nutrients and remove waste products. |
| Environmental Stress: Changes in pH, temperature, or osmolarity can stress the cells and cause them to stop beating. | Action: Ensure the incubator is properly calibrated for temperature and CO2. When changing media, pre-warm the fresh media to 37°C to avoid temperature shock. Be gentle during media changes to avoid detaching the cell monolayer. |
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cardiomyocyte differentiation.
Table 1: Effect of this compound on Cardiac Marker Expression
Data shows the relative increase in the expression of key cardiac transcription factors in C2C12 skeletal myoblasts after 7 days of treatment.
| Treatment | ANF (Luciferase Activity, Fold Change vs. Control) | Nkx2.5 (Luciferase Activity, Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| 1 µM this compound | ~2.5 | ~2.0 |
| Data are approximated from published graphical representations and indicate a significant increase (p<0.05) compared to control. |
Table 2: Effect of this compound on the Formation of Beating Cardiac Bodies
This table shows the percentage of cardiovascular progenitor cell-derived cardiac bodies (CBs) that developed spontaneous contractions after 35 days of culture.
| Treatment Condition | Percentage of Beating Cardiac Bodies (%) |
| Control (Vehicle) | ~20% |
| 1 µM this compound (added from day 0) | ~55%* |
| Data are approximated from published graphical representations and indicate a significant increase compared to control. |
Experimental Protocols
Protocol 1: General Protocol for this compound-Induced Differentiation of Progenitor Cells
This is a representative protocol synthesized from common methodologies. Optimization for specific cell lines is recommended.
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Cell Seeding: Plate progenitor cells on a suitable matrix (e.g., Matrigel-coated 12-well plates) at a pre-optimized density to achieve >95% confluency within 48 hours. Culture in maintenance medium.
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Initiation of Differentiation (Day 0): When cells reach the target confluency, replace the maintenance medium with a basal differentiation medium (e.g., RPMI/B-27 minus insulin) supplemented with an initial Wnt activator. Add This compound to a final concentration of 1 µM .
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Wnt Inhibition (Day 2-4): After 48 hours, replace the medium with fresh basal differentiation medium containing a Wnt inhibitor (e.g., IWP2 or XAV-939) to facilitate progression from mesoderm to cardiac precursors.
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Maintenance Phase (Day 5 onwards): From day 5, culture the cells in cardiomyocyte maintenance medium (e.g., RPMI/B-27 with insulin). Change the medium every 2-3 days.
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Monitoring for Contractions: Begin visually inspecting the cultures for spontaneously contracting cells daily from Day 7 onwards using a light microscope.
Protocol 2: Immunocytochemistry for Cardiac Marker Confirmation
-
Fixation: Once differentiation is complete (e.g., Day 15), gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash three times with PBS and block with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody against a cardiac marker (e.g., anti-cardiac Troponin T, cTnT) diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
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Imaging: Wash three times with PBS and image using a fluorescence microscope.
Visualizations
Signaling & Experimental Workflows
Caption: this compound activates the Wnt signaling pathway, leading to cardiomyocyte differentiation.
Caption: A typical workflow for inducing cardiomyocyte differentiation using this compound.
Caption: A logical flowchart for troubleshooting the absence of spontaneous contractions.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardiogenol C cytotoxicity and optimal concentration determination
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Cardiogenol C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound can be dissolved in DMSO (dimethyl sulfoxide) or water. For cell culture applications, it is crucial to ensure the final concentration of DMSO does not exceed a level that is toxic to the cells being used, typically below 0.1%.
Q2: What is a typical working concentration for this compound to induce cardiomyogenic effects?
A2: Based on studies using C2C12 skeletal myoblasts, a concentration range of 0.01 µM to 10 µM has been shown to be effective in upregulating cardiac markers. A commonly used concentration in these studies is 1 µM for a 7-day treatment period.[1]
Q3: Is this compound cytotoxic at its effective concentrations?
A3: Studies on C2C12 cells have shown that this compound concentrations up to 10 µM do not exert toxic effects, as determined by MTT assays.[1] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: How does this compound exert its cardiomyogenic effects?
A4: this compound is believed to activate the canonical Wnt/β-catenin signaling pathway. Evidence suggests that it may act by suppressing Kremen1, a transmembrane protein that can inhibit Wnt signaling. By inhibiting an inhibitor, this compound effectively promotes the Wnt pathway, leading to the expression of cardiogenic genes.
Troubleshooting Guides
Guide 1: Determining the Optimal Non-Toxic Concentration of this compound
Problem: You are observing unexpected cell death or poor cell health after treating with this compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
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This compound
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Your cell line of interest (e.g., C2C12, H9c2)
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96-well plates
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Complete cell culture medium
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to obtain a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
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Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
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Select a working concentration for your experiments that is well below the cytotoxic range.
Troubleshooting Tips:
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High background: Ensure complete removal of the medium before adding the solubilization solution.
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Inconsistent results: Ensure even cell seeding and proper mixing of reagents.
-
Precipitate formation: Ensure the formazan crystals are fully dissolved before reading the absorbance.
Quantitative Data Summary
| Cell Line | Assay | Non-Toxic Concentration Range | IC50 Value | Reference |
| C2C12 | MTT | Up to 10 µM | Not Reported | [1] |
| H9c2 | MTT | Not Reported | Not Reported | |
| Primary Cardiomyocytes | Not Reported | Not Reported | Not Reported |
Data for H9c2 and primary cardiomyocytes is not currently available in the reviewed literature.
Guide 2: Assessing this compound-Induced Apoptosis
Problem: You want to determine if a decrease in cell viability upon this compound treatment is due to apoptosis.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
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This compound
-
Your cell line of interest
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6-well plates
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Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
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Propidium Iodide (PI)
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Binding Buffer
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for a specified time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Troubleshooting Tips:
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High percentage of necrotic cells: Ensure gentle handling of cells during harvesting and staining to avoid membrane damage.
-
Weak signal: Optimize the concentrations of Annexin V and PI and the incubation time.
-
Compensation issues: Ensure proper compensation is set on the flow cytometer to correct for spectral overlap between the fluorochromes.
Signaling Pathways and Experimental Workflows
This compound and the Wnt/β-catenin Signaling Pathway
The cardiomyogenic effects of this compound are attributed to its ability to activate the canonical Wnt/β-catenin signaling pathway. The proposed mechanism involves the inhibition of Kremen1, a negative regulator of the Wnt pathway.
Caption: Proposed mechanism of this compound in activating the Wnt/β-catenin pathway.
Experimental Workflow for Determining Optimal this compound Concentration
A systematic approach is necessary to identify the ideal concentration of this compound that maximizes the desired biological effect while minimizing cytotoxicity.
Caption: Workflow for identifying the optimal concentration of this compound.
Troubleshooting Logic for Cell Viability Assays
When encountering issues with cell viability assays, a logical troubleshooting process can help identify the root cause.
Caption: Troubleshooting logic for cell viability assays.
References
Technical Support Center: Cardiogenol C in Stem Cell Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cardiogenol C in stem cell differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a cell-permeable pyrimidine compound known to induce the differentiation of pluripotent and multipotent stem cells into cardiomyocyte-like cells.[1][2][3] Its primary function is to promote cardiomyogenesis by upregulating the expression of key cardiac transcription factors and proteins.
Q2: What is the proposed mechanism of action for this compound?
This compound is believed to exert its cardiogenic effects primarily through the activation of the Wnt/β-catenin signaling pathway.[3] One proposed mechanism involves the suppression of Kremen1, a negative regulator of the Wnt pathway.[3] This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of cardiac-specific genes.
Q3: What are the known off-target effects of this compound?
Direct, documented off-target effects of this compound on inducing differentiation into non-cardiac lineages such as neuronal, adipogenic, or osteogenic fates are not extensively reported in the scientific literature. However, researchers should be aware of the following:
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Cellular Toxicity: At high concentrations (e.g., 100 μM), this compound can exhibit cellular toxicity.
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Modulation of Wnt Signaling: Since this compound modulates the Wnt signaling pathway, a critical regulator of numerous developmental processes, there is a theoretical potential for off-target effects on other lineages where Wnt signaling plays a key role, such as osteogenesis and neurogenesis. The specific outcome may depend on the cell type, differentiation stage, and the presence of other signaling molecules.
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Context-Dependent Efficacy: The cardiogenic effect of this compound can be cell-type dependent, with different optimal concentrations required for different cell lines (e.g., embryonic stem cells vs. C2C12 myoblasts).
Q4: In which cell types has this compound been shown to be effective?
This compound has been demonstrated to induce cardiomyogenic differentiation in a variety of cell types, including:
-
P19 embryonic carcinoma cells
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Mouse embryonic stem cells (mESCs)
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C2C12 skeletal myoblasts
-
Mouse hair bulge progenitor cells
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low efficiency of cardiomyocyte differentiation | 1. Suboptimal concentration of this compound. 2. Cell density is too low or too high. 3. Poor quality of starting stem cell population. 4. Inconsistent culture conditions. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line (e.g., 0.1 μM to 10 μM). 2. Optimize the initial seeding density of your stem cells. 3. Ensure the pluripotency and viability of your stem cells before initiating differentiation. 4. Maintain consistent feeding schedules and reagent quality. |
| High levels of cell death | 1. This compound concentration is too high. 2. Contamination of cell cultures. 3. Sensitivity of the cell line to the treatment. | 1. Reduce the concentration of this compound. An MTT assay can be performed to assess cytotoxicity. 2. Check for and eliminate any sources of contamination. 3. Test the tolerance of your specific cell line to this compound. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution. 2. Passage number of stem cells. 3. Minor variations in the differentiation protocol. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Use stem cells within a consistent and optimal passage range. 3. Adhere strictly to the established protocol, paying close attention to timing and reagent concentrations. |
| Differentiation into non-cardiac cell types (Theoretical) | 1. Off-target activation of other Wnt-regulated pathways. 2. Presence of other growth factors or signaling molecules in the culture medium that promote other lineages. | 1. Consider using a more specific Wnt pathway activator if available and suitable for your research. 2. Use a defined, serum-free medium to minimize the influence of unknown factors. Analyze the expression of markers for other lineages (e.g., neuronal, adipogenic, osteogenic) to assess purity. |
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on the expression of key cardiac markers.
Table 1: Effect of this compound on Atrial Natriuretic Factor (ANF) Expression
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in ANF Expression (relative to control) | Reference |
| P19 cells | 1 µM | 7 days | Significant increase | |
| C2C12 cells | 1 µM | 7 days | Significant increase | |
| C2C12 cells | 100 µM | 7 days | Maximal induction |
Table 2: Effect of this compound on Nkx2.5 Expression
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in Nkx2.5 Expression (relative to control) | Reference |
| C2C12 cells | 1 µM | 7 days | Significant increase | |
| C2C12 cells | 100 µM | 7 days | Maximal induction | |
| Mouse Hair Bulge Progenitor Cells | Not specified | Not specified | Upregulation observed |
Experimental Protocols
Protocol 1: Cardiac Differentiation of P19 Embryonal Carcinoma Cells
This protocol is adapted from studies demonstrating the cardiogenic effects of this compound on P19 cells.
Materials:
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P19 embryonal carcinoma cells
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Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Bacteriological-grade Petri dishes
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Tissue culture-grade dishes
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This compound
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DMSO (Dimethyl sulfoxide)
Procedure:
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Cell Culture: Maintain P19 cells in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Embryoid Body (EB) Formation:
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Harvest P19 cells and resuspend them in differentiation medium (alpha-MEM with 5% FBS).
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Plate 1 x 10^6 cells in a 100 mm bacteriological-grade Petri dish to prevent attachment and promote EB formation.
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Add this compound to the desired final concentration (e.g., 1 µM). A DMSO control should be run in parallel.
-
Incubate for 48 hours.
-
-
Adherent Culture:
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After 48 hours, collect the EBs and transfer them to tissue culture-grade dishes to allow for attachment.
-
Continue to culture the cells in differentiation medium with this compound for an additional 5-7 days.
-
Replace the medium every 48 hours.
-
-
Assessment of Differentiation:
-
Monitor the cultures for the appearance of spontaneously beating areas, typically observed between days 7 and 10 of differentiation.
-
Perform immunocytochemistry or quantitative PCR to assess the expression of cardiac markers such as ANF, Nkx2.5, and cardiac troponins.
-
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound via Wnt signaling.
Caption: General experimental workflow for this compound-induced differentiation.
Caption: Troubleshooting logic for low differentiation efficiency.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Cardiogenol C experimental results
<Technical Support Center: Cardiogenol C
Introduction
Welcome to the technical support center for this compound, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability in experimental results. This compound is investigated for its potential to reduce cardiac fibrosis and cardiomyocyte hypertrophy. By inhibiting the RhoA/ROCK2 signaling pathway, it aims to decrease the phosphorylation of downstream targets like Myosin Light Chain 2 (MLC2) and Lim Kinase (LIMK).
This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the anti-hypertrophic effect of this compound on neonatal rat ventricular myocytes (NRVMs). What are the potential causes?
A1: Variability in anti-hypertrophic assays using NRVMs can stem from several factors:
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Cell Culture Conditions : NRVMs are primary cells and their physiological state can be influenced by plating density, passage number, and lot-to-lot variations in serum. Beating rates and culture purity can also impact results.[1]
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Hypertrophic Stimulus : The concentration and stability of the hypertrophic agent (e.g., Angiotensin II, Endothelin-1) are critical.[2] Prepare fresh solutions and ensure consistent exposure times.
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This compound Preparation : Ensure this compound is fully solubilized and stable in your culture medium. Poor solubility can lead to inconsistent effective concentrations.
Q2: Our Western blot results for phosphorylated MLC2 (p-MLC2) are inconsistent after this compound treatment. How can we improve this?
A2: Detecting phosphoproteins requires specific precautions.[3] Here are key troubleshooting steps:
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Sample Preparation : Rapid dephosphorylation can occur upon cell lysis.[3] Always work on ice, use pre-chilled buffers, and add phosphatase and protease inhibitor cocktails to your lysis buffer.
-
Blocking Buffers : Avoid using non-fat milk for blocking as it contains the phosphoprotein casein, which can increase background noise. Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is a recommended alternative.
-
Antibody Selection : Use phospho-specific antibodies that have been validated for your application. Always include a control for the total protein to normalize the phosphorylated protein levels.
Q3: We see a discrepancy between in-vitro kinase assay IC50 and the effective concentration in our cell-based assays for this compound. Why is this happening?
A3: Discrepancies between biochemical and cellular assays are common. Potential reasons include:
-
ATP Concentration : In-vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell. This can make an inhibitor appear more potent in vitro.
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Cellular Uptake and Efflux : The ability of this compound to cross the cell membrane and its potential removal by efflux pumps will affect its intracellular concentration.
-
Off-Target Effects : In a cellular environment, the observed effect could be due to this compound interacting with other kinases or signaling pathways.
Q4: How can we minimize variability in our qPCR results when measuring fibrotic gene expression (e.g., Collagen I, α-SMA)?
A4: Consistency in qPCR is highly dependent on meticulous technique.
-
RNA Quality : Ensure high-purity, intact RNA. Check the 260/280 ratio (should be ~2.0) and run an agarose gel to check for degradation.
-
Primer Design : Use validated primers with optimal annealing temperatures to avoid non-specific amplification.
-
Pipetting Accuracy : Inconsistent pipetting can lead to variations in template concentration and significant shifts in Ct values.
Troubleshooting Guides
Issue 1: High Background in Western Blots for Phosphorylated Targets
High background can obscure the specific signal of your target protein.
| Potential Cause | Troubleshooting Step |
| Blocking with milk | Milk contains casein, a phosphoprotein that can be detected by anti-phospho antibodies. Switch to 5% BSA in TBST for blocking. |
| Non-specific antibody binding | Optimize the primary antibody concentration and incubation time. Increase the number and duration of washes with TBST. |
| Use of PBS-based buffers | Phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies. Use Tris-based buffers (TBST) instead. |
| Contaminated secondary antibody | Use a fresh aliquot of the secondary antibody and ensure it is appropriate for the primary antibody. |
Issue 2: Inconsistent Cardiomyocyte Hypertrophy Induction
Variability in the hypertrophic response will lead to unreliable inhibitor data.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell density | Optimize and standardize the seeding density of cardiomyocytes. Overly confluent or sparse cultures can respond differently to stimuli. |
| Degradation of hypertrophic agent | Prepare fresh solutions of hypertrophic agents (e.g., Angiotensin II, Endothelin-1) for each experiment. |
| Serum starvation variability | Standardize the duration and conditions of serum starvation prior to stimulation to synchronize the cells. |
| Cell culture heterogeneity | For stem-cell derived cardiomyocytes, ensure a consistent and high purity of differentiated cells, as different cell lines can have varied responses. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated ROCK2 Substrates
This protocol is for detecting phosphorylated MLC2 (p-MLC2) in cardiomyocyte lysates.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE : Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer : Transfer proteins to a PVDF membrane.
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Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation : Incubate the membrane with anti-p-MLC2 antibody (diluted in 5% BSA/TBST) overnight at 4°C.
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Washing : Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation : Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing : To normalize, strip the membrane and re-probe with an antibody for total MLC2.
Protocol 2: Quantitative PCR (qPCR) for Fibrosis Gene Expression
This protocol details the steps for measuring the expression of Collagen I and α-SMA.
-
RNA Extraction : Isolate total RNA from cardiomyocytes using a silica-column-based kit. Treat with DNase I to remove genomic DNA contamination.
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RNA Quality Control : Quantify RNA using a spectrophotometer and assess integrity via gel electrophoresis.
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cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction with a suitable master mix, primers for your target genes, and a reference gene (e.g., GAPDH).
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Thermal Cycling : Run the qPCR plate on a real-time PCR instrument with appropriate cycling conditions.
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Data Analysis : Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: this compound inhibits ROCK2 in the RhoA signaling pathway.
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Caption: A logical approach to troubleshooting experimental variability.
References
Alternatives to DMSO for dissolving Cardiogenol C in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cardiogenol C. Here, you will find information on alternatives to DMSO for dissolving this compound, detailed experimental protocols, and solutions to common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to DMSO for dissolving this compound?
While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound, it can exhibit cellular toxicity and influence experimental outcomes. At concentrations as low as 0.125%, DMSO has been shown to induce differentiation in embryonic stem cells.[1] Therefore, minimizing the final DMSO concentration (ideally ≤ 0.1%) is crucial.[2] Exploring alternatives can mitigate these off-target effects and improve the physiological relevance of your cell culture experiments.
Q2: What are the primary alternatives to DMSO for dissolving this compound in cell culture?
Several alternatives to DMSO can be used to dissolve this compound for cell culture applications. These include:
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Ethanol: A less toxic organic solvent compared to DMSO.[3][4]
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Polyethylene Glycol (PEG): A biocompatible polymer that can be used to dissolve hydrophobic compounds.[5]
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Cyclodextrins: Cyclic oligosaccharides that encapsulate hydrophobic molecules, increasing their aqueous solubility.
The choice of solvent will depend on the specific cell type, experimental design, and the required concentration of this compound.
Q3: Will using an alternative solvent affect the biological activity of this compound?
The biological activity of this compound has been demonstrated when dissolved in water, suggesting that its efficacy is not solely dependent on DMSO. However, it is always recommended to perform a pilot experiment to compare the effects of this compound dissolved in the alternative solvent against a DMSO control to ensure comparable activity in your specific experimental setup.
Q4: How can I avoid precipitation of this compound when adding it to my cell culture medium?
Precipitation of small molecules in cell culture media is a common issue that can lead to inaccurate dosing and cellular toxicity. To avoid this:
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Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
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Use a stepwise dilution method: Instead of adding a small volume of a highly concentrated stock directly into a large volume of media, first, create an intermediate dilution in a smaller volume of media.
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Gently mix during addition: Swirl the tube or plate containing the media while adding the stock solution to facilitate rapid and even dispersion.
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Do not exceed the solubility limit: Be aware of the maximum soluble concentration of this compound in your chosen solvent and final culture medium.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution after being added to the cell culture medium.
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Possible Cause: The concentration of this compound exceeds its solubility limit in the final culture medium. The composition of the cell culture medium itself can also affect solubility.
-
Solution:
-
Determine the maximum soluble concentration: Perform a serial dilution of your this compound stock solution in your specific cell culture medium. Incubate at 37°C for the duration of your experiment and visually inspect for precipitation. The highest concentration that remains clear is your working maximum.
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Optimize the solvent: If precipitation persists at your desired working concentration, consider switching to an alternative solvent system with higher solubilizing capacity, such as using cyclodextrins.
-
Check for solvent shock: Rapidly changing the solvent environment from a high concentration of organic solvent (like the stock solution) to the aqueous environment of the culture medium can cause the compound to crash out. Use the recommended stepwise dilution protocol.
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Issue 2: Observed cellular toxicity or altered cell morphology.
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Possible Cause: The concentration of the solvent or this compound is too high.
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Solution:
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Perform a dose-response curve for the solvent: Before treating with this compound, test a range of concentrations of the solvent alone on your cells to determine the maximum non-toxic concentration.
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Lower the final solvent concentration: Aim for the lowest effective concentration of this compound to keep the final solvent concentration well below its toxic threshold. For example, the maximum recommended concentration for DMSO and ethanol in human-induced pluripotent stem cell-derived cardiomyocytes is 0.3%.
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Confirm this compound toxicity: Run a dose-response experiment with this compound to determine its IC50 in your cell line. Concentrations up to 10 μM have been shown to be non-toxic to C2C12 cells.
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Issue 3: Inconsistent or unexpected experimental results.
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Possible Cause: The alternative solvent may be affecting cellular processes or interacting with this compound.
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Solution:
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Include proper controls: Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve this compound) in your experiments.
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Re-validate with a DMSO control: If you are switching from DMSO to an alternative solvent, run a parallel experiment with this compound dissolved in DMSO to ensure the observed biological effects are consistent.
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Consider solvent-induced differentiation: Be aware that some solvents, like DMSO, can induce differentiation in certain stem cell lines. If you observe spontaneous differentiation in your vehicle control, a different solvent should be chosen.
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Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | |
| Ethanol | 1 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Recommended Maximum Final Concentrations of Solvents in Cell Culture
| Solvent | Cell Type | Maximum Recommended Concentration | Reference | | :--- | :--- | :--- | | DMSO | hiPSC-Cardiomyocytes | 0.3% | | | Ethanol | hiPSC-Cardiomyocytes | 0.3% | | | Ethanol | C2C12 Myoblasts | < 1% | | | Polyethylene Glycol (PEG 400) | Embryonic Stem Cells | Not specified, but used in culture | | | Methyl-β-cyclodextrin | Cardiomyocytes | < 0.12% (1.2 mg/mL) | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Ethanol
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Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
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Dissolving: Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).
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Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C can be used to aid dissolution if necessary.
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Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
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Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
Protocol 2: Using β-Cyclodextrin to Solubilize this compound
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Prepare β-cyclodextrin solution: Prepare a stock solution of methyl-β-cyclodextrin in sterile water at a concentration that is non-toxic to your cells (e.g., 10-50 mM).
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Complexation:
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Add the desired amount of this compound powder to the β-cyclodextrin solution.
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Stir or vortex the mixture vigorously at room temperature overnight to allow for the formation of the inclusion complex.
-
-
Sterilization and Use:
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Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the solution.
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This solution can then be added directly to your cell culture medium.
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It is crucial to determine the solubility isotherm to find the optimal ratio of cyclodextrin to this compound for maximum solubilization.
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Mandatory Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for preparing and using this compound with alternative solvents in cell culture experiments.
This compound Signaling Pathway in Cardiomyocyte Differentiation
Caption: The canonical Wnt/β-catenin signaling pathway, which is modulated by this compound to promote cardiomyocyte differentiation.
References
- 1. The effects of solvents on embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.org [bmrat.org]
- 5. Low-Molecular-Weight PEGs for Cryopreservation of Stem Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inhibition of Cardiogenol C Effectiveness by Valproic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges when using Cardiogenol C in the presence of valproic acid (VPA). The information is intended for researchers, scientists, and drug development professionals working on cardiac differentiation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the co-administration of this compound and valproic acid.
Problem: Decreased efficiency of cardiomyocyte differentiation with this compound and Valproic Acid co-treatment.
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Possible Cause 1: Increased Reactive Oxygen Species (ROS) induced by Valproic Acid. Valproic acid has been shown to increase intracellular levels of reactive oxygen species (ROS), which can inhibit cardiomyocyte differentiation.[1] This oxidative stress may counteract the pro-cardiomyogenic effects of this compound.
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Suggested Solution 1: Co-administration of an antioxidant. Supplementing the culture medium with a free radical scavenger, such as Vitamin E, has been demonstrated to rescue VPA-inhibited cardiomyogenesis.[1]
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Possible Cause 2: Interference with Wnt Signaling. this compound is known to promote cardiac differentiation through the activation of the Wnt signaling pathway.[2][3] Valproic acid can also modulate Wnt signaling, potentially in a manner that antagonizes the specific effects of this compound required for cardiomyogenesis.[4]
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Suggested Solution 2: Modulate Wnt pathway components. Careful titration of Wnt pathway agonists or antagonists may be necessary to restore the desired signaling environment for cardiac differentiation. However, this approach requires extensive preliminary experiments to determine optimal concentrations.
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Possible Cause 3: Valproic Acid's Histone Deacetylase (HDAC) Inhibition Alters Gene Expression Required for this compound Action. Valproic acid is a known HDAC inhibitor, which can lead to widespread changes in gene expression. While HDAC inhibition can sometimes promote differentiation, it might also alter the expression of genes that are critical for the this compound-mediated cardiomyogenic program.
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Suggested Solution 3: Temporal separation of drug administration. Consider a sequential dosing regimen. For example, pre-treating cells with this compound to initiate cardiac differentiation before introducing valproic acid may be a viable strategy. The optimal timing and duration of each treatment would need to be determined empirically.
Problem: High cell death observed in co-treatment experiments.
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Possible Cause: Cytotoxicity from combined drug effects. Although some studies report that valproic acid does not exert significant cytotoxic effects at concentrations that inhibit differentiation, the combination with this compound could potentiate cytotoxicity.
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Suggested Solution: Dose-response analysis. Perform a thorough dose-response analysis for both this compound and valproic acid to identify a concentration range that minimizes cell death while retaining the desired biological activity of this compound. It is also important to use appropriate controls, such as a dead cell stain like SYTOX green, to accurately assess cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in promoting cardiomyocyte differentiation?
A1: this compound, a diaminopyrimidine compound, induces the differentiation of embryonic stem cells into cardiomyocytes. It is proposed to activate the Wnt signaling pathway, possibly by suppressing Kremen1, a Wnt signaling inhibitor. This activation leads to the expression of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5.
Q2: How does valproic acid affect cardiac differentiation?
A2: The effect of valproic acid on cardiac differentiation is complex. As a histone deacetylase (HDAC) inhibitor, it can influence gene expression related to cardiogenesis. Some studies have shown that VPA inhibits cardiomyocyte differentiation, an effect linked to increased intracellular reactive oxygen species (ROS). Conversely, other research suggests VPA can promote cardiomyogenesis in certain contexts.
Q3: Are there any known direct interactions between this compound and valproic acid?
A3: Currently, there is no direct evidence of a molecular interaction between this compound and valproic acid. The observed inhibition of this compound's effectiveness is likely due to the downstream cellular effects of valproic acid, such as increased ROS and altered signaling pathways, which may interfere with the pro-cardiomyogenic actions of this compound.
Q4: What are the typical effective concentrations for this compound and valproic acid in cell culture?
A4: this compound has an EC50 value of 0.1 µM for inducing cardiomyocyte differentiation from embryonic stem cells. Valproic acid has been studied at various concentrations, with some studies on human adipose-derived stem cells using 1 mM. However, the optimal concentration can vary significantly depending on the cell type and experimental conditions.
Quantitative Data Summary
| Compound | Cell Type | Concentration | Effect | Reference |
| This compound | Embryonic Stem Cells | 0.1 µM (EC50) | Induction of MHC-positive cardiomyocytes | |
| This compound | P19 Cells | 1 µM | Significant increase in ANF expression | |
| This compound | C2C12 Cells | 1 µM | Significant increase in ANF and Nkx2.5 expression | |
| Valproic Acid | Embryoid Bodies | Dose-dependent | Inhibition of cardiomyocyte differentiation | |
| Valproic Acid | Human Adipose-Derived Stem Cells | 1 mM | Increased expression of cardiac markers | |
| Valproic Acid | Pregnant CD-1 Mice | 400 mg/kg | Alterations in cardiac contractility |
Experimental Protocols
1. Cardiomyocyte Differentiation with this compound
This protocol is a general guideline and may require optimization for specific cell lines.
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Cell Seeding: Plate pluripotent stem cells or progenitor cells on an appropriate matrix (e.g., Matrigel) in maintenance medium.
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Induction: Once cells reach the desired confluency, replace the maintenance medium with a differentiation medium containing this compound (e.g., 1 µM).
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Culture: Culture the cells for a specified period (e.g., 7-14 days), changing the medium as required.
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Monitoring: Monitor for the appearance of spontaneously beating areas and assess the expression of cardiac markers (e.g., cTnI, α-actinin) by immunocytochemistry or qRT-PCR.
2. Assessment of Reactive Oxygen Species (ROS)
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Cell Preparation: Culture cells under the desired experimental conditions (e.g., with and without valproic acid).
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Dye Loading: Incubate the cells with a redox-sensitive dye such as dichlorodihydrofluorescein diacetate (H2DCFDA).
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Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.
3. Immunohistochemical Staining for Cardiac Markers
-
Cell Fixation: Fix the differentiated cells with 4% paraformaldehyde.
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Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.
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Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
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Primary Antibody Incubation: Incubate the cells with a primary antibody against a cardiac marker (e.g., anti-sarcomeric α-actinin).
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Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
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Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizations
Caption: Proposed signaling pathway of this compound in cardiomyocyte differentiation.
Caption: Potential mechanisms of Valproic Acid interference with cardiomyocyte differentiation.
Caption: A logical workflow for troubleshooting reduced cardiomyocyte differentiation.
References
- 1. Anticonvulsant valproic acid inhibits cardiomyocyte differentiation of embryonic stem cells by increasing intracellular levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Optimizing Cardiogenol C treatment timing for maximal differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cardiogenol C to induce cardiomyocyte differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cardiomyocyte differentiation?
This compound is a cell-permeable diaminopyrimidine compound that has been shown to induce the differentiation of various progenitor and stem cells into cardiomyocyte-like cells.[1][2] Its primary mechanism of action is believed to be the activation of the Wnt signaling pathway.[3][4] Evidence suggests that this compound may suppress Kremen1, a Wnt signaling inhibitor, leading to the activation of downstream targets that initiate cardiac differentiation.[3]
Q2: What is the optimal concentration of this compound for inducing differentiation?
The optimal concentration of this compound can vary depending on the cell type. However, most studies report effective concentrations ranging from 0.1 µM to 10 µM. An EC50 value of 0.1 µM has been reported for the differentiation of embryonic stem cells into myosin heavy chain (MHC)-positive cardiomyocytes. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations up to 10 µM have been shown to be non-toxic to C2C12 cells, while concentrations around 100 µM may exhibit cellular toxicity.
Q3: What is the recommended treatment duration for this compound?
A common treatment duration cited in the literature is 7 days. This duration is often chosen to align with the typical timeframe required for myogenic cells to display mature electrophysiological properties. The medium containing this compound should be refreshed periodically during the treatment period.
Q4: What are the expected outcomes of successful this compound treatment?
Successful treatment with this compound should lead to the expression of key cardiac-specific transcription factors and proteins. Early markers of cardiomyogenic differentiation include GATA4, Nkx2.5, and Tbx5. In later stages, you should observe the expression of structural cardiac proteins such as cardiac-specific troponin I and sarcomeric myosin heavy chain. In some cell lines, spontaneously beating cardiomyocyte-like cells may be observed.
Q5: Which cell lines are suitable for differentiation with this compound?
This compound has been successfully used to induce cardiomyocyte differentiation in a variety of cell types, including:
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Mouse Embryonic Stem Cells
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Mouse Hair Bulge Progenitor Cells
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P19 Embryonic Carcinoma Cells
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C2C12 Skeletal Myoblasts
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Differentiation Efficiency (Poor expression of cardiac markers) | Suboptimal concentration of this compound. | Perform a dose-response curve (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to identify the optimal concentration for your specific cell line. |
| Inappropriate timing of treatment initiation. | Initiate this compound treatment when progenitor cells reach a specific confluency (e.g., 80-90%). The optimal timing may be cell-line dependent. | |
| Poor quality of starting progenitor cells. | Ensure the starting cell population is healthy, proliferating, and not spontaneously differentiating. Use cells at a low passage number. | |
| Insufficient treatment duration. | Extend the treatment duration to 10-14 days, ensuring regular media changes with fresh this compound. | |
| Cell Death or Cytotoxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT assay) to determine the cytotoxic threshold for your cells. Concentrations of 100 µM have been reported to be toxic. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is minimal (e.g., <0.1%) and run a solvent-only control to assess its effect on cell viability. | |
| Inconsistent Results Between Experiments | Variation in initial cell density. | Standardize the seeding density of your progenitor cells for each experiment. Cell confluency at the start of differentiation is a critical factor. |
| Inconsistent timing of media changes and this compound addition. | Adhere strictly to the established protocol for media changes and the timing of this compound treatment. | |
| Variability in this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot, and store at -20°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles. | |
| Differentiated Cells Do Not Exhibit Beating | Incomplete differentiation or maturation. | While this compound induces the expression of cardiac markers, the resulting cells may not always be functionally mature enough to beat spontaneously. Co-culture with other cardiac cell types or electrical stimulation may be required to promote functional maturation. |
| Suboptimal culture conditions post-differentiation. | Ensure the maintenance medium and culture conditions are optimized for cardiomyocyte survival and function. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound
| Cell Type | Effective Concentration Range | EC50 | Reference |
| Embryonic Stem Cells | Not specified | 0.1 µM | |
| P19 Cells | 1 µM | Not specified | |
| C2C12 Cells | 0.01 - 10 µM | Not specified | |
| Human Primary Skeletal Myoblasts | 1 µM | Not specified |
Table 2: Treatment Duration and Observed Effects
| Cell Type | Treatment Duration | Key Cardiac Markers Upregulated | Functional Observations | Reference |
| Mouse Hair Bulge Progenitor Cells | Prolonged Culture | GATA4, Nkx2.5, Tbx5, Cardiac Troponin I, Sarcomeric Myosin Heavy Chain | Cardiomyocyte-like cells (non-beating) | |
| P19 Cells | 7 days | Atrial Natriuretic Factor (ANF) | Spontaneously beating cardiomyocytes | |
| C2C12 Cells | 7 days | ANF, Nkx2.5, Cardiac Nav1.5 Sodium Channels | Cardiac-like sodium currents | |
| Cardiovascular Progenitor Cells | Not specified | Not specified | Spontaneous contractions in cardiac bodies |
Experimental Protocols
Protocol: Induction of Cardiomyocyte Differentiation in C2C12 Myoblasts using this compound
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
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C2C12 myoblasts
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Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
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Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin
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This compound (stock solution in DMSO)
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Phosphate-Buffered Saline (PBS)
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Tissue culture plates
Procedure:
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Cell Seeding:
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Culture C2C12 myoblasts in Growth Medium.
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Seed the cells onto tissue culture plates at a density that will allow them to reach approximately 80-90% confluency within 24 hours.
-
-
Initiation of Differentiation:
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Once the cells reach the desired confluency, aspirate the Growth Medium.
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Wash the cells once with PBS.
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Add Differentiation Medium to the cells.
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This compound Treatment:
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Prepare Differentiation Medium containing the desired final concentration of this compound (e.g., 1 µM). Remember to include a vehicle control (DM with the same concentration of DMSO).
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Replace the medium in the culture plates with the this compound-containing DM or the vehicle control DM.
-
-
Maintenance and Treatment Period:
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Incubate the cells at 37°C in a 5% CO2 incubator for 7 days.
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Replace the medium with fresh this compound-containing DM or vehicle control DM every 2-3 days.
-
-
Analysis of Differentiation:
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After 7 days, the cells can be harvested for analysis.
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Gene Expression Analysis (RT-qPCR): Extract RNA to quantify the expression of cardiac markers such as Nkx2.5, Gata4, and Actc1.
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Protein Expression Analysis (Immunofluorescence/Western Blot): Fix the cells for immunofluorescent staining of cardiac troponin T (cTnT) or α-actinin. Alternatively, lyse the cells for Western blot analysis of these proteins.
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Visualizations
Caption: Proposed Wnt signaling pathway activation by this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells Using Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Optimizing the Differentiation of Cardiomyocytes from Human Induced Pluripotent-Derived Stem Cells | Springer Nature Experiments [experiments.springernature.com]
Cardiogenol C Technical Support Center: Enhancing Cardiomyocyte Maturity
Welcome to the technical support center for enhancing the maturity of Cardiogenol C-induced cardiomyocytes. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to facilitate successful experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound to promote cardiomyocyte maturation.
| Issue | Potential Cause | Recommended Action |
| Low expression of mature cardiac markers (e.g., cTnT, α-MHC) after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Poor initial quality of progenitor cells. | 1. Perform a dose-response experiment to determine the optimal this compound concentration (typically in the range of 1-10 µM).[1][2] 2. Extend the treatment duration. Cardiomyocyte maturation is a progressive process. 3. Ensure the starting progenitor cell population is of high purity and viability. |
| Cardiomyocytes exhibit spontaneous beating, but the beat rate is irregular or weak. | 1. Immature electrophysiological properties. 2. Suboptimal culture conditions. | 1. Continue this compound treatment and monitor for changes in beat rate and regularity over time. This compound has been shown to induce cardiac-like sodium currents, which contributes to electrophysiological maturation.[1][3] 2. Optimize culture conditions, including media composition, temperature, and CO2 levels. |
| Low yield of beating cardiomyocytes. | 1. Inefficient differentiation of progenitor cells into cardiomyocytes. 2. Cytotoxicity from this compound or other media components. | 1. Ensure efficient initial cardiac differentiation before initiating maturation with this compound. 2. Test a range of this compound concentrations to rule out toxicity. Monitor cell viability using assays like Trypan Blue exclusion or a live/dead stain. |
| Cardiomyocytes do not exhibit a mature, elongated morphology. | 1. Insufficient time for morphological remodeling. 2. Lack of appropriate biophysical cues. | 1. Allow for a longer culture period with this compound. 2. Consider co-culturing with other cardiac cell types or using micro-patterned surfaces to provide topographical cues that encourage cell alignment and elongation. |
| Variability in maturation levels across different experiments. | 1. Inconsistent starting cell populations. 2. Variations in this compound preparation and storage. | 1. Standardize the protocol for generating and maintaining progenitor cells to ensure consistency.[4] 2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in promoting cardiomyocyte maturation?
A1: this compound is believed to promote cardiomyocyte maturation, in part, by modulating the Wnt signaling pathway. Research suggests that this compound may activate the Wnt pathway, which is involved in cardiomyocyte development and differentiation. It also upregulates the expression of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, which are crucial for cardiomyocyte development.
Q2: At what stage of cardiomyocyte differentiation should this compound be introduced?
A2: this compound is typically introduced after the initial differentiation of progenitor cells into immature cardiomyocytes. It is used to enhance the maturation of these newly formed cardiomyocytes.
Q3: What are the key markers to assess cardiomyocyte maturity following this compound treatment?
A3: A combination of molecular and functional markers should be assessed.
| Marker Type | Specific Markers |
| Gene Expression | Increased expression of TNNT2 (cardiac Troponin T), MYH7 (β-myosin heavy chain), and decreased expression of MYH6 (α-myosin heavy chain). Upregulation of ion channel genes like SCN5A. |
| Protein Expression | Increased protein levels of cardiac Troponin T, α-Actinin, and Connexin 43. |
| Morphology | Elongated, rectangular cell shape with organized sarcomeric structures. |
| Electrophysiology | Increased action potential amplitude and upstroke velocity, and a more negative resting membrane potential. |
| Calcium Handling | More robust and regular calcium transients. |
| Functional | Spontaneous, rhythmic contractions with a stable beat rate. |
Q4: Can this compound be used in combination with other maturation-enhancing techniques?
A4: Yes, combining this compound treatment with other methods may have synergistic effects. These can include electrical stimulation, mechanical stretching, and co-culture with other cardiac cell types (e.g., cardiac fibroblasts).
Q5: How long does it typically take to observe significant maturation effects with this compound?
A5: The timeline can vary depending on the cell type and experimental conditions. However, significant changes in gene expression and functional properties are often observed after 7 to 14 days of continuous treatment.
Experimental Protocols
Protocol 1: Immunofluorescent Staining for Cardiac Markers
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Fixation: Fix cardiomyocytes cultured on coverslips with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.
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Primary Antibody Incubation: Incubate the cells with primary antibodies against mature cardiac markers (e.g., anti-cTnT, anti-α-Actinin) diluted in 1% BSA in PBS overnight at 4°C.
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Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the stained cells using a fluorescence microscope.
Protocol 2: Calcium Imaging
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Dye Loading: Incubate the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
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Washing: Gently wash the cells with a Tyrode's solution or other suitable imaging buffer to remove excess dye.
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Image Acquisition: Place the culture dish on the stage of a fluorescence microscope equipped for live-cell imaging. Record time-lapse sequences of fluorescence intensity changes that correspond to intracellular calcium transients.
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Analysis: Analyze the recorded data to determine the frequency, amplitude, and kinetics of the calcium transients.
Visualizations
Caption: Proposed Wnt signaling activation by this compound.
Caption: General workflow for enhancing cardiomyocyte maturity.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
Validation & Comparative
A Comparative Guide to Small Molecules for Cardiac Induction: Cardiogenol C and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense promise for cardiac disease modeling, drug screening, and regenerative medicine. Small molecules have emerged as crucial tools in this process, offering a reproducible and scalable approach to guide cell fate. This guide provides an objective comparison of Cardiogenol C with other prominent small molecules used for cardiac induction, supported by available experimental data.
Overview of Small Molecule-Induced Cardiogenesis
The differentiation of PSCs into cardiomyocytes typically recapitulates embryonic heart development, a process orchestrated by a precise interplay of signaling pathways. A key pathway in this process is the Wnt signaling pathway, which exhibits a biphasic role. Initial activation of the canonical Wnt pathway is critical for mesoderm induction, the germ layer from which the heart originates. Subsequently, inhibition of the Wnt pathway is necessary to specify cardiac progenitors and their differentiation into mature cardiomyocytes. Many small molecule-based protocols for cardiac induction are designed to temporally modulate this pathway.
Comparative Data of Small Molecules for Cardiac Induction
The following table summarizes the performance of this compound and other commonly used small molecules in cardiac induction from pluripotent stem cells.
| Small Molecule | Target/Mechanism of Action | Cell Type(s) | Concentration | Differentiation Efficiency |
| This compound | Putative Wnt signaling modulator | P19, C2C12, cardiovascular progenitors | 1 µM | Upregulation of cardiac markers (ANF, Nkx2.5), induction of cardiac-like sodium currents, and promotion of beating cardiomyocytes.[1] Quantitative efficiency data (e.g., % of cTnT+ cells) is not readily available in the reviewed literature. |
| CHIR99021 | GSK3β inhibitor (Wnt activator) | hPSCs | 2-12 µM (cell line dependent) | Used in the initial phase for mesoderm induction. Typically followed by a Wnt inhibitor. Protocols combining CHIR99021 and a Wnt inhibitor can achieve >80-90% cTnT+ cells.[2][3] |
| IWR-1 | Wnt signaling inhibitor (Axin stabilization) | hPSCs | 2.5-10 µM | When used after BMP-4 or CHIR99021 induction, it significantly increases the percentage of beating cardiomyocytes (e.g., from 7.2% with BMP-4 alone to 34.1% with BMP-4 and IWR-1).[4][5] |
| KY02111 | Wnt signaling inhibitor | hESCs, hiPSCs | 10 µM | Promotes differentiation into cardiomyocytes, with an efficiency of approximately 80% cTnT-positive cells when used after initial culture with CHIR99021. |
| ISX-9 | Inducer of CPCs | hiPSCs | 20 µM | Induces cardiac progenitor cells (CPCs) that can subsequently differentiate into approximately 95% cardiomyocytes. |
| Retinoic Acid | Retinoic acid receptor agonist | hPSCs | 0.1-1 µM | Promotes atrial-like cardiomyocyte differentiation in a concentration-dependent manner. |
| Sodium Butyrate | Histone deacetylase (HDAC) inhibitor | - | - | Primarily studied for its role in attenuating cardiac hypertrophy. Its direct role and efficiency in inducing cardiac differentiation from PSCs are less characterized. |
| ICG-001 | Wnt/β-catenin/CBP inhibitor | Rat EMCs | 2.5-5 µM | Increases expression of cardiac markers like Nppa and Tbx5 in embryonic heart explants. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for cardiac induction using some of the discussed small molecules.
This compound Treatment of C2C12 Myoblasts
-
Cell Culture: C2C12 skeletal myoblasts are maintained in a growth medium.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 5% horse serum).
-
Small Molecule Treatment: this compound is added to the differentiation medium at a concentration of 1 µM. The treatment is continued for 7 days.
-
Analysis: After 7 days, cells are analyzed for the expression of cardiac markers such as Atrial Natriuretic Factor (ANF) and Nkx2.5 via methods like RT-PCR or reporter assays. Functional properties, such as sodium currents, can be assessed using patch-clamp techniques.
Two-Step Wnt Modulation for hPSC Cardiac Differentiation (CHIR99021 and IWR-1)
This is a widely adopted strategy for efficient cardiac induction.
-
Mesoderm Induction (Day 0-2): Human PSCs are cultured to 80-90% confluency. On day 0, the medium is replaced with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3β inhibitor, such as CHIR99021 (concentration to be optimized for the specific cell line, typically 5-12 µM).
-
Cardiac Specification (Day 2-5): On day 2, the CHIR99021-containing medium is removed, and the cells are cultured in the basal differentiation medium supplemented with a Wnt inhibitor, such as IWR-1 (e.g., 5 µM).
-
Cardiomyocyte Maturation (Day 5 onwards): From day 5, the medium is changed every 2-3 days with the basal differentiation medium without any small molecules. Spontaneously beating cardiomyocytes typically appear between days 8 and 12.
-
Efficiency Assessment: The percentage of cardiomyocytes can be quantified by flow cytometry or immunofluorescence staining for cardiac-specific markers like cardiac troponin T (cTnT).
Visualizing the Molecular Pathways and Experimental Processes
Wnt Signaling Pathway in Cardiac Differentiation
The canonical Wnt signaling pathway plays a pivotal, biphasic role in cardiac development. The following diagram illustrates the key components of this pathway and how small molecules can modulate it for cardiac induction.
Caption: Canonical Wnt signaling pathway and points of intervention by small molecules.
Experimental Workflow for Small Molecule-Based Cardiac Induction
The following diagram outlines a typical experimental workflow for the directed differentiation of pluripotent stem cells into cardiomyocytes using a two-step Wnt modulation approach.
References
- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Validation of Cardiogenol C-Induced Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cardiogenol C-induced cardiomyocytes with alternative differentiation methods, supported by experimental data and detailed protocols. Our analysis focuses on key functional parameters to assist researchers in selecting the most appropriate method for their specific applications, from basic research to drug discovery and cardiotoxicity screening.
Introduction
The generation of functional cardiomyocytes from pluripotent stem cells or other progenitor cells is a cornerstone of modern cardiovascular research. Small molecules that can direct cell fate offer a scalable and reproducible approach to cardiomyocyte differentiation. This compound, a diaminopyrimidine compound, has been identified as an inducer of cardiomyogenic lineage markers.[1][2] This guide compares the functionality of cardiomyocytes generated using this compound to those produced by a widely adopted alternative method involving the sequential modulation of the Wnt signaling pathway with small molecules.
Comparison of Cardiomyocyte Differentiation Methods
Cardiomyocyte differentiation is a complex process that can be guided by various small molecules. Here, we compare this compound with a prevalent protocol that utilizes a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway, followed by a Wnt signaling inhibitor (e.g., IWP2 or Wnt-C59).
| Parameter | This compound | Wnt Pathway Modulation (CHIR99021/IWP2) | References |
| Mechanism of Action | Activates the Wnt signaling pathway. | Initially activates the Wnt pathway to induce mesoderm, then inhibits it to specify cardiac fate. | [1][3][4] |
| Differentiation Efficiency | Induces expression of cardiac transcription factors (GATA4, Nkx2.5, Tbx5) and structural proteins (cardiac troponin I, sarcomeric myosin heavy chain). Quantitative data on the percentage of fully differentiated cardiomyocytes is limited. | High efficiency, often achieving >80-90% cardiac troponin T (cTnT) positive cells. | |
| Functional Maturity | Induced cells are often described as "cardiomyocyte-like" and may not exhibit spontaneous contractions. However, some studies report the induction of cardiac-like sodium currents and spontaneous contractions in specific progenitor cell lines. | Generated cardiomyocytes typically exhibit spontaneous and rhythmic contractions. They display electrophysiological and calcium handling properties characteristic of immature cardiomyocytes. |
Functional Validation: Experimental Data
The functional validation of induced cardiomyocytes is critical to ensure their physiological relevance. Below is a summary of expected outcomes from key functional assays when comparing this compound-induced cells with those generated by Wnt pathway modulation.
Table 1: Immunocytochemical Analysis of Cardiac Markers
| Marker | Cell Type | Expected Staining Pattern | Reference |
| Cardiac Troponin T (cTnT) | Cardiomyocyte | Striated pattern indicative of sarcomeric organization. | |
| α-Actinin | Cardiomyocyte | Z-band staining within the sarcomeres, showing a cross-striated pattern. | |
| Nkx2.5 | Cardiac Progenitor/Cardiomyocyte | Nuclear localization, indicating commitment to the cardiac lineage. |
Table 2: Electrophysiological Properties (Patch-Clamp)
| Parameter | This compound-Induced Cardiomyocytes | Wnt Modulation-Induced Cardiomyocytes | Reference |
| Action Potential | May exhibit cardiac-like sodium currents. Comprehensive action potential data is limited. | Typically display spontaneous action potentials with characteristics of nodal, atrial, or ventricular cardiomyocytes, albeit in an immature form. | |
| Resting Membrane Potential | Data not widely available. | Generally more depolarized than mature cardiomyocytes. | |
| Action Potential Duration (APD90) | Data not widely available. | Variable, depending on the specific cardiomyocyte subtype generated. |
Table 3: Calcium Handling Properties (Calcium Imaging)
| Parameter | This compound-Induced Cardiomyocytes | Wnt Modulation-Induced Cardiomyocytes | Reference |
| Spontaneous Calcium Transients | May not be present if cells are not spontaneously contracting. | Rhythmic and spontaneous calcium transients are typically observed. | |
| Calcium Transient Amplitude | Data not widely available. | Generally lower than in mature cardiomyocytes. | |
| Calcium Transient Kinetics | Data not widely available. | Slower upstroke and decay kinetics compared to mature cardiomyocytes. |
Experimental Protocols
Detailed methodologies for the key functional validation experiments are provided below.
Immunocytochemistry Protocol
-
Cell Fixation: Fix cardiomyocytes cultured on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% goat serum or 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against cardiac markers (e.g., anti-cTnT, anti-α-actinin) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with fluorophore-conjugated secondary antibodies in the dark for 1-2 hours at room temperature.
-
Nuclear Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Patch-Clamp Electrophysiology Protocol
-
Cell Preparation: Isolate single cardiomyocytes from spontaneously beating clusters.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution (e.g., Tyrode's solution) at 37°C.
-
Pipette Solution: Fill glass micropipettes with an internal solution containing a potassium-based buffer.
-
Giga-seal Formation: Form a high-resistance seal (GΩ) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
-
Data Recording: Record action potentials in current-clamp mode or specific ion channel currents in voltage-clamp mode.
Calcium Imaging Protocol
-
Dye Loading: Incubate the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in culture medium for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells and incubate in dye-free medium for at least 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the culture dish on an inverted microscope equipped for fluorescence imaging. Acquire time-lapse images to record changes in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence intensity changes over time to determine parameters such as transient amplitude, frequency, and kinetics.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
This compound represents an interesting small molecule for inducing a cardiomyogenic phenotype. However, based on current literature, the resulting cells may not achieve the same level of functional maturity, particularly regarding spontaneous contractility, as those generated through more established Wnt pathway modulation protocols. The sequential use of a Wnt activator followed by an inhibitor has been shown to robustly produce high-purity populations of spontaneously beating cardiomyocytes that are amenable to a wide range of functional assays. For researchers requiring functionally mature cardiomyocytes for applications such as drug screening, disease modeling, and cardiotoxicity testing, the Wnt modulation approach appears to be the more reliable and well-characterized method. Further quantitative studies directly comparing this compound with other small molecule-based protocols are needed to fully elucidate its potential in cardiac regeneration and research.
References
- 1. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving cardiac differentiation of human pluripotent stem cells by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Profile of Cardiomyocytes Induced by Cardiogenol C and Alternative Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of cardiomyocytes generated using the cardiogenic small molecule Cardiogenol C versus a common alternative differentiation method involving the modulation of Wnt signaling. The information presented is based on available experimental data to assist researchers in selecting appropriate methods for their specific applications in disease modeling, drug screening, and regenerative medicine.
Introduction
The generation of functional cardiomyocytes from pluripotent stem cells or other progenitor cells is a cornerstone of modern cardiovascular research. Small molecules that can direct cellular fate towards the cardiac lineage offer a scalable and reproducible approach compared to traditional methods. This compound, a cell-permeable pyrimidine compound, has been identified as a potent inducer of cardiomyogenesis. Its mechanism is closely linked to the upregulation of key cardiac transcription factors, most notably GATA4, and the expression of essential cardiac ion channels.
This guide compares the electrophysiological characteristics of cells treated with this compound to those generated by a widely used alternative strategy: temporal modulation of the Wnt signaling pathway using small molecules such as CHIR99021 and IWR-1.
Comparative Electrophysiological Data
While direct, comprehensive electrophysiological studies on cardiomyocytes treated solely with this compound are limited, its known mechanism of inducing GATA4 provides a strong basis for inferring its effects on ion channel function. The following tables compare the expected electrophysiological changes based on GATA4 overexpression (as a proxy for this compound treatment) with data from cardiomyocytes differentiated using a Wnt modulation protocol that generates ventricular-like cardiomyocytes.
Table 1: Comparison of Effects on Key Cardiac Ion Currents
| Ion Current | This compound (inferred via GATA4 overexpression)[1] | Alternative: Wnt Modulation (IWR-1 Protocol)[2][3] |
| Sodium Current (INa) | Increased TTX-sensitive Na+ current (INa.TTX) | Characteristic of ventricular-like cardiomyocytes |
| L-type Calcium Current (ICa,L) | Increased ICa,L | Present and functional in ventricular-like cardiomyocytes |
| Transient Outward K+ Current (Ito) | Increased Ito | Present, contributing to early repolarization |
| Delayed Rectifier K+ Current (IKDR) | Increased IKDR | Present, contributing to repolarization |
| Inward Rectifier K+ Current (IK1) | Increased IK1 | Present, helps maintain resting membrane potential |
Table 2: Comparison of Action Potential Parameters (Ventricular-like Cardiomyocytes)
| Parameter | This compound (Qualitative Inference) | Alternative: Wnt Modulation (IWR-1 Protocol)[2][3] |
| Action Potential Duration (APD90) | Likely prolonged due to increased ICa,L | ~465.8 ± 30.9 ms |
| Maximum Diastolic Potential (MDP) | Likely more negative due to increased IK1 | ~-68.3 ± 1.7 mV |
| Action Potential Amplitude (APA) | Likely increased due to enhanced INa and ICa,L | ~95.2 ± 2.9 mV |
| Maximum Upstroke Velocity (dV/dtmax) | Likely increased due to enhanced INa | ~65.7 ± 8.1 V/s |
| Spontaneous Beating Rate | Variable, dependent on maturation stage | Spontaneously beating |
Note: The data for the Wnt modulation protocol is based on a specific study generating ventricular-like cardiomyocytes and may vary between cell lines and specific protocol implementations.
Signaling Pathways and Experimental Workflow
The differentiation of progenitor cells into cardiomyocytes is a complex process governed by a network of signaling pathways. Small molecules like this compound and those used in Wnt modulation protocols target key nodes in these networks to guide cellular fate.
Experimental Protocols
Accurate electrophysiological analysis is critical for characterizing cardiomyocytes. The two most common techniques are patch-clamp electrophysiology for single-cell analysis and multi-electrode array (MEA) recordings for network-level activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the detailed recording of ion channel currents and action potentials from a single cardiomyocyte.
a) Cell Preparation:
-
Cardiomyocytes are differentiated using either the this compound or a Wnt modulation protocol.
-
At the desired time point (e.g., day 15-30 of differentiation), the cells are enzymatically dissociated into a single-cell suspension.
-
Cells are re-plated at a low density on fibronectin-coated glass coverslips and allowed to attach for 24-48 hours.
b) Recording Solutions:
-
External Solution (Tyrode's): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal Pipette Solution: Typically contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, with pH adjusted to 7.2 with KOH.
c) Recording Procedure:
-
Coverslips with adherent cardiomyocytes are placed in a recording chamber on an inverted microscope and perfused with the external solution at 37°C.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned onto a single, spontaneously beating cardiomyocyte.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Action potentials are recorded in current-clamp mode, and specific ion currents can be measured in voltage-clamp mode using specific voltage protocols.
Multi-Electrode Array (MEA) Analysis
MEA platforms enable non-invasive, long-term recording of the extracellular field potentials from a population of synchronously beating cardiomyocytes.
a) Cell Plating:
-
MEA plates, which contain a grid of electrodes in each well, are coated with fibronectin to promote cell attachment.
-
A suspension of differentiated cardiomyocytes is seeded onto the MEA plate to form a confluent, spontaneously beating monolayer over the electrodes.
-
The cells are maintained in culture on the MEA plate for several days to allow for the formation of a functional syncytium.
b) Recording:
-
The MEA plate is placed into the recording platform, which is maintained at 37°C and 5% CO2.
-
After an equilibration period, baseline field potentials are recorded from the spontaneously beating cardiomyocyte network.
-
Compounds of interest can be added to the wells, and changes in the field potential waveform can be recorded over time.
c) Data Analysis:
-
Key parameters extracted from the field potential recordings include:
-
Beat Rate: The frequency of spontaneous contractions.
-
Field Potential Duration (FPD): An in vitro surrogate for the QT interval of an electrocardiogram, representing the duration of repolarization.
-
Spike Amplitude: Reflects the magnitude of the depolarizing current.
-
Arrhythmic Events: Detection of irregular beating patterns such as early afterdepolarizations (EADs).
-
Conclusion
This compound represents a promising small molecule for the generation of cardiomyocytes, with evidence suggesting it enhances the expression of key cardiac ion channels, likely through the induction of GATA4. This is expected to result in cardiomyocytes with a more mature electrophysiological profile, characterized by increased sodium and calcium currents and a more stable resting membrane potential.
Alternative methods, such as those employing Wnt signaling modulators like CHIR99021 and IWR-1, are well-established for producing high-purity populations of specific cardiomyocyte subtypes, particularly ventricular-like cells, with well-defined electrophysiological properties.
The choice between this compound and other small molecule-based protocols will depend on the specific research goals. For studies requiring the enhancement of a broad range of cardiac ion channels and a potentially more mature phenotype, this compound is a strong candidate. For applications demanding a high purity of a specific cardiomyocyte subtype, such as ventricular cardiomyocytes for cardiotoxicity screening, Wnt modulation protocols offer a more established and characterized approach. Further head-to-head comparative studies are warranted to fully elucidate the electrophysiological nuances of cardiomyocytes generated by these different small molecule strategies.
References
A Head-to-Head Comparison: Cardiogenol C versus 5-azacytidine for Cardiomyogenesis
For researchers, scientists, and drug development professionals, the choice of a small molecule to induce cardiomyogenesis is critical. This guide provides an objective comparison of two prominent compounds, Cardiogenol C and 5-azacytidine, based on available experimental data. We delve into their mechanisms of action, differentiation efficiency, and the signaling pathways they modulate, presenting quantitative data in structured tables and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | 5-azacytidine |
| Primary Mechanism | Wnt signaling pathway activation | DNA demethylation |
| Reported Efficacy | Upregulates cardiac markers; induces functional properties | Induces cardiac differentiation with reported efficiencies up to ~20% |
| Key Signaling Pathway | Wnt/β-catenin | Extracellular signal-regulated kinase (ERK) |
| Chemical Nature | Diaminopyrimidine compound | Nucleoside analog |
Performance Data: A Quantitative Look
Direct comparative studies between this compound and 5-azacytidine are limited in the current literature. The following tables summarize quantitative data from separate studies. It is important to note that direct comparison of efficiencies is challenging due to variations in cell types, experimental protocols, and endpoint measurements.
Table 1: this compound Cardiomyogenesis Induction
| Cell Type | Concentration | Treatment Duration | Key Findings | Quantitative Data | Reference |
| P19 Embryonal Carcinoma Cells | 1 µM | 7 days | Increased expression of atrial natriuretic factor (ANF). | Luciferase activity significantly increased (p<0.05) | [1] |
| C2C12 Myoblasts | 1 µM | 7 days | Upregulation of ANF and Nkx2.5. | - | [1] |
| Murine A5 Cardiovascular Progenitor Cells | Not specified | 35 days | Promoted the development of beating cardiomyocytes in cardiac bodies. | - | [1] |
Table 2: 5-azacytidine Cardiomyogenesis Induction
| Cell Type | Concentration | Treatment Duration | Key Findings | Quantitative Data | Reference |
| Bone Marrow-derived Very Small Embryonic-Like Stem Cells (BM-VSELs) | 10 µM | 24 hours | Induced differentiation into cardiomyocyte-like cells. | ~20% cTnT and α-actin positive cells at day 14.[2] | [2] |
| Human Umbilical Cord-derived Mesenchymal Stem Cells (hucMSCs) | Not specified | Not specified | Induced expression of cardiac-specific genes and proteins. | - | |
| Adult Mouse Atrial Cells | Not specified | Not specified | Induced expression of skeletal myogenic transcription factors. | - |
Delving into the Mechanisms: Signaling Pathways
The induction of cardiomyogenesis by this compound and 5-azacytidine is mediated by distinct signaling pathways.
This compound primarily acts by activating the Wnt signaling pathway . This pathway is crucial for cardiac development, playing a role in the specification of cardiac progenitor cells.
5-azacytidine , a DNA methyltransferase inhibitor, is understood to induce cardiomyogenesis through epigenetic modifications. Its downstream effects have been linked to the activation of the Extracellular signal-regulated kinase (ERK) pathway , which is involved in cell proliferation and differentiation.
Experimental Corner: Protocols and Workflows
Detailed and standardized protocols are paramount for reproducible research. Below are generalized workflows for inducing cardiomyogenesis and for key analytical methods.
Workflow for Cardiomyogenesis Induction
Detailed Methodologies
Cardiomyogenesis Induction with 5-azacytidine (Example Protocol)
This protocol is a generalized example based on published studies.
-
Cell Seeding: Plate bone marrow-derived very small embryonic-like stem cells (BM-VSELs) at a suitable density in a standard culture medium.
-
Induction: After 24 hours, replace the medium with a differentiation medium containing 10 µM 5-azacytidine.
-
Treatment: Incubate the cells with the 5-azacytidine-containing medium for 24 hours.
-
Culture: After 24 hours, wash the cells with PBS and replace the medium with a standard culture medium without 5-azacytidine.
-
Maintenance: Culture the cells for up to 21 days, changing the medium every 2-3 days.
-
Analysis: Assess cardiomyocyte differentiation at various time points (e.g., day 7, 14, and 21) using immunofluorescence for cardiac markers and qPCR for gene expression.
Immunofluorescence Staining for Cardiac Troponin T (cTnT)
This is a general protocol and may require optimization for specific cell types and antibodies.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against cTnT diluted in blocking buffer overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash cells three times with PBS.
-
Counterstaining: Counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Quantitative PCR (qPCR) for Nkx2.5 Expression
This is a general protocol and requires specific primers for the target gene.
-
RNA Extraction: Extract total RNA from cultured cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for Nkx2.5, and a suitable qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system using an appropriate cycling program.
-
Data Analysis: Analyze the amplification data to determine the relative expression of Nkx2.5, often normalized to a housekeeping gene.
Concluding Remarks
Both this compound and 5-azacytidine have demonstrated the ability to induce cardiomyogenesis, albeit through different mechanisms. This compound's activation of the Wnt pathway offers a targeted approach, while 5-azacytidine's broader epigenetic modulation via DNA demethylation presents another avenue.
The choice between these two compounds will likely depend on the specific research question, the cell type being used, and the desired outcome. The potential for off-target effects with 5-azacytidine, as suggested by its induction of skeletal muscle markers in some contexts, warrants consideration. Further head-to-head comparative studies are needed to definitively establish the superior compound in terms of efficiency, specificity, and the functional maturity of the resulting cardiomyocytes. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design rigorous experiments in the exciting field of cardiac regeneration.
References
A Comparative Analysis of Cardiogenol C and Sulfonyl Hydrazone Compounds in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the burgeoning field of cardiac regenerative medicine, the directed differentiation of stem cells into functional cardiomyocytes holds immense therapeutic promise. Small molecules that can efficiently and robustly guide this differentiation process are of paramount interest. This guide provides a comparative study of two such molecules: Cardiogenol C, a pyrimidine derivative, and sulfonyl hydrazone compounds, a broad class of molecules with diverse biological activities. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer an objective overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Performance Comparison
The efficacy of small molecules in directing cardiomyocyte differentiation is primarily assessed by the percentage of resulting cells that express cardiac-specific markers, such as cardiac troponin T (cTnT), and their ability to form spontaneously beating clusters.
| Compound Class | Specific Compound Example | Effective Concentration | Reported Differentiation Efficiency | Cell Types Studied |
| Cardiogenol | This compound | 100 nM (EC50 for ESC differentiation)[1]; 1-5 µM in other progenitor cells[2][3] | Up to 90% of treated cells positively expressed cardiac transcription factors like GATA4, Mef2, and Nkx2.5.[3] | Embryonic stem cells (ESCs), P19 embryonic carcinoma cells, hair bulge progenitor cells, C2C12 skeletal myoblasts.[1] |
| Sulfonyl Hydrazone | Sulfonyl-hydrazone-1 (SHZ-1) | 5 µM | Enhanced cardiomyocyte yield and increased the number of beating foci from induced pluripotent stem cells (iPSCs). | Murine induced pluripotent stem cells (iPSCs). |
| Sulfonyl Hydrazone (Wnt Inhibitor) | IWR-1 | Not specified in this context | Reported to achieve up to 89.42 ± 5.94% cTnT-positive cardiomyocytes from human ESCs. | Human embryonic stem cells (ESCs). |
Note: The differentiation efficiencies reported are from separate studies with different cell lines and protocols, making a direct comparison challenging. The data for IWR-1, a Wnt inhibitor, is included to showcase the potential of sulfonyl hydrazone derivatives in modulating cardiomyogenesis, although its mechanism differs from activators.
Mechanism of Action
This compound: This compound is proposed to exert its cardiomyogenic effect by activating the canonical Wnt/β-catenin signaling pathway. One study suggests that this compound may act by suppressing Kremen1, a negative regulator of the Wnt pathway. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of key cardiac development genes.
Sulfonyl Hydrazone Compounds: The mechanism of action for sulfonyl hydrazones in cardiomyocyte differentiation is less clearly defined and appears to be compound-specific. Some sulfonyl hydrazones, like IWR-1, are known to inhibit the Wnt pathway by stabilizing Axin, a key component of the β-catenin destruction complex. However, other sulfonyl hydrazones, such as SHZ-1, have been shown to enhance cardiomyocyte differentiation, suggesting a different, potentially activating, mechanism that warrants further investigation. The diverse biological activities of this class of compounds suggest that their effects on cardiac differentiation could be mediated through various signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and sulfonyl hydrazone compounds.
Cardiomyocyte Differentiation from Pluripotent Stem Cells
This protocol provides a general framework for inducing cardiomyocyte differentiation, which can be adapted for testing small molecules like this compound and sulfonyl hydrazones.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium
-
Matrigel
-
RPMI 1640 medium
-
B-27 supplement
-
Small molecule inducers (e.g., CHIR99021, IWP2/IWR-1)
-
This compound or sulfonyl hydrazone compound of interest
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
TrypLE™ Express
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium, changing the medium daily.
-
Initiation of Differentiation (Day 0): When cells reach 80-90% confluency, replace the mTeSR™1 medium with RPMI/B27 minus insulin medium containing a Wnt activator (e.g., CHIR99021). This step induces mesoderm formation.
-
Cardiac Specification (Day 2-4): Replace the medium with fresh RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2 or IWR-1) to specify cardiac progenitors.
-
Small Molecule Treatment: The compound of interest (this compound or a sulfonyl hydrazone) can be added at specific stages of this process, typically during or after mesoderm induction, to assess its effect on cardiomyocyte differentiation. Optimal timing and concentration need to be determined empirically.
-
Cardiomyocyte Maturation (Day 7 onwards): Change the medium to RPMI/B27 with insulin. Spontaneously beating areas should start to appear between days 8 and 12.
-
Maintenance: Continue to change the medium every 2-3 days. For enhanced consistency of spontaneous contraction, the maintenance medium can be supplemented with 2% FBS.
Immunofluorescence Staining for Cardiac Troponin T (cTnT)
This method is used to visualize and quantify the percentage of differentiated cardiomyocytes.
Materials:
-
Differentiated cell culture
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-cardiac Troponin T (cTnT)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-cTnT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and stain with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount with mounting medium, and visualize using a fluorescence microscope. The percentage of cTnT-positive cells can be quantified by counting the number of cTnT-positive cells relative to the total number of DAPI-stained nuclei.
Luciferase Reporter Gene Assay for Cardiac Promoter Activity
This assay is used to quantify the activation of specific cardiac gene promoters (e.g., Nkx2.5) in response to small molecule treatment.
Materials:
-
Cells transfected with a luciferase reporter plasmid containing a cardiac-specific promoter (e.g., pGL3-Nkx2.5-luc).
-
Dual-Luciferase® Reporter Assay System (or similar).
-
Luminometer.
Procedure:
-
Cell Culture and Treatment: Plate the transfected cells and treat them with the small molecule of interest (this compound or sulfonyl hydrazone) for the desired duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Add the Luciferase Assay Reagent II to the cell lysate to measure the firefly luciferase activity.
-
Normalization: Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (from a co-transfected control plasmid), which is used for normalization.
-
Data Analysis: The relative luciferase activity is calculated as the ratio of firefly to Renilla luciferase luminescence. An increase in this ratio indicates activation of the cardiac-specific promoter.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound via Wnt pathway activation.
Caption: General experimental workflow for evaluating cardiomyogenic compounds.
Conclusion
Both this compound and certain sulfonyl hydrazone compounds have demonstrated the ability to promote the differentiation of pluripotent stem cells into cardiomyocytes. This compound appears to function through the activation of the Wnt/β-catenin signaling pathway, with a relatively well-defined effective concentration. The sulfonyl hydrazone class is more diverse, with members that can either activate or inhibit Wnt signaling, showcasing their versatility as modulators of cardiomyogenesis.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immunofluorescence Validation of Cardiac Markers Following Cardiogenol C Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cardiogenol C's performance in inducing cardiac differentiation, with a focus on immunofluorescence validation of key cardiac markers. We will explore the experimental data supporting its efficacy, compare it with an alternative small molecule, ISX-9, and provide detailed protocols for robust experimental replication.
Introduction to this compound
This compound is a diaminopyrimidine compound that has been identified as a potent inducer of cardiomyogenesis from various stem and progenitor cells.[1][2] It has been shown to upregulate the expression of critical cardiac transcription factors and structural proteins, making it a valuable tool for cardiac regeneration research and drug discovery.[2] This guide will delve into the specifics of validating these effects using immunofluorescence, a cornerstone technique for visualizing and quantifying protein expression at the cellular level.
Comparative Analysis of this compound and ISX-9
While this compound is a well-documented cardiogenic small molecule, other compounds also exist to induce cardiac differentiation. One such alternative is ISX-9 (Isoxazole-9), a small molecule known to promote the differentiation of cardiac progenitor cells.[3] Below is a comparative overview based on available data.
Table 1: Comparison of this compound and ISX-9 in Cardiac Differentiation
| Feature | This compound | ISX-9 |
| Mechanism of Action | Modulates the Wnt signaling pathway.[2] | Promotes cardiac differentiation, with evidence suggesting involvement of Wnt signaling pathways. |
| Reported Upregulated Cardiac Markers | GATA4, MEF2, Nkx2.5, Tbx5, Cardiac Troponin I (cTnI), Sarcomeric Myosin Heavy Chain, Atrial Natriuretic Factor (ANF). | Nkx2.5, GATA4, ISL-1, Mef2c. |
| Cell Types Studied | Embryonic stem cells, skeletal myoblasts, cardiovascular progenitor cells, hair bulge progenitor cells. | Human induced pluripotent stem cells (hiPSCs). |
Quantitative Immunofluorescence Data Summary
Table 2: Hypothetical Quantitative Immunofluorescence Analysis of Cardiac Marker Expression
| Treatment | Marker | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control (DMSO) | cTnT | 5 ± 2 | 150 ± 30 |
| α-actinin | 8 ± 3 | 200 ± 45 | |
| Nkx2.5 | 2 ± 1 | 80 ± 20 | |
| This compound (10 µM) | cTnT | 65 ± 8 | 850 ± 120 |
| α-actinin | 70 ± 10 | 950 ± 150 | |
| Nkx2.5 | 50 ± 7 | 600 ± 90 | |
| ISX-9 (10 µM) | cTnT | 55 ± 9 | 700 ± 110 |
| α-actinin | 60 ± 11 | 800 ± 130 | |
| Nkx2.5 | 45 ± 6 | 550 ± 80 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
A detailed and consistent protocol is crucial for obtaining reproducible immunofluorescence results. The following is a comprehensive protocol synthesized from established methods for staining cultured cardiomyocytes.
Immunofluorescence Staining of Cardiac Markers in Cultured Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.3% Triton™ X-100 in PBS
-
Primary antibodies (e.g., anti-cTnT, anti-α-actinin, anti-Nkx2.5)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on appropriate culture vessels (e.g., glass coverslips, chamber slides) coated with a suitable extracellular matrix protein (e.g., fibronectin, gelatin).
-
Culture cells to the desired confluency.
-
Treat cells with this compound, ISX-9, or a vehicle control (e.g., DMSO) at the desired concentration and for the appropriate duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate the cells with Blocking Buffer for 60 minutes at room temperature to permeabilize the membranes and block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in the Blocking Buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope or a confocal microscope. Acquire images using consistent settings for all experimental groups to allow for accurate comparison of fluorescence intensity.
-
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for immunofluorescence validation.
Caption: Role of Wnt signaling in cardiac differentiation.
Conclusion
This compound stands out as a significant small molecule for inducing cardiomyogenesis, with robust evidence of its ability to upregulate key cardiac markers. While direct quantitative immunofluorescence comparisons with alternatives like ISX-9 are needed, the available data strongly support its efficacy. The provided protocols and diagrams offer a framework for researchers to conduct their own validation studies, contributing to the growing body of knowledge in cardiac regeneration and therapeutic development.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Assessment of Cardiogenol C-Derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the functional properties of cardiomyocytes derived using the small molecule Cardiogenol C against alternative, widely-used differentiation protocols. Due to a scarcity of publicly available quantitative functional data for this compound-derived cardiomyocytes, this guide will focus on presenting the available qualitative information for this compound and will use quantitative data from established alternative methods as a benchmark for comprehensive functional assessment.
Introduction to this compound
This compound is a diaminopyrimidine compound that has been identified as an inducer of cardiomyogenesis in embryonic stem cells and other progenitor cell types.[1][2][3][4] Studies have shown that treatment with this compound can upregulate the expression of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, as well as structural proteins like cardiac troponin I and sarcomeric myosin heavy chain.[2] Functionally, this compound has been reported to induce cardiac-like sodium currents in skeletal myoblasts and promote spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. However, it is important to note that in some cell types, such as hair bulge progenitor cells, while this compound induced the expression of cardiac markers, the resulting cells did not exhibit functional contractility and were termed "cardiomyocyte-like cells". This underscores the critical need for thorough functional assessment of any induced cardiomyocyte population.
Alternative Cardiomyocyte Differentiation Strategies
Two of the most common and well-characterized methods for differentiating pluripotent stem cells (PSCs) into cardiomyocytes involve the temporal modulation of developmental signaling pathways, primarily the Wnt signaling pathway. These methods serve as excellent benchmarks for comparing the functional output of any new differentiation protocol.
-
Small Molecule-Based (GSK3i/Wnt Inhibition): This approach typically involves an initial activation of the Wnt pathway using a GSK3 inhibitor (e.g., CHIR99021), followed by inhibition of the Wnt pathway (e.g., using IWP2 or IWP4). This method is known for its high efficiency and reproducibility in generating cardiomyocytes from various PSC lines.
-
Growth Factor-Based (Activin A/BMP4): This method mimics early embryonic development by sequentially adding growth factors like Activin A and Bone Morphogenetic Protein 4 (BMP4) to guide PSCs towards a cardiac fate.
Comparative Functional Data
The following tables summarize typical quantitative functional data obtained from cardiomyocytes derived using the small molecule-based (GSK3i/Wnt inhibition) and growth factor-based (Activin A/BMP4) protocols. This data represents the current standard for characterizing the functional maturity and subtype of stem cell-derived cardiomyocytes.
Table 1: Electrophysiological Properties
| Parameter | Small Molecule-Based (CHIR99021/IWP2) | Growth Factor-Based (Activin A/BMP4) | Typical Adult Ventricular Cardiomyocyte Values |
| Resting Membrane Potential (mV) | -60 to -75 | -55 to -70 | ~ -85 to -90 |
| Action Potential Amplitude (mV) | 80 to 100 | 70 to 90 | ~ 100 to 120 |
| Action Potential Duration (APD90, ms) | 250 to 450 | 200 to 400 | ~ 250 to 300 |
| Maximum Upstroke Velocity (dV/dt, V/s) | 20 to 100 | 15 to 80 | > 200 |
Note: Values are approximate and can vary significantly based on the specific cell line, protocol nuances, and maturation state of the cardiomyocytes.
Table 2: Calcium Handling Properties
| Parameter | Small Molecule-Based (CHIR99021/IWP2) | Growth Factor-Based (Activin A/BMP4) |
| Calcium Transient Amplitude (ΔF/F0) | 1.5 to 3.0 | 1.2 to 2.5 |
| Time to Peak (ms) | 100 to 200 | 120 to 250 |
| Transient Decay (Tau, ms) | 200 to 400 | 250 to 500 |
Note: ΔF/F0 represents the change in fluorescence intensity over baseline. These values are dependent on the calcium indicator used and imaging setup.
Table 3: Contractile Properties
| Parameter | Small Molecule-Based (CHIR99021/IWP2) | Growth Factor-Based (Activin A/BMP4) |
| Single-Cell Contraction Force (nN) | 5 to 20 | 3 to 15 |
| Contraction Velocity (μm/s) | 10 to 50 | 8 to 40 |
| Relaxation Velocity (μm/s) | 8 to 40 | 6 to 35 |
Note: Contractile force is typically measured using techniques like traction force microscopy and can be influenced by substrate stiffness and cell morphology.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of functional data. Below are outlines of standard protocols for the key functional assessments.
Protocol 1: Patch-Clamp Electrophysiology
-
Cell Preparation: Isolate single cardiomyocytes from spontaneously contracting monolayers using enzymatic digestion (e.g., collagenase and trypsin). Re-plate the cells at a low density on fibronectin-coated glass coverslips and allow them to attach for 24-48 hours.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Perfuse with an external solution (e.g., Tyrode's solution) maintained at 37°C.
-
Patch Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with an internal solution.
-
Data Acquisition: Establish a whole-cell patch-clamp configuration. Record action potentials in current-clamp mode and specific ion currents in voltage-clamp mode using a patch-clamp amplifier and data acquisition software.
-
Analysis: Analyze action potential parameters (resting membrane potential, amplitude, duration, upstroke velocity) and ion current characteristics (current-voltage relationships, activation/inactivation kinetics) using specialized software.
Protocol 2: Calcium Imaging
-
Dye Loading: Incubate the cardiomyocyte culture with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 15-30 minutes at 37°C.
-
Imaging: Wash the cells to remove excess dye and place the culture dish on a fluorescence microscope equipped with a high-speed camera.
-
Data Acquisition: Record time-lapse image series of spontaneously contracting or electrically stimulated cardiomyocytes.
-
Analysis: Select regions of interest (ROIs) over individual cells or cell clusters. Measure the change in fluorescence intensity over time. Quantify parameters such as transient amplitude (ΔF/F0), time to peak, and decay kinetics (Tau).
Protocol 3: Traction Force Microscopy
-
Substrate Preparation: Fabricate polyacrylamide gels of known stiffness embedded with fluorescent microbeads. Coat the surface of the gels with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
Cell Seeding: Seed single cardiomyocytes onto the prepared gels and allow them to attach and establish a mature contractile phenotype.
-
Image Acquisition: Acquire two sets of images for each cell: a "tensed" image of the fluorescent beads while the cell is contracting, and a "null-force" or "relaxed" image of the same beads after the cell has been detached or relaxed (e.g., using trypsin or a high-potassium solution).
-
Displacement Field Calculation: Track the displacement of the beads between the tensed and null-force images using particle imaging velocimetry (PIV) or other tracking algorithms.
-
Force Reconstruction: From the displacement field and the known mechanical properties of the gel, calculate the traction forces exerted by the cell on the substrate using computational methods based on elasticity theory.
-
Analysis: Quantify parameters such as total contraction force, peak force, contraction and relaxation velocities, and force distribution.
Visualizing Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Workflow for the functional assessment of stem cell-derived cardiomyocytes.
Caption: Simplified Wnt signaling pathway in cardiomyocyte differentiation.
Conclusion
This compound presents an interesting small molecule-based approach for the generation of cardiomyocytes. However, for its potential to be fully realized and for it to be considered a viable alternative to current standard protocols, a comprehensive and quantitative functional characterization is imperative. The data and protocols presented here for small molecule (GSK3i/Wnt inhibitor) and growth factor-based methods provide a clear benchmark for the types of detailed analyses required. Future studies on this compound should aim to provide quantitative data on the electrophysiological, calcium handling, and contractile properties of the resulting cardiomyocytes to allow for a direct and meaningful comparison with established techniques. This will be essential for its adoption by the wider research and drug development community.
References
Unveiling Cardiac Lineage Commitment: A Comparative Analysis of Cardiogenol C in Gene Expression
For researchers, scientists, and professionals in drug development, the directed differentiation of stem and progenitor cells into cardiomyocytes is a cornerstone of cardiac research and regenerative medicine. Small molecules that can efficiently and reliably induce this transformation are of paramount importance. This guide provides an in-depth comparison of Cardiogenol C, a pyrimidine derivative, with other small molecule alternatives for inducing cardiac lineage, focusing on the analysis of gene expression as a confirmation of successful differentiation.
This guide presents quantitative data from various studies in structured tables for easy comparison, details the experimental protocols for key assays, and provides visualizations of the pertinent signaling pathways and experimental workflows to offer a comprehensive overview for researchers in the field.
Performance Comparison: this compound vs. Alternative Small Molecules
The efficacy of small molecules in directing cardiac differentiation is primarily assessed by the upregulation of key cardiac-specific genes. These include early cardiac transcription factors such as Nkx2.5, GATA4, and Tbx5, and structural proteins like cardiac troponin T (TNNT2) and α-myosin heavy chain (MYH6). The following tables summarize the performance of this compound and other commonly used small molecules in inducing the expression of these critical cardiac markers.
It is important to note that the data presented is compiled from different studies, which may employ varied cell lines, treatment durations, and analytical methods. Therefore, a direct comparison should be interpreted with caution.
| Small Molecule | Cell Type | Target Gene | Fold Change in Gene Expression (Compared to Control) | Reference |
| This compound (1 µM, 7 days) | P19 Cells | Atrial Natriuretic Factor (ANF) | 3.2 ± 0.6 | [1] |
| This compound (1 µM, 7 days) | C2C12 Myoblasts | Atrial Natriuretic Factor (ANF) | Significantly Increased | [1] |
| This compound (1 µM, 7 days) | C2C12 Myoblasts | Nkx2.5 | Significantly Increased | [1] |
| ISX-9 (3-7 days) | Human iPSCs | Nkx2.5, GATA4, ISL-1, Mef2c | Dramatically Induced* | [2] |
| CHIR99021 (Wnt activator) followed by IWP2 (Wnt inhibitor) | Human Pluripotent Stem Cells | - | Up to 98% cTnT positive cells | [2] |
| IWR-1 (Wnt inhibitor) | Human Embryonic Stem Cells | TNNT2 | 9-fold (vs. DKK1) | |
| IWR-1 (Wnt inhibitor) | Human Embryonic Stem Cells | NKX2.5 | 26-fold (vs. DKK1) | |
| Sodium Butyrate, ICG-001, Retinoic Acid Cocktail | Rat Cardiac Fibroblasts | cTnT | 23 ± 1.5% positive cells (from 3.3 ± 0.2%) | |
| CHIR99021 and A-485 Combination | Human CMs | ISL1 | ~3-fold increase |
*Exact fold change not specified in the cited abstract.
Experimental Protocols
Reproducibility and standardization are critical in scientific research. This section provides detailed methodologies for the key experiments used to assess cardiac differentiation.
Quantitative Real-Time PCR (qPCR) for Cardiac Marker Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of key cardiac transcription factors and structural proteins.
1. RNA Isolation and cDNA Synthesis:
-
Culture cells (e.g., iPSCs, progenitor cells) with this compound or other small molecules for the desired duration.
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10)
-
6 µL of nuclease-free water
-
-
Use a three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to ensure product specificity.
-
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, B2M).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Table of Suggested qPCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Nkx2.5 | GGGAGTCTACCACTGCACACAC | GCTTGACAGGTTTGGAGCTGTC |
| GATA4 | CCTGTGCCCAAGTACTCACCA | GCGGTTGACGGTAACTTGAGA |
| TNNT2 | GAGGGAGGAAGAACTGGAGGAC | CTTGCCGTCATCGATGTTGTC |
| MYH6 | AAGGCCAAGAAGGCCATCAC | GTCGAACTTGGCCTTGACCT |
| GAPDH | AATGGGCAGCCGTTAGGAAA | GCCCAATACGACCAAATCCGT |
Immunofluorescence Staining for Cardiac Proteins
This protocol details the visualization of cardiac-specific proteins within differentiated cells.
1. Cell Fixation and Permeabilization:
-
Culture cells on coverslips or in chamber slides and treat with the desired small molecules.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
2. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-Cardiac Troponin T (cTnT): 1:200 dilution
-
Mouse anti-Sarcomeric α-Actinin: 1:500 dilution
-
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
3. Mounting and Imaging:
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the stained cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental steps can significantly aid in understanding the mechanisms of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).
Wnt Signaling Pathway in Cardiac Differentiation
The Wnt signaling pathway plays a crucial, biphasic role in cardiomyocyte differentiation. Early activation of the canonical Wnt pathway is required for mesoderm induction, while its subsequent inhibition is necessary for cardiac progenitor specification. Small molecules like CHIR99021 act as Wnt activators by inhibiting GSK3β, while molecules such as IWP2 and IWR-1 inhibit Wnt signaling. This compound is also suggested to modulate this pathway.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates the key steps involved in analyzing gene expression to confirm cardiac lineage commitment after treatment with a small molecule like this compound.
Conclusion
This compound has demonstrated its capability to induce the expression of key cardiac marker genes, thereby promoting cardiac lineage commitment. While direct, comprehensive comparative data with a wide range of other small molecules is still emerging, the available evidence suggests it is a valuable tool for researchers. The choice of a specific small molecule for cardiac differentiation will ultimately depend on the specific cell type, experimental goals, and desired efficiency. The protocols and data presented in this guide offer a foundational resource for scientists and researchers to design and evaluate their cardiac differentiation experiments, contributing to the advancement of cardiovascular research and the development of novel therapeutic strategies.
References
Comparative proteomics of Cardiogenol C treated vs. untreated cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proteomic landscape in cells treated with Cardiogenol C versus untreated cells. It is designed to offer an objective analysis of this compound's performance in inducing a cardiomyogenic phenotype, supported by experimental data. Furthermore, this guide explores the mechanisms of alternative small molecules used in cardiac differentiation, providing a broader context for cellular reprogramming strategies.
Introduction to this compound
This compound is a diaminopyrimidine compound recognized for its ability to induce embryonic stem cells and other progenitor cells to differentiate into cardiomyocyte-like cells.[1][2] Its potential application in cardiac regenerative medicine has prompted detailed investigation into its molecular mechanisms. Understanding the specific proteomic changes induced by this compound is crucial for evaluating its efficacy and specificity compared to other cardiomyogenic agents.
Comparative Proteomic Analysis: this compound
A key study by Yau et al. (2011) provides a detailed comparative proteomic analysis of mouse Hair Bulge Progenitor Cells (HBPCs) treated with this compound versus untreated controls.[3] This analysis revealed a distinct set of differentially expressed proteins, shedding light on the molecular pathways activated by the compound.
Proteins Up-regulated by this compound
Treatment with this compound led to the up-regulation of several proteins crucial for muscle development, cell differentiation, and chromatin remodeling. These changes suggest a coordinated cellular response to induce a cardiomyogenic fate.
| Protein Name | Fold Increase | Reported Function(s) |
| Myosin light polypeptide 3 | 4.9 | Structural constituent of muscle, involved in muscle contraction. |
| Tripartite motif-containing protein 54 | 4.8 | Potential role in muscle cell differentiation. |
| Myosin light polypeptide 6 | 4.1 | Structural constituent of muscle, involved in muscle contraction. |
| Troponin C | 3.7 | Calcium-binding protein essential for muscle contraction. |
| Salt-inducible kinase 1 (SIK1) | 3.5 | Involved in the regulation of transcription and cell differentiation. |
| SWI/SNF related protein Smarce1 | 3.4 | Component of the SWI/SNF chromatin remodeling complex. |
| Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 precursor (Plod2) | 3.2 | Important for collagen biosynthesis and extracellular matrix structure. |
| Transcription cofactor HES-6 | 2.8 | Modulator of transcription factor activity, involved in development. |
| Emerin | 2.5 | Nuclear membrane protein involved in gene regulation and signal transduction. |
| COP9 signalosome complex subunit 6 | 2.3 | Component of the COP9 signalosome, a regulator of protein degradation. |
| Protein C-ets-1 | 2.1 | Transcription factor involved in development and differentiation. |
| Methylenetetrahydrofolate reductase (Mthfr) | 1.8 | Enzyme involved in folate metabolism, crucial for DNA synthesis and methylation. |
Proteins Down-regulated by this compound
Concurrently, this compound treatment resulted in the down-regulation of proteins associated with cell division, negative regulation of differentiation, and the Wnt signaling pathway inhibition.
| Protein Name | Fold Decrease | Reported Function(s) |
| Kremen protein 1 precursor (Kremen1) | 4.5 | A negative regulator of the canonical Wnt signaling pathway. |
| Growth/differentiation factor 8 precursor (GDF-8/Myostatin) | 4.1 | A negative regulator of muscle growth and differentiation. |
| Transcription factor ETV6 | 3.5 | Transcriptional repressor involved in development. |
| Tyrosine protein kinase Srms | 2.7 | Involved in signal transduction. |
| Tight junction protein ZO-1 | 2.4 | Component of tight junctions, involved in cell adhesion. |
| Cell division protein kinase 6 (Cdk6) | 1.9 | Kinase involved in the regulation of the cell cycle. |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for this compound
The proteomic data strongly suggests that this compound exerts its cardiomyogenic effects by activating the canonical Wnt signaling pathway.[1][4] This is primarily achieved through the significant down-regulation of Kremen1, a transmembrane receptor that antagonizes Wnt signaling. The subsequent stabilization and nuclear translocation of β-catenin would lead to the activation of cardiac-specific transcription factors.
Figure 1. Proposed Wnt signaling activation by this compound.
Experimental Workflow for Comparative Proteomics
The data presented was generated using a standard comparative proteomics workflow involving 2D-Difference Gel Electrophoresis (2D-DIGE) followed by Mass Spectrometry for protein identification.
Figure 2. 2D-DIGE comparative proteomics workflow.
Comparison with Alternative Compounds
While direct comparative proteomic data between this compound and other small molecules is limited, we can compare their mechanisms and reported effects on protein expression.
5-Azacytidine
5-Azacytidine is a DNA methyltransferase inhibitor known to induce cardiomyogenic differentiation in various stem cell types. A proteomic study on porcine bone marrow MSCs treated with 5-azacytidine identified several differentially expressed proteins, though with different specifics compared to the this compound study.
Proteins Differentially Regulated by 5-Azacytidine (in porcine MSCs)
| Regulation | Identified Proteins | General Function |
| Up-regulated | Alpha B-crystallin, Tropomyosin 1 (alpha), Cardiac alpha tropomyosin, others | Stress response, Cytoskeleton, Muscle structure |
| Down-regulated | Stathmin 1, Annexin A2, Cofilin-1, Vimentin, others | Cell proliferation, Cytoskeleton, Signal transduction |
Note: This study was conducted on a different cell type (porcine MSCs) and did not report fold changes, limiting direct quantitative comparison with the this compound data.
BIX01294
BIX01294 is a selective inhibitor of the G9a histone methyltransferase, which is responsible for the repressive H3K9me2 histone mark. By inhibiting G9a, BIX01294 reduces H3K9 methylation, leading to the transcriptional activation of early cardiac progenitor genes like Mesp1 and brachyury. Pre-treatment with BIX01294 has been shown to significantly enhance the expression of cardiac markers such as Nkx2.5, GATA4, and myocardin in response to other cardiogenic stimuli like Wnt11. Its mechanism is distinct from this compound, focusing on epigenetic modification rather than direct signaling pathway activation.
RepSox
RepSox is an inhibitor of the TGF-β type I receptor (ALK5). The TGF-β signaling pathway is known to play a complex, often inhibitory, role in cardiomyocyte differentiation. By blocking this pathway, RepSox is frequently used in chemical cocktails to reprogram fibroblasts into cardiomyocyte-like cells. Its mechanism involves removing an inhibitory signal, thereby permitting the cardiogenic program to proceed, often in synergy with other activating compounds.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Mouse Hair Bulge Progenitor Cells (HBPCs).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells were treated with 1 µM this compound for a specified duration (e.g., 7 days for proteomic analysis). Control cells were cultured in parallel with the vehicle (DMSO).
Protein Extraction and 2D-DIGE
-
Protein Solubilization: Cell pellets were lysed in 2-D lysis buffer (7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris-HCl, pH 8.5).
-
Fluorescent Labeling: Protein lysates (50 µg) were minimally labeled with CyDye DIGE Fluor minimal dyes (e.g., Cy3 for control, Cy5 for treated, and Cy2 for a pooled internal standard) according to the manufacturer's instructions.
-
First Dimension (IEF): Labeled samples were mixed and applied to Immobiline DryStrips (e.g., pH 4-7, 24 cm). Isoelectric focusing was performed using a programmed voltage gradient.
-
Second Dimension (SDS-PAGE): Focused strips were equilibrated and then transferred onto large-format 12.5% SDS-polyacrylamide gels for separation based on molecular weight.
Image Analysis and Protein Identification
-
Image Acquisition: Gels were scanned using a fluorescence imager at the appropriate wavelengths for Cy2, Cy3, and Cy5.
-
Image Analysis: Software (e.g., DeCyder) was used to perform intra-gel and inter-gel spot matching and to quantify protein spot volumes. Spots with a statistically significant fold change (e.g., >1.5-fold) were selected for identification.
-
Spot Excision and Digestion: Selected protein spots were excised from a preparative gel, destained, and subjected to in-gel digestion with trypsin.
-
Mass Spectrometry: The resulting peptides were analyzed by MALDI-TOF/TOF mass spectrometry.
-
Database Search: Peptide mass fingerprints and fragmentation data were used to search a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.
Conclusion
This compound induces a distinct proteomic signature in progenitor cells, characterized by the up-regulation of muscle-specific proteins and the down-regulation of inhibitors of the Wnt signaling pathway and myogenesis. This profile provides strong evidence for its mechanism of action via Wnt pathway activation. While direct quantitative proteomic comparisons with alternatives like 5-Azacytidine, BIX01294, and RepSox are challenging due to differing experimental systems, a comparison of their mechanisms reveals distinct strategies for achieving a similar biological outcome. This compound acts on a key developmental signaling pathway, whereas others like 5-Azacytidine and BIX01294 modulate the epigenetic landscape. This guide provides a foundational dataset and mechanistic overview for researchers evaluating small molecules for cardiac regeneration applications.
References
- 1. Inhibition of Histone Methyltransferase, Histone Deacetylase, and β-Catenin Synergistically Enhance the Cardiac Potential of Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Methyltransferase Inhibitor BIX01294 Enhances the Cardiac Potential of Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a inhibition promotes the formation of pacemaker-like cells by reducing the enrichment of H3K9me2 in the HCN4 promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Cardiogenol C: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cardiogenol C, a diaminopyrimidine compound used to induce cardiomyogenesis in embryonic stem cells, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by local, state, and federal regulations. A core principle is that chemical waste should not be disposed of in the regular trash or down the sanitary sewer system.[4][5] Instead, it must be managed as hazardous waste, requiring proper labeling, containment, and disposal through a licensed waste management facility.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (hydrochloride).
| Parameter | Value | Citations |
| CAS Number | 671225-39-1 | |
| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl | |
| Formula Weight | 296.8 g/mol | |
| Purity | ≥97% | |
| Melting Point | 155 - 156 °C | |
| Solubility in DMF | 25 mg/mL | |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in Ethanol | 1 mg/mL | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedures for this compound
While specific protocols may vary based on institutional guidelines and local regulations, the following steps provide a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This is critical to avoid skin, eye, and respiratory exposure.
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat or other impervious clothing is necessary to protect your skin.
-
Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator should be used. Handle in a fume hood whenever possible.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container. This includes any contaminated lab supplies like weighing paper or pipette tips. The container should be compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
3. Labeling and Storage: Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Irritant")
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.
4. Disposal: The final step is the disposal of the collected waste through the proper channels.
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific instructions and arrange for the pickup of the hazardous waste.
-
Use an Approved Waste Disposal Plant: The waste will be transported to a licensed and approved waste disposal plant for proper treatment and disposal in accordance with all applicable regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Cardiogenol C
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Cardiogenol C, a diaminopyrimidine compound used to induce cardiomyogenesis in stem cells.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[3][4] The safety data sheet indicates that 100% of the mixture is composed of ingredients with unknown acute toxicity.[3] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields | To be worn if splashes are likely to occur, protecting against serious eye irritation. |
| Hand Protection | Impervious gloves | To prevent skin contact and subsequent irritation. |
| Body Protection | Long-sleeved clothing | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, especially if irritation is experienced, suitable respiratory equipment may be required. | To avoid inhalation and potential respiratory irritation. |
Procedural Guidance: Handling and Storage
Proper handling and storage are crucial to mitigate the risks associated with this compound. The following steps outline the standard operating procedure for its use in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that an eyewash station and ventilation systems are readily accessible.
-
Personal Protective Equipment : Don the appropriate PPE as specified in the table above.
-
Handling the Compound :
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Refrain from eating, drinking, or smoking in the handling area.
-
-
Storage :
-
Store in a well-ventilated, dry, and cool place.
-
Keep the container tightly closed.
-
The product should be stored locked up.
-
As supplied, this compound is stable at -20°C for at least one year. Solutions can be stored at -20°C for up to one month.
-
Emergency and Disposal Protocols
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.
-
Skin Contact : Wash off immediately with plenty of water and soap. If skin irritation occurs, get medical advice. Contaminated clothing should be removed and washed before reuse.
-
Inhalation : Move the person to fresh air. If you feel unwell, call a poison center or doctor.
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a physician.
Disposal Plan:
-
Dispose of all contents and the container to an approved waste disposal plant.
-
Clean any contaminated objects and areas thoroughly, observing environmental regulations.
Experimental Context
This compound is a small molecule that induces the differentiation of embryonic stem cells into cardiomyocytes. It has been shown to have a cardiomyogenic effect on P19 cells and can increase the expression of cardiac marker genes such as atrial natriuretic factor (ANF) and NKX2-5 in C2C12 cells. The EC50 value for inducing differentiation of ESCs into cardiomyocytes is 100 nM. For detailed experimental methodologies, researchers should consult the primary literature, such as Wu et al., 2004 in the Journal of the American Chemical Society.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
